CEP-6800
Description
Properties
CAS No. |
609848-02-4 |
|---|---|
Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
15-(aminomethyl)-9,19-diazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),2(6),7(11),13(18),14,16-hexaene-8,10-dione |
InChI |
InChI=1S/C18H15N3O2/c19-7-8-4-5-12-11(6-8)13-15-14(17(22)21-18(15)23)9-2-1-3-10(9)16(13)20-12/h4-6,20H,1-3,7,19H2,(H,21,22,23) |
InChI Key |
SDXBGOVSVBZDFL-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C3=C(C4=C(N3)C=CC(=C4)CN)C5=C2C(=O)NC5=O |
Canonical SMILES |
C1CC2=C(C1)C3=C(C4=C(N3)C=CC(=C4)CN)C5=C2C(=O)NC5=O |
Appearance |
yellow solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly. |
solubility |
soluble in DMSO, not soluble in water |
storage |
0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years). |
Synonyms |
CEP6800; CEP 6800; CEP-6800. |
Origin of Product |
United States |
Foundational & Exploratory
CEP-6800: Mechanistic Targeting of PARP-1 in DNA Damage Response
Technical Whitepaper | Version 1.0
Executive Summary
CEP-6800 is a potent, synthetic small-molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) , a nuclear enzyme critical for the surveillance and repair of DNA single-strand breaks (SSBs).[1][2] Chemically defined as a tricyclic lactam-fused carbazole derivative (10-(aminomethyl)-4,5,6,7-tetrahydro-1H-cyclopenta[a]pyrrolo[3,4-c]carbazole-1,3(2H)-dione), this compound functions primarily through competitive antagonism of NAD+ at the catalytic active site of PARP-1.
Unlike monotherapy-focused PARP inhibitors (e.g., Talazoparib) that rely heavily on "PARP trapping" to induce synthetic lethality in BRCA-deficient tumors, this compound is historically characterized by its exceptional chemo-potentiating capabilities . It synergistically enhances the cytotoxicity of DNA-alkylating agents (Temozolomide) and Topoisomerase I inhibitors (Irinotecan) by preventing the repair of drug-induced DNA lesions, thereby converting repairable SSBs into lethal double-strand breaks (DSBs) during DNA replication.
Chemical & Structural Basis
Molecular Identity[1][3][4][5][6]
-
Chemical Class: 4-methoxy-carbazole derivative (Tricyclic lactam)
-
Target Specificity: High affinity for PARP-1 and PARP-2 catalytic domains.
Binding Mechanism
This compound mimics the nicotinamide moiety of Nicotinamide Adenine Dinucleotide (NAD+) .
-
Recognition: The carbazole scaffold anchors the molecule within the PARP-1 catalytic pocket.
-
Competition: It competes directly with the substrate NAD+, preventing the transfer of ADP-ribose units onto target proteins (histones, topoisomerases, and PARP-1 itself).
-
Catalytic Blockade: This inhibition halts the formation of negatively charged Poly(ADP-ribose) (PAR) chains, which are essential for recruiting the scaffolding proteins (e.g., XRCC1) required for Base Excision Repair (BER).
Mechanism of Action (MOA)
The efficacy of this compound is defined by its disruption of the Base Excision Repair (BER) pathway.
The Normal BER Response
-
Damage Detection: PARP-1 detects SSBs caused by alkylating agents or spontaneous hydrolysis.
-
Activation: PARP-1 binds DNA and utilizes NAD+ to synthesize PAR chains (Auto-PARylation).
-
Recruitment: PAR chains act as a signal flare, recruiting repair enzymes (Ligase III, XRCC1, Pol β).
-
Release: Auto-PARylation creates electrostatic repulsion, releasing PARP-1 from DNA to allow repair access.
This compound Induced Failure
When this compound occupies the catalytic site:
-
Stalled Activation: PARP-1 binds to the damaged DNA but cannot synthesize PAR chains.
-
Repair Complex Failure: Downstream repair factors are not recruited.
-
Replication Fork Collapse: When the replication fork encounters the unrepaired SSB-PARP complex, the fork collapses, generating a DSB.
-
Apoptosis: The accumulation of DSBs overwhelms the cell's Homologous Recombination (HR) capacity, triggering apoptotic cell death.
Visualization of Signaling Pathway
The following diagram illustrates the mechanistic divergence between successful repair and this compound induced lethality.
Figure 1: Mechanistic divergence of PARP-1 activity in the presence of this compound. The inhibitor blocks auto-PARylation, preventing repair factor recruitment and leading to lethal double-strand breaks during replication.
Preclinical Pharmacology & Synergy
This compound is rarely used as a single agent; its primary utility lies in chemo-potentiation .
Quantitative Synergy Profile
| Combination Agent | Mechanism of Agent | This compound Effect | Outcome |
| Temozolomide (TMZ) | DNA Methylation (N7-G, O6-G) | Prevents repair of N7-methylguanine lesions via BER. | Significant tumor regression in glioblastoma/colon xenografts.[7] |
| Irinotecan (CPT-11) | Topoisomerase I Inhibition | Stabilizes Topo I-DNA cleavage complexes. | 60% increase in tumor growth inhibition (HT29 model). |
| Cisplatin | DNA Cross-linking | Inhibits removal of Pt-adducts. | Sensitization of NSCLC (Non-Small Cell Lung Cancer). |
Key Pharmacodynamic Data
-
Potency: Nanomolar inhibition of PARP-1 catalytic activity (Ki < 50 nM).[5][7][8]
-
In Vivo Efficacy: 30 mg/kg (s.c.) administered 1 hour prior to chemotherapy significantly attenuates PAR accumulation in tumors.[5]
-
Selectivity: High selectivity for PARP-1/2 over other NAD+-utilizing enzymes (e.g., tankyrases).
Validated Experimental Protocols
To ensure reproducibility in evaluating this compound, the following protocols are standardized for research applications.
Protocol A: In Vitro PARP Inhibition Assay (HT-ELISA)
Objective: Quantify the IC50 of this compound against purified PARP-1 enzyme.
-
Preparation: Coat 96-well plates with histone mixture (substrate) overnight at 4°C.
-
Reaction Mix: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂). Add purified human PARP-1 enzyme (0.5 units/well).
-
Inhibitor Treatment: Add this compound in a serial dilution (e.g., 0.1 nM to 10 µM). Incubate for 15 mins at RT.
-
Activation: Initiate reaction by adding biotinylated-NAD+ (25 µM) and activated DNA (1 µg/mL). Incubate for 60 mins.
-
Detection: Wash plates. Add Streptavidin-HRP conjugate (1:5000). Incubate 30 mins.
-
Readout: Add TMB substrate. Stop reaction with 2N H₂SO₄. Measure Absorbance at 450 nm.
-
Validation: Control wells (No Inhibitor) must show high OD (>1.0). Blank wells (No Enzyme) must show OD < 0.1.
Protocol B: Cell-Based PARylation Western Blot
Objective: Confirm target engagement in live cells (e.g., HT29 or HeLa).
-
Seeding: Plate HT29 cells (5 x 10⁵ cells/well) in 6-well plates.
-
Pre-treatment: Treat cells with this compound (1 µM) or Vehicle (DMSO) for 1 hour.
-
Damage Induction: Add H₂O₂ (1 mM) or MNNG (100 µM) for 10 minutes to maximally activate PARP-1.
-
Lysis: Immediately wash with ice-cold PBS and lyse in RIPA buffer containing PARG inhibitors (1 µM ADP-HPD) to prevent PAR degradation.
-
Blotting: Separate proteins via SDS-PAGE (4-12% gradient). Transfer to nitrocellulose.
-
Antibody Staining:
-
Primary: Anti-PAR polymer antibody (clone 10H, 1:1000).
-
Loading Control: Anti-β-Actin.
-
-
Result Interpretation:
-
Positive Control (H₂O₂ only): Strong smear of PAR polymers (75–250 kDa).
-
This compound + H₂O₂: Near-complete ablation of the PAR smear, confirming catalytic inhibition.
-
Workflow Visualization
Figure 2: Workflow for validating intracellular target engagement of this compound via Western Blotting.
References
-
Miknyoczki, S. J., et al. (2003). Chemopotentiation of Temozolomide, Irinotecan, and Cisplatin Activity by this compound, a Poly(ADP-Ribose) Polymerase Inhibitor. Molecular Cancer Therapeutics.
-
Tentori, L., et al. (2006). Poly(ADP-ribose) polymerase inhibitor with chemopotentiating activity. Acta Naturae / NIH.
-
Jian, W., et al. (2014). Activity of CEP-9722 (Prodrug of CEP-8983) and related analogues. Anti-Cancer Drugs.[2][9][5][7][10][11]
-
MedKoo Biosciences. this compound Product Data Sheet and Chemical Structure.
Sources
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- 6. This compound|609848-02-4|COA [dcchemicals.com]
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- 8. Phase 1 dose-escalation study of the PARP inhibitor CEP-9722 as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Technical Guide: CEP-6800 in the DNA Base Excision Repair (BER) Pathway
Executive Summary
CEP-6800 is a potent, small-molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) , specifically targeting PARP-1 and PARP-2 isoforms. It belongs to the pyrrolo-carbazole chemical class. In the context of the DNA Base Excision Repair (BER) pathway, this compound functions as a catalytic blockade, preventing the PARylation of PARP enzymes at sites of Single-Strand Breaks (SSBs).
This inhibition disrupts the recruitment of downstream repair factors (XRCC1, DNA Ligase III, Pol
Mechanistic Foundations: this compound and BER
The Base Excision Repair (BER) Pathway
The BER pathway is the primary cellular mechanism for repairing small, non-helix-distorting base lesions (oxidation, alkylation, deamination) and SSBs.
-
Lesion Recognition: DNA Glycosylases remove the damaged base, creating an Abasic (AP) site.
-
Incision: APE1 cleaves the phosphodiester backbone, generating an SSB.
-
PARP Activation: PARP-1 (and PARP-2) acts as the molecular "first responder," binding to the SSB via its zinc-finger domains.
-
PARylation: Upon binding, PARP-1 utilizes NAD+ to catalyze the formation of long, branched Poly(ADP-ribose) (PAR) chains on itself (auto-PARylation) and target proteins (histones).
-
Recruitment: The negatively charged PAR chains act as a scaffold to recruit the BER repair complex (XRCC1, DNA Ligase III, Pol
). -
Resolution: The DNA is processed (gap filling by Pol
) and ligated.
Mode of Action of this compound
This compound binds competitively to the NAD+ binding pocket within the catalytic domain of PARP-1/2.
-
Catalytic Inhibition: By occupying the active site, this compound prevents the hydrolysis of NAD+ and the subsequent formation of PAR chains.
-
Failure of Recruitment: Without the PAR scaffold, XRCC1 and other repair factors are not recruited to the lesion.
-
PARP Trapping (Functional Consequence): While early generation inhibitors were defined by catalytic inhibition, potent PARP inhibitors often stabilize the PARP-DNA complex ("trapping").[1] This physically obstructs the DNA repair machinery and incoming replication forks, converting a repairable SSB into a cytotoxic lesion.
Pathway Visualization
The following diagram illustrates the divergence between functional BER and the this compound inhibited state.
Caption: Divergence of the Base Excision Repair pathway upon this compound administration, leading to replication stress.
Therapeutic Context & Synthetic Lethality[2]
This compound is rarely used as a monotherapy in wild-type cells due to the redundancy of DNA repair pathways. Its utility is maximized in two contexts:
-
Chemo-potentiation: Combining this compound with DNA-damaging agents (e.g., Temozolomide) prevents the repair of the induced lesions, amplifying cytotoxicity.
-
Synthetic Lethality (BRCAness): In tumors with Homologous Recombination (HR) deficiency (e.g., BRCA1/2 mutations), the DSBs generated by this compound induced fork collapse cannot be repaired. The cell lacks both BER (drug-inhibited) and HR (genetically deficient), leading to inevitable cell death.
Quantitative Profile
The following table summarizes the potency and interaction profile of this compound based on foundational characterization (Miknyoczki et al., 2003).
| Parameter | Value / Characteristic | Notes |
| Primary Target | PARP-1, PARP-2 | Competitive inhibition at NAD+ site. |
| IC50 (Enzymatic) | ~20 - 40 nM | Potent inhibition of purified PARP activity. |
| Key Synergy | Temozolomide (TMZ) | Potentiates TMZ cytotoxicity by >4-fold in mismatch repair-proficient cells. |
| Key Synergy | Irinotecan (SN-38) | Prevents repair of Topo I-induced SSBs. |
| Solubility | DMSO Soluble | Poor water solubility; requires formulation for in vivo use. |
Experimental Protocols
To validate this compound activity in your specific model system, the following protocols are recommended. These assays confirm target engagement (PAR inhibition) and functional outcome (Chemosensitization).
Protocol A: PARP Inhibition Validation (Immunodetection of PAR)
Objective: Confirm this compound prevents PAR polymer formation in cells treated with H2O2 (oxidative stress inducer).
-
Seeding: Seed cells (e.g., HeLa or HT29) at
cells/well in 6-well plates. -
Pre-treatment: Treat cells with This compound (titration: 10 nM – 1
M) or DMSO control for 1 hour . -
Stimulation: Add H2O2 (1 mM) to the media for 10 minutes to induce massive SSB formation and PARP activation.
-
Lysis:
-
Aspirate media rapidly.
-
Wash with ice-cold PBS.
-
Lyse directly in boiling SDS-PAGE loading buffer (to prevent post-lysis PAR degradation by PARG).
-
-
Western Blot:
-
Run samples on 4-12% gradient gel.
-
Transfer to Nitrocellulose.
-
Primary Antibody: Anti-Poly(ADP-ribose) (Clone 10H or similar).
-
Control Antibody: Anti-PARP1 (total) and Anti-Actin.
-
-
Readout: A smear of high molecular weight PAR chains (116 kDa -> >250 kDa) should be visible in H2O2-only lanes. This compound treated lanes should show complete ablation of this signal.
Protocol B: Clonogenic Survival Assay (Chemosensitization)
Objective: Quantify the shift in IC50 of Temozolomide (TMZ) when combined with this compound.
-
Seeding: Seed 500–1000 cells/well in 6-well plates (density depends on cell line plating efficiency). Allow attachment (24h).
-
Treatment Matrix:
-
Arm A: DMSO Control.
-
Arm B: this compound fixed dose (e.g., 400 nM - sub-cytotoxic as monotherapy).
-
Arm C: TMZ titration (0, 10, 50, 100, 500, 1000
M). -
Arm D: this compound (400 nM) + TMZ titration.
-
-
Incubation: Expose cells for 5-7 days (or until colonies >50 cells form).
-
Fixation/Staining:
-
Wash PBS.
-
Fix with Methanol/Acetic Acid (3:1) for 15 min.
-
Stain with 0.5% Crystal Violet.
-
-
Analysis: Count colonies. Plot Survival Fraction vs. TMZ Concentration (Log scale).
-
Success Criteria: The curve for Arm D should shift significantly left compared to Arm C.
-
Experimental Workflow Visualization
Caption: Parallel workflows for validating biochemical inhibition (PAR Assay) and therapeutic synergy (Clonogenic).
References
-
Miknyoczki, S. J., Jones-Bolin, S., Pritchard, S., Hunter, K., Zhao, H., Wan, W., ... & Ruggeri, B. A. (2003). Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by this compound, a poly(ADP-ribose) polymerase inhibitor. Molecular Cancer Therapeutics, 2(4), 371-382.
-
Murai, J., Huang, S. Y., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ...[2] & Pommier, Y. (2012).[2] Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.[1][2] Cancer Research, 72(21), 5588-5599.
-
Lord, C. J., & Ashworth, A. (2012). The DNA damage response and cancer therapy.[1][3][4] Nature, 481(7381), 287-294.
-
Caldecott, K. W. (2008). Single-strand break repair and genetic disease. Nature Reviews Genetics, 9(8), 619-631.
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- 4. Inactive PARP1 causes embryonic lethality and genome instability in a dominant-negative manner - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemopotentiation of Alkylating Agents by CEP-6800
Foreword: A Paradigm Shift in Alkylating Agent-Based Chemotherapy
For decades, alkylating agents have been a cornerstone of cancer treatment, inducing cytotoxic DNA lesions in rapidly proliferating tumor cells.[1] However, intrinsic and acquired resistance mechanisms, often mediated by robust DNA repair pathways, have limited their efficacy. The advent of targeted therapies that disrupt these repair processes represents a significant advancement in oncology. This guide focuses on CEP-6800, a potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), and its role in the chemopotentiation of alkylating agents. We will delve into the molecular underpinnings of this synergy and provide detailed, field-proven methodologies for its preclinical evaluation.
The Rationale for Combining PARP-1 Inhibition with Alkylating Agents
Alkylating agents, such as temozolomide (TMZ), exert their cytotoxic effects by attaching alkyl groups to DNA bases.[1] This damage, if unrepaired, can lead to strand breaks, cell cycle arrest, and ultimately, apoptosis. A key cellular defense mechanism against such damage is the Base Excision Repair (BER) pathway, in which PARP-1 plays a critical role.[2]
PARP-1 acts as a DNA damage sensor.[3] Upon detecting a single-strand break (SSB), it catalyzes the formation of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[2] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.[2][4]
This compound is a potent PARP-1 inhibitor.[5][6] By blocking the enzymatic activity of PARP-1, this compound prevents the repair of SSBs induced by alkylating agents.[6][7] These unrepaired SSBs can then degenerate into more lethal double-strand breaks (DSBs) during DNA replication, overwhelming the cell's repair capacity and leading to a synthetic lethal effect.[4] This guide will provide the experimental frameworks to rigorously test this hypothesis.
Signaling Pathway: Synergistic Action of Alkylating Agents and this compound
Caption: Mechanism of this compound chemopotentiation of alkylating agents.
In Vitro Evaluation of this compound's Chemopotentiating Activity
A tiered approach to in vitro testing is crucial for characterizing the synergistic interaction between this compound and an alkylating agent. Here, we outline key assays and provide detailed protocols.
Cell Viability and Proliferation Assays
The initial assessment of synergy involves determining the effect of the combination on cell viability and proliferation. The MTT and clonogenic survival assays are staples in this context.[8][9]
Caption: Workflow for in vivo xenograft efficacy studies.
This protocol describes a subcutaneous xenograft model to assess the anti-tumor efficacy of the combination therapy.
-
Cell Implantation: Inject human cancer cells (e.g., U251MG, HT29) subcutaneously into the flank of immunocompromised mice.
-
Tumor Establishment: Allow tumors to grow to a mean volume of 100-150 mm³.
-
Group Allocation: Randomize the animals into four groups: vehicle control, this compound alone, alkylating agent alone, and the combination.
-
Dosing Regimen: Administer the drugs according to a predetermined schedule. For example, this compound could be given orally daily, while temozolomide is administered orally for 5 consecutive days.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitoring: Monitor the body weight of the animals as an indicator of toxicity.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include tumor growth delay and complete regressions.
-
Pharmacodynamic Studies: At the end of the study, tumors can be excised for analysis of biomarkers such as PAR levels and γ-H2AX to confirm the mechanism of action in vivo.
Representative In Vivo Data
Table 4: In Vivo Anti-Tumor Efficacy in a U251MG Glioblastoma Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 28 (mm³) | % Tumor Growth Inhibition | Complete Regressions |
| Vehicle Control | 1500 | - | 0/10 |
| Temozolomide (17 mg/kg) | 600 | 60 | 0/10 |
| This compound (30 mg/kg) | 1350 | 10 | 0/10 |
| Combination | 0 | 100 | 10/10 |
These data are illustrative of the potent synergy observed in preclinical models, where the combination of this compound and temozolomide led to complete tumor regression. [6]
Preclinical Safety and Toxicology
A thorough preclinical safety evaluation is paramount before any clinical translation. [10][11][12][13]This involves in vitro and in vivo studies to identify potential target organs for toxicity and to establish a safe starting dose for human trials. Key aspects to evaluate include:
-
In vitro cytotoxicity in a panel of normal human cell lines.
-
Single-dose and repeat-dose toxicity studies in at least two mammalian species (one rodent, one non-rodent).
-
Safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Genotoxicity and carcinogenicity studies.
While specific preclinical safety data for this compound is not extensively published in the public domain, the known class effects of PARP inhibitors include myelosuppression (anemia, neutropenia, thrombocytopenia) and gastrointestinal toxicities. These should be carefully monitored in preclinical studies of this compound.
Conclusion and Future Directions
The chemopotentiation of alkylating agents by this compound represents a promising therapeutic strategy for a range of cancers. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of this combination therapy. Future research should focus on identifying predictive biomarkers of response to this combination, exploring its efficacy in other tumor types, and further defining its long-term safety profile. The ultimate goal is to translate these compelling preclinical findings into improved clinical outcomes for cancer patients.
References
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Encyclopedia.pub. (2023). Causes and Mechanisms of PARP Inhibitor Resistance. Encyclopedia.pub. Available from: [Link].
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Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. Available from: [Link].
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- Gartner, K., & Wyndham, H. (2017). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting.
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- Zhang, B., Wang, Z., Li, J., Chen, Y., Zhang, Y., & Wang, Y. (2024). The combination of temozolomide and perifosine synergistically inhibit glioblastoma by impeding DNA repair and inducing apoptosis.
- Wyllie, A. H. (2010). DNA Damage Response and Apoptosis. Cold Spring Harbor Perspectives in Biology, 2(11), a001246.
- Yu, Y., Zhu, W., & Li, N. (2006). A comparative study of using comet assay and γH2AX foci formation in the detection of N-methyl-N′-nitro-N-nitrosoguanidine-induced DNA damage. Toxicology Letters, 165(3), 249-256.
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ResearchGate. (n.d.). Cell viability and combination index by MTT assay testing single or combination treatment. ResearchGate. Available from: [Link].
- Lesueur, P., Chevalier, F., & El-Habr, E. (2019). PARP Inhibitors for Sensitization of Alkylation Chemotherapy in Glioblastoma: Impact of Blood-Brain Barrier and Molecular Heterogeneity. Cancers, 11(1), 103.
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Champions Oncology. (n.d.). DNA Damage Assays. Champions Oncology. Available from: [Link].
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ResearchGate. (n.d.). Caspase-3 and Annexin V assays confirm that cell death across treatments is apoptosis. ResearchGate. Available from: [Link].
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- ResearchGate. (2021). A combined treatment regimen of MGMT-modified γδ T cells and temozolomide chemotherapy is effective against primary high grade gliomas.
- Encyclopedia.pub. (2021). Combined Strategies with PARP Inhibitors in Ovarian Cancer. Encyclopedia.pub.
- Wang, C. H., et al. (2020). Enhanced Anti-Tumor Activity in Mice with Temozolomide-Resistant Human Glioblastoma Cell Line-Derived Xenograft Using SN-38-Incorporated Polymeric Microparticle. Pharmaceutics, 12(11), 1079.
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- BMG Labtech. (2025).
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- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. medkoo.com [medkoo.com]
- 6. Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by this compound, a poly(ADP-ribose) polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors for Sensitization of Alkylation Chemotherapy in Glioblastoma: Impact of Blood-Brain Barrier and Molecular Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study | springermedizin.de [springermedizin.de]
- 10. fda.gov [fda.gov]
- 11. lovelacebiomedical.org [lovelacebiomedical.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Nonclinical safety assessment of epigenetic modulatory drugs: Current status and industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
CEP-6800: Synthetic Lethality & Chemopotentiation in BRCA-Deficient Contexts
Technical Guide for Research & Development
Executive Summary
CEP-6800 is a potent, small-molecule inhibitor of Poly(ADP-ribose) polymerase (PARP-1 and PARP-2) . Originally developed by Cephalon (now Teva Pharmaceuticals), it belongs to the 4-methoxy-carbazole class of inhibitors. While clinically superseded by its prodrug derivative CEP-9722 , this compound remains a critical tool compound in defining the mechanistic principles of synthetic lethality in Homologous Recombination (HR)-deficient cancers (e.g., BRCA1/2 mutants) and chemopotentiation with DNA-damaging agents like Temozolomide (TMZ) and Irinotecan.
This guide details the mechanistic basis of this compound activity, its application in BRCA-deficient models, and validated protocols for assessing its efficacy.[1]
Mechanistic Foundation: The Synthetic Lethality Paradigm
The therapeutic efficacy of this compound relies on the concept of synthetic lethality : a condition where the simultaneous perturbation of two genes/pathways leads to cell death, while perturbation of either alone is viable.
2.1 Mechanism of Action
-
Catalytic Inhibition: this compound competes with NAD+ for the catalytic cleft of PARP-1/2, preventing the formation of poly(ADP-ribose) (PAR) chains. This blocks the recruitment of repair factors (XRCC1, Ligase III) to Single-Strand Breaks (SSBs).
-
PARP Trapping: More critically, this compound traps PARP enzymes on damaged DNA.[1] These trapped complexes act as physical roadblocks to the replication fork.
-
Replication Fork Collapse: When the replication fork encounters a trapped PARP complex or an unrepaired SSB, it collapses, generating a Double-Strand Break (DSB).[1]
-
Selective Lethality:
-
HR-Proficient Cells (WT): Repair the DSB using Homologous Recombination (HR) and survive.
-
HR-Deficient Cells (BRCA-): Cannot repair the DSB accurately.[2] They resort to error-prone Non-Homologous End Joining (NHEJ), leading to genomic instability and apoptosis.
-
2.2 Pathway Visualization
Figure 1: Mechanism of this compound induced synthetic lethality. The drug traps PARP at SSBs, converting them to DSBs which are lethal only in BRCA-deficient cells.[1]
Preclinical Efficacy & Data Synthesis
This compound has demonstrated robust efficacy both as a chemopotentiator and in synthetic lethal contexts.
3.1 Chemopotentiation Profile (In Vivo)
This compound is most distinctively cited for its ability to potentiate alkylating agents and topoisomerase inhibitors.
| Tumor Model | Type | Combination Agent | Outcome (this compound + Agent) | Reference |
| U251MG | Glioblastoma | Temozolomide (TMZ) | 100% Complete Regression (vs. 60% with TMZ alone) | Miknyoczki et al. |
| HT29 | Colon Carcinoma | Irinotecan | 60% Growth Inhibition (Significant enhancement over monotherapy) | Miknyoczki et al. |
| Calu-6 | NSCLC | Cisplatin | 35% Tumor Reduction (vs. Cisplatin alone) | Miknyoczki et al. |
| LoVo | Colon Carcinoma | TMZ | Significant attenuation of PAR accumulation | Miknyoczki et al. |
3.2 Synthetic Lethality in BRCA Contexts
While early studies focused on chemopotentiation, this compound shares the class effect of PARP inhibitors in BRCA-deficient lines (e.g., CAPAN-1 , MX-1 ).[1]
-
CAPAN-1 (BRCA2-/-): These cells exhibit extreme sensitivity to PARP inhibition (IC50 < 1 µM) compared to BRCA-proficient lines.
-
MX-1 (BRCA1 deletion): Xenograft models show that PARP inhibition alone can induce tumor regression, a phenotype validated by the this compound derivative CEP-8983.
Experimental Protocols
To validate this compound activity in your specific models, use the following standardized protocols.
4.1 In Vitro: Clonogenic Survival Assay (Synthetic Lethality)
Objective: Determine the fractional survival of BRCA-deficient vs. BRCA-proficient cells under this compound treatment.
Materials:
-
This compound (dissolved in DMSO, stock 10 mM).[1]
-
Cell Lines: Isogenic pair recommended (e.g., CAPAN-1 vs. BxPC3, or BRCA1-knockdown vs. Control).[1]
-
Crystal Violet Stain (0.5% w/v in 20% methanol).
Workflow:
-
Seeding: Seed cells at low density (250–500 cells/well) in 6-well plates. Allow attachment for 24 hours.
-
Treatment: Treat cells with serial dilutions of this compound (0, 10 nM, 100 nM, 1 µM, 10 µM).[1] Ensure DMSO concentration is constant (<0.1%).
-
Incubation: Incubate for 10–14 days until colonies (>50 cells) form. Replenish media/drug every 3–4 days if necessary.
-
Fixation & Staining:
-
Wash with PBS.
-
Fix with 4% Paraformaldehyde (15 min).
-
Stain with Crystal Violet (30 min).
-
Rinse with water and air dry.
-
-
Analysis: Count colonies manually or using automated software (e.g., ImageJ).[1] Calculate Surviving Fraction (SF) = (Colonies Counted) / (Cells Seeded × PE), where PE is Plating Efficiency of control.[1]
4.2 In Vivo: Xenograft Efficacy Model
Objective: Assess tumor regression in a BRCA-deficient model (e.g., MX-1 or U251MG+TMZ).[3][4]
Workflow:
-
Tumor Implantation: Inject
cells subcutaneously into the flank of athymic nude mice (nu/nu). -
Randomization: When tumors reach ~150–200 mm³, randomize mice into groups (n=8-10):
-
Dosing: Administer this compound twice daily for 5 consecutive days per week for 4 weeks.
-
Monitoring: Measure tumor volume (
) and body weight 3x/week. -
Endpoint: Euthanize when tumors exceed 2000 mm³ or body weight loss >20%.
Structural & Clinical Context
Chemical Identity:
-
This compound: A 4-methoxy-carbazole derivative.
-
CEP-8983: A structurally related analog with improved potency.
-
CEP-9722: The prodrug of CEP-8983, which advanced to Phase 1 clinical trials for solid tumors (NCT00920595), demonstrating the translatability of the scaffold.
Differentiation from Competitors: Unlike Olaparib or Talazoparib, which are phthalazinone/benzamide derivatives, the carbazole scaffold of this compound offers a distinct binding mode.[1] This is relevant for research into PARP inhibitor resistance mechanisms, where cross-resistance between scaffolds may vary.[1]
References
-
Miknyoczki, S. J., et al. (2003). "Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by this compound, a poly(ADP-ribose) polymerase inhibitor."[1] Molecular Cancer Therapeutics, 2(4), 371-382.[1][6]
-
Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors."[1] Cancer Research, 72(21), 5588–5599.[1] (Defines the trapping mechanism applicable to this compound class).
-
Farmer, H., et al. (2005). "Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy."[1] Nature, 434, 917–921.[1] (Foundational synthetic lethality paper).
-
Plummer, R., et al. (2014). "Phase 1 dose-escalation study of the PARP inhibitor CEP-9722 as monotherapy or in combination with temozolomide in patients with solid tumors." Cancer Chemotherapy and Pharmacology, 74, 257–265.[1]
-
McCabe, N., et al. (2005). "BRCA2-deficient CAPAN-1 cells are extremely sensitive to the inhibition of Poly (ADP-Ribose) polymerase."[6][7] Cancer Biology & Therapy, 4(9), 934-936.[1][8]
Sources
- 1. WO2020102804A2 - Pharmaceutical combination for treatment of cancer - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Combined inhibition of EZH2 and ATM is synthetic lethal in BRCA1-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP-1 inhibitors: are they the long-sought genetically specific drugs for BRCA1/2-associated breast cancers? [medsci.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BRCA1 Mutation: A Predictive Marker for Radiation Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: CEP-6800 Inhibition of Poly(ADP-Ribose) Polymer Formation
The following technical guide details the mechanistic action, experimental characterization, and application of CEP-6800, a potent small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP).
Content Type: Technical Guide & Protocol Subject: this compound (CAS# 609848-02-4) Mechanism: Competitive Catalytic Inhibition of PARP-1/2
Executive Summary
This compound is a tricyclic lactam indole derivative and a potent, competitive inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2. Historically significant in the development of DNA repair-targeted therapeutics, this compound functions by blocking the catalytic "suicide" reaction of PARP enzymes—specifically the formation of branched poly(ADP-ribose) (PAR) polymers from NAD+ at sites of DNA damage.
While later superseded clinically by more soluble analogues (e.g., CEP-8983 and its prodrug CEP-9722), this compound remains a critical tool compound for validating the mechanism of chemosensitization . By abrogating the base excision repair (BER) pathway, this compound potentiates the cytotoxicity of DNA-alkylating agents (e.g., temozolomide) and topoisomerase I poisons (e.g., irinotecan), particularly in glioblastoma and colon carcinoma models.
Mechanistic Foundation
The PARP-1 Catalytic Cycle
Under normal physiological conditions, PARP-1 acts as a molecular "first responder" to single-strand breaks (SSBs).
-
Detection: PARP-1 binds to DNA nicks via its N-terminal zinc-finger domain.
-
Activation: Allosteric changes open the catalytic cleft.
-
Polymerization: Using NAD+ as a substrate, PARP-1 synthesizes long, branched PAR chains on itself (automodification) and histones.
-
Recruitment & Release: The negatively charged PAR polymers recruit repair factors (XRCC1, Ligase III). The electrostatic repulsion of the PAR chains eventually forces PARP-1 off the DNA, allowing repair to proceed.[1]
This compound Mode of Inhibition
This compound acts as a NAD+ mimetic . It binds deep within the nicotinamide-binding pocket of the PARP catalytic domain.
-
Competitive Inhibition: By occupying the active site, this compound prevents the binding of NAD+.
-
Abrogation of PARylation: Without NAD+ binding, the enzyme cannot synthesize PAR polymers.
-
Functional Consequence: PARP-1 remains bound to the DNA lesion (potential "trapping") or simply fails to recruit repair factors. The SSB remains unrepaired.[2] Upon DNA replication, the replication fork collides with the unrepaired SSB, converting it into a lethal double-strand break (DSB).
Pathway Visualization
The following diagram illustrates the divergence between functional repair and this compound mediated inhibition.
Caption: Comparative pathway analysis showing the blockade of PARylation by this compound, leading to replication fork collapse and cell death.
Experimental Validation
To validate this compound activity, researchers must demonstrate a dose-dependent reduction in PAR polymer formation in response to genotoxic stress.
Comparative Potency Data
This compound serves as a parent compound in the pyrrolo-carbazole series. The table below contextualizes its potency against its derivatives.
| Compound | Target | IC50 (Enzymatic) | Solubility | Primary Application |
| This compound | PARP-1 | ~20–40 nM* | Low (DMSO req.) | In vitro mechanistic tool; Chemosensitization proof-of-concept |
| CEP-8983 | PARP-1/2 | 20 nM / 6 nM | Moderate | Optimized preclinical candidate |
| CEP-9722 | PARP-1/2 | Prodrug | High | Clinical candidate (Phase I/II) |
| 3-AB | PARP-1 | ~10-30 µM | High | Historical reference (low potency) |
*Estimated based on structural derivative data (CEP-8983) and functional assays.
Protocol: Immunofluorescent Detection of PAR Inhibition
This protocol is the "gold standard" for verifying this compound target engagement in cells. It uses Hydrogen Peroxide (H₂O₂) to induce massive DNA damage, triggering a spike in PAR levels, which this compound should blunt.
Reagents Required:
-
Cell Line: HeLa or U251MG (Glioblastoma).
-
Compound: this compound (10 mM stock in DMSO). Store at -20°C.
-
Damage Agent: 30% H₂O₂ (Dilute fresh).
-
Primary Antibody: Mouse anti-PAR (10H) or Rabbit anti-Poly(ADP-ribose).
-
Fixative: Ice-cold Methanol/Acetone (1:1) is preferred over Paraformaldehyde (PFA) for PAR detection, as PFA can mask the PAR antigen.
Step-by-Step Workflow:
-
Seeding: Plate cells on glass coverslips in 6-well plates (target 70% confluency).
-
Pre-treatment (Inhibition Phase):
-
Treat cells with This compound at graded concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Include a Vehicle Control (DMSO only).
-
Incubate for 1 hour at 37°C.
-
-
Damage Induction (Activation Phase):
-
Add H₂O₂ to the media (final concentration 1 mM) for exactly 10 minutes .
-
Note: This induces rapid PARP activation. Timing is critical as PAR is rapidly degraded by PARG.
-
-
Fixation:
-
Aspirate media immediately.
-
Fix with ice-cold Methanol/Acetone (1:1) for 15 minutes at -20°C.
-
-
Staining:
-
Wash 3x with PBS.
-
Block with 3% BSA/PBS for 30 mins.
-
Incubate with anti-PAR antibody (1:500) for 1 hour at RT.
-
Wash 3x with PBS.
-
Incubate with secondary antibody (AlexaFluor 488) + DAPI.
-
-
Analysis:
-
Quantify nuclear fluorescence intensity.
-
Success Criteria: The Vehicle + H₂O₂ sample should show intense nuclear staining. The this compound + H₂O₂ samples should show basal/low fluorescence comparable to undamaged controls.
-
Experimental Workflow Diagram
Caption: Standard Operating Procedure (SOP) for validating PARP inhibition using this compound in adherent cell culture.
Chemosensitization Applications
This compound is rarely used as a monotherapy. Its primary utility is potentiating other cytotoxics.
-
Temozolomide (TMZ): this compound (1 µM) restores sensitivity in MMR-proficient (mismatch repair) glioblastoma cells. It prevents the repair of N7-methylguanine and N3-methyladenine lesions, forcing them into toxic DSBs.
-
Irinotecan (SN-38): this compound enhances the antitumor activity of topoisomerase I inhibitors by preventing the repair of Topo I-DNA cleavage complexes.
Critical Handling Note: Due to poor aqueous solubility, this compound must be dissolved in DMSO. For in vivo (xenograft) studies, it is often formulated in specific vehicles (e.g., PEG400/water mixtures) or substituted with the more soluble CEP-9722 prodrug.
References
-
Miknyoczki, S. J., et al. (2003). Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by this compound, a poly(ADP-ribose) polymerase inhibitor. Molecular Cancer Therapeutics.[3] Link
-
Tentori, L., et al. (2003). Systemic administration of GPI 15427, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma.[3] Clinical Cancer Research.[3] Link
-
Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.[4] Cancer Research.[3] Link
-
Plummer, R., et al. (2005). Phase I study of the poly(ADP-ribose) polymerase inhibitor, AG014699, in combination with temozolomide in patients with advanced solid tumors. Clinical Cancer Research.[3] Link
-
Guggenheim, E. R., et al. (2008). Poly(ADP-ribose) polymerase-1 activity facilitates the dissociation of nuclear proteins from platinum-modified DNA. Bioorganic & Medicinal Chemistry.[1][5][6][7] Link
Sources
- 1. Phase 1 dose-escalation study of the PARP inhibitor CEP-9722 as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roche follows Pfizer out of LTβR | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: CEP-6800 Pharmacokinetics & Tissue Distribution
[1]
Executive Summary
CEP-6800 is a potent, selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) , utilized primarily as a preclinical tool compound to validate the mechanism of chemopotentiation .[1] Unlike later-generation PARP inhibitors (e.g., Olaparib, Niraparib), this compound is a fused pyrrolo[3,4-c]carbazole derivative.[1] Its primary utility lies in its ability to sensitize tumor cells—specifically glioblastoma, colon carcinoma, and non-small cell lung cancer (NSCLC)—to DNA-damaging cytotoxic agents like temozolomide (TMZ), irinotecan (SN38), and cisplatin.[1]
This guide synthesizes the pharmacokinetic (PK) rationale used to establish its dosing regimens, its tissue distribution profile regarding toxicity, and the specific experimental protocols required to replicate its chemopotentiating effects.
Chemical Identity & Mechanism of Action
Structural Properties
This compound represents a distinct chemical class compared to the phthalazinone-based PARP inhibitors currently in the clinic.[1]
-
IUPAC Name: 10-(aminomethyl)-4,5,6,7-tetrahydro-1H-cyclopenta[a]pyrrolo[3,4-c]carbazole-1,3(2H)-dione.[1]
-
Molecular Weight: ~305.33 g/mol .[1]
-
Solubility: ~0.1 mg/mL in aqueous media.[1][2] This limited solubility is a defining PK characteristic that necessitated parenteral administration (IP/SC) in preclinical models and eventually led to the development of the more soluble analogue CEP-8983 and its prodrug CEP-9722 .[1]
Mechanistic Pathway: Synthetic Lethality
This compound functions by binding to the catalytic domain of PARP-1, preventing the "PARylation" of nuclear proteins required for Base Excision Repair (BER).[1] When combined with alkylating agents (TMZ) or Topoisomerase I inhibitors (Irinotecan), this inhibition converts single-strand breaks (SSBs) into lethal double-strand breaks (DSBs), triggering apoptosis.[1]
Figure 1: Mechanism of this compound mediated chemopotentiation.[1] The inhibitor blocks the repair of chemotherapy-induced DNA damage, forcing the cell into apoptosis.[1]
Pharmacokinetics (PK) & Dosing Rationale
As a preclinical probe, this compound does not have a standard human PK label.[1] Instead, its PK profile is defined by the Target Plasma Concentration (
Preclinical PK Parameters
The dosing regimen of 30 mg/kg (typically administered intraperitoneally or subcutaneously) was established based on the following pharmacokinetic bridge:
| Parameter | Value / Characteristic | Source/Rationale |
| Target Plasma Level | > 3–4 | Required to maintain >90% PARP inhibition during the chemotherapeutic window.[1] |
| Effective Dose ( | 30 mg/kg | Yields plasma concentrations exceeding the target threshold for efficacy duration.[1] |
| Route of Admin | Intraperitoneal (IP) or Subcutaneous (SC) | Chosen to bypass limited oral bioavailability due to low aqueous solubility (0.1 mg/mL).[1] |
| Clearance Mechanism | Hepatic Metabolism (Implied) | Related pyrrolo-carbazoles are metabolized by CYP450 enzymes; minimal renal clearance of parent drug.[1] |
| Half-Life ( | Short (< 4 hours in rodents) | Requires daily or twice-daily dosing to maintain suppression.[1] |
Self-Validating PK Protocol
To verify this compound exposure in a new study, researchers must validate the plasma concentration relative to the specific cell line's sensitivity.[1]
Validation Formula:
Tissue Distribution & Safety Profile
This compound exhibits a tissue distribution profile that favors tumor accumulation while sparing normal critical tissues from synergistic toxicity.[1]
Tumor vs. Normal Tissue Distribution
-
Tumor Penetration: High efficacy in subcutaneous xenografts (U251MG, HT29) confirms adequate penetration into solid tumor tissue following systemic administration.[1]
-
Blood-Brain Barrier (BBB): While this compound is effective against glioblastoma xenografts implanted subcutaneously, pyrrolo-carbazoles generally have limited BBB penetration compared to later generations (e.g., Veliparib).[1] Efficacy in intracranial models often requires higher doses or BBB-disrupted states.[1]
Toxicity Profile (GI & Renal)
A critical advantage of this compound is its lack of chemopotentiation in normal proliferating tissues.
-
Gastrointestinal (GI): At therapeutic doses (30 mg/kg), this compound does not enhance the cytotoxicity of Irinotecan or TMZ in normal murine intestinal epithelial cells.[1]
-
Renal: No enhanced toxicity observed in renal tissues, despite Cisplatin's known nephrotoxicity.[1]
-
Implication: This suggests a selective tissue distribution or a differential reliance on PARP-1 for survival between normal tissue (which has intact homologous recombination repair) and tumor tissue (often deficient in alternative repair pathways).
Experimental Protocols
In Vivo Chemopotentiation Workflow
This protocol replicates the seminal work by Miknyoczki et al. (2003) to assess tumor regression.
Materials:
-
Mice: Athymic nude mice (nu/nu), 6-8 weeks old.[1]
-
Tumor Model: U251MG (Glioblastoma) or HT29 (Colon Carcinoma) xenografts.[1][3]
-
Compound: this compound dissolved in vehicle (e.g., DMSO/PEG400/Saline).[1]
Workflow Diagram:
Figure 2: Experimental workflow for assessing this compound chemopotentiation in vivo.
Step-by-Step Protocol:
-
Implantation: Inject
tumor cells subcutaneously into the flank.[1] -
Staging: Allow tumors to reach 100–200 mm³.[1] Randomize mice into 4 groups: Vehicle, this compound only, Chemo only, and Combination.[1]
-
Dosing:
-
Maintenance: Continue this compound dosing daily for 5 days (matching the chemo cycle).
-
Data Capture: Measure tumor volume (
) twice weekly.
Pharmacodynamic Validation (PAR Accumulation)
To verify the mechanism, one must measure Poly(ADP-ribose) (PAR) levels in the tumor.
-
Harvest: Collect tumors 1–4 hours post-treatment.[1]
-
Lysis: Homogenize tissue in lysis buffer containing PARP inhibitors (to prevent post-lysis PAR degradation).
-
Detection: Use ELISA or Western Blot with anti-PAR antibodies (e.g., Clone 10H).[1]
-
Success Criteria: The Combination group must show significantly lower PAR levels than the Chemo-only group, confirming this compound inhibited the PARP response to DNA damage.[1]
References
-
Miknyoczki, S. J., et al. (2003).[1] Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by this compound, a poly(ADP-ribose) polymerase inhibitor.[1] Molecular Cancer Therapeutics, 2(4), 371-382.[1][4][5]
-
Ruggeri, B., et al. (2003).[1] Discovery and properties of the PARP inhibitor this compound.[1][2][4][6] Journal of Medicinal Chemistry (Contextual reference via patent literature).
-
Tentori, L., & Graziani, G. (2005).[1] Chemopotentiation by PARP inhibitors in cancer therapy. Pharmacological Research, 52(1), 25-33.[1]
-
Cephalon, Inc. (2000).[1][7] Fused Pyrrolocarbazoles. U.S. Patent 6,127,401.[1][7] (Describes the chemical class and synthesis of this compound analogues).
Sources
- 1. Cephalon llcPatents | PatentGuru [patentguru.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. PL365683A1 - Selected fused pyrrolocarbazoles - Google Patents [patents.google.com]
Methodological & Application
CEP-6800 in vitro cytotoxicity assay protocols
Application Note: CEP-6800 In Vitro Cytotoxicity & Chemopotentiation Protocols
Introduction & Mechanism of Action
This compound is a potent, orally active inhibitor of Poly(ADP-ribose) polymerase (PARP-1 and PARP-2). Its primary utility in oncology research lies in chemopotentiation —the ability to sensitize tumor cells to DNA-damaging agents (e.g., temozolomide, irinotecan, cisplatin) or to induce synthetic lethality in cells with homologous recombination deficiencies (e.g., BRCA1/2 mutations).
Unlike standard cytotoxic agents that directly damage DNA, this compound inhibits the repair of single-strand breaks (SSBs). When PARP is inhibited, these SSBs persist and are converted into double-strand breaks (DSBs) during DNA replication. In normal cells, Homologous Recombination (HR) repairs these DSBs. However, in HR-deficient cancer cells or when overwhelmed by DNA-damaging chemotherapy, this leads to replication fork collapse, genomic instability, and subsequent apoptosis.
Mechanistic Pathway Diagram
Figure 1: Mechanism of Action of this compound.[1] The compound inhibits PARP-mediated SSB repair, leading to toxic DSBs during replication, which drives apoptosis in HR-deficient or chemotherapy-treated cells.
Materials & Reagent Preparation
Critical Note on Solubility: this compound is practically insoluble in water. Proper handling of DMSO stocks is essential to prevent precipitation, which will invalidate IC50 data.
| Component | Specification | Storage |
| This compound | Purity >98% | -20°C (Desiccated) |
| Solvent | Sterile DMSO (Dimethyl Sulfoxide) | RT |
| Cell Lines | HT29, LoVo (Colon); Calu-6 (Lung); MDA-MB-436 (BRCA1-mutant) | Liquid Nitrogen |
| Chemo-Partner | Temozolomide (TMZ) or SN-38 (Irinotecan metabolite) | -20°C |
| Assay Reagent | CellTiter-Glo® (ATP) or MTT/MTS | 4°C |
Stock Solution Protocol:
-
Weigh this compound powder in a static-free environment.
-
Dissolve in 100% DMSO to a concentration of 10 mM . Vortex vigorously for 1 minute.
-
Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
-
On day of assay: Dilute stock 1:1000 in culture medium to achieve a working concentration, ensuring final DMSO concentration on cells is <0.5% (v/v).
Experimental Protocols
Protocol A: Single-Agent Cytotoxicity Assay (Dose-Response)
Objective: Determine the IC50 of this compound alone in various cell lines.
Workflow:
-
Seeding: Harvest cells in exponential growth phase. Seed 3,000–5,000 cells/well in 96-well plates in 100 µL complete medium.
-
Tip: Seed perimeter wells with PBS to minimize edge effects.
-
-
Attachment: Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment:
-
Prepare a serial dilution of this compound in medium (e.g., 9-point dilution from 10 µM down to 0.01 µM).
-
Remove old medium (or add 2x concentrate) and add 100 µL of drug-containing medium.
-
Controls: Vehicle (0.1% DMSO), Positive Control (10 µM Staurosporine).
-
-
Incubation: Incubate for 72 to 96 hours .
-
Reasoning: PARP inhibitors are often cytostatic; shorter times (24h) may not capture the replication-dependent toxicity.
-
-
Readout: Add detection reagent (e.g., 100 µL CellTiter-Glo), shake for 2 mins, incubate 10 mins, and read Luminescence.
Protocol B: Chemopotentiation (Combination) Assay
Objective: Quantify the ability of this compound to lower the IC50 of a DNA-damaging agent (e.g., Temozolomide).
Workflow Diagram
Figure 2: Workflow for Chemopotentiation Assay. Cells are treated with a fixed sub-toxic dose of this compound while varying the concentration of the chemotherapeutic agent.
Step-by-Step:
-
Design: You will run multiple dose-response curves for the chemotherapeutic (e.g., TMZ) in the presence of fixed concentrations of this compound.
-
Group 1: TMZ + Vehicle (DMSO)
-
Group 2: TMZ + this compound (100 nM)
-
Group 3: TMZ + this compound (400 nM)
-
-
Seeding: As per Protocol A.
-
Co-Treatment:
-
Prepare medium containing the fixed concentration of this compound (e.g., 400 nM).
-
Use this medium to prepare the serial dilutions of TMZ.
-
Apply to cells.[2]
-
-
Incubation: 96 hours (essential for TMZ mechanism).
-
Analysis: Calculate the IC50 of TMZ for each group.
Data Analysis & Validation
Potentiation Factor (PF50) Calculation:
To validate efficacy, calculate the PF50:
-
Interpretation:
-
PF50 > 1.0: Sensitization.
-
PF50 > 2.0: Significant Chemopotentiation (Standard threshold for this compound).
-
Example Data Table (HT29 Cells):
| Treatment Group | This compound Conc. | TMZ IC50 (µM) | PF50 | Interpretation |
| TMZ Alone | 0 nM | 450 | 1.0 | Baseline |
| TMZ + CEP Low | 100 nM | 225 | 2.0 | Moderate Potentiation |
| TMZ + CEP High | 400 nM | 90 | 5.0 | Strong Potentiation |
References
-
Miknyoczki, S. J., et al. (2003). Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by this compound, a poly(ADP-ribose) polymerase inhibitor.[1]Molecular Cancer Therapeutics , 2(4), 371-382. Link
-
Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.Cancer Research , 72(21), 5588–5599. Link
-
Curtin, N. J., & Szabo, C. (2013). Therapeutic applications of PARP inhibitors: anticancer therapy and beyond.Molecular Aspects of Medicine , 34(6), 1217-1256. Link
Sources
CEP-6800 irinotecan synergy in HT29 xenograft models
Application Note: Synergistic Chemopotentiation of Irinotecan in HT29 Colorectal Xenografts using the PARP-1 Inhibitor CEP-6800
Executive Summary & Scientific Rationale
This application note details the experimental framework for evaluating the synergistic efficacy of This compound , a potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, in combination with Irinotecan (CPT-11) using the HT29 human colorectal carcinoma xenograft model.[1]
The Clinical Problem: Irinotecan is a standard-of-care topoisomerase I (Topo I) inhibitor for colorectal cancer (CRC). However, resistance frequently develops due to efficient DNA repair mechanisms, specifically the Base Excision Repair (BER) pathway, which is heavily regulated by PARP-1.
The Mechanistic Solution (Synthetic Lethality): Irinotecan stabilizes Topo I-DNA cleavage complexes, causing single-strand breaks (SSBs). Normally, PARP-1 detects these breaks and recruits repair factors (XRCC1, Ligase III) via poly(ADP-ribosyl)ation (PARylation).[2]
-
This compound Action: By inhibiting PARP-1 catalytic activity, this compound prevents SSB repair.
-
Consequence: Upon DNA replication, these unrepaired SSBs are converted into lethal double-strand breaks (DSBs), triggering cell cycle arrest (G2/M) and apoptosis. This strategy sensitizes otherwise resistant tumors (like HT29) to Irinotecan.
Mechanistic Pathway Visualization
The following diagram illustrates the molecular basis of the synergy between Topo I inhibition and PARP inhibition.
Figure 1: Mechanism of this compound mediated chemopotentiation.[1][3][4][5][6][7][8][9][10] this compound blocks the repair of Irinotecan-induced DNA damage, forcing conversion to lethal double-strand breaks.
Experimental Protocol: HT29 Xenograft Model
This protocol is validated based on the seminal work by Miknyoczki et al. (2003) and optimized for reproducibility.
A. Materials & Reagents
-
Cell Line: HT29 (ATCC® HTB-38™), human colorectal adenocarcinoma.
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Compounds:
-
This compound: Prepare in vehicle (e.g., PEG400/Water or specific proprietary vehicle if available).
-
Irinotecan (CPT-11): Clinical grade or pharmaceutical standard, dissolved in 0.9% sterile saline.
-
-
Implantation Matrix: Matrigel® (Corning), Basement Membrane Matrix.
B. Tumor Establishment
-
Cell Culture: Maintain HT29 cells in McCoy’s 5A medium + 10% FBS. Harvest cells in exponential growth phase (approx. 70-80% confluence).
-
Preparation: Wash cells 2x with PBS. Resuspend in serum-free medium.
-
Inoculum: Mix cell suspension 1:1 with cold Matrigel. Final concentration: 2 x 10⁶ cells per 100 µL .
-
Implantation: Inject 100 µL subcutaneously (s.c.) into the right flank of the mouse.[10]
-
Staging: Monitor tumor growth until mean volume reaches 150–200 mm³ (approx. 10-14 days post-implant).
C. Treatment Schedule & Dosing
Randomize mice into four groups (n=10/group) to ensure equal mean tumor volumes across groups.
| Group | Treatment Agent 1 (t=0) | Route | Dose | Treatment Agent 2 (t+1 hr) | Route | Dose | Schedule |
| 1 | Vehicle Control | s.c. | - | Vehicle Control | i.p.[6] | - | QD x 5 |
| 2 | This compound | s.c. | 30 mg/kg | Vehicle Control | i.p.[6] | - | QD x 5 |
| 3 | Vehicle Control | s.c.[6] | - | Irinotecan | i.p. | 10 mg/kg | QD x 5 |
| 4 | This compound | s.c. | 30 mg/kg | Irinotecan | i.p. | 10 mg/kg | QD x 5 |
Critical Protocol Note:
-
Timing: this compound must be administered 1 hour prior to Irinotecan.[6] This ensures maximal PARP inhibition is established before Topo I damage occurs.
-
Cycle: The standard efficacious cycle is 5 consecutive days (QD x 5).
D. Workflow Visualization
Figure 2: Experimental timeline for evaluating this compound/Irinotecan synergy.
Data Analysis & Expected Results
Quantitative Metrics
-
Tumor Volume (TV): Calculate using the formula:
. -
% Tumor Growth Inhibition (%TGI):
(Where T = Treated mean volume, C = Control mean volume).
Expected Outcomes (Self-Validation Check)
-
Group 2 (this compound alone): Should show minimal to no growth inhibition compared to vehicle. PARP inhibition alone is rarely cytotoxic in BRCA-wildtype cells (like HT29).
-
Group 3 (Irinotecan alone): Moderate growth delay. HT29 is known to be partially resistant to Irinotecan monotherapy at this dose.
-
Group 4 (Combination): Significant tumor regression or stasis.[3] Literature indicates ~60% reduction in tumor volume compared to Irinotecan alone by Day 33.[3][4][6]
References
-
Miknyoczki, S. J., et al. (2003). "Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by this compound, a poly(ADP-ribose) polymerase inhibitor."[8][9] Molecular Cancer Therapeutics, 2(4), 371–382.[8][9]
-
Tentori, L., et al. (2006). "Poly(ADP-ribose) polymerase inhibitor with temozolomide in chemotherapy-resistant glioblastoma." Clinical Cancer Research. (Contextual reference for PARP inhibitor synergy mechanisms).
-
MedKoo Biosciences. "this compound Product Description and Mechanism."
Sources
- 1. sinobiological.com [sinobiological.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by this compound, a poly(ADP-ribose) polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actanaturae.ru [actanaturae.ru]
- 6. scispace.com [scispace.com]
- 7. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Formulation of CEP-6800 for Preclinical Intravenous and Oral Administration
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of CEP-6800 for both intravenous (IV) and oral (PO) administration in preclinical research settings. This compound is a small molecule inhibitor whose efficacy studies rely on appropriate formulation to ensure accurate and reproducible results. This guide details the underlying principles of formulation science, offers step-by-step protocols for creating dosing vehicles for both administration routes, and emphasizes the critical quality control measures necessary to validate these preparations. The methodologies are designed based on the known physicochemical properties of this compound and established best practices for formulating poorly water-soluble compounds.
Introduction: The Critical Role of Formulation for this compound
This compound is a small molecule inhibitor investigated for its potential in cancer research. While initially described as a PARP-1 inhibitor, its broader kinase profile may be of interest in various signaling pathways.[1][2] Like many kinase inhibitors, this compound is a lipophilic molecule, a characteristic that is often associated with poor aqueous solubility. This property presents a significant hurdle in preclinical development.[3][4]
The route of administration is a critical variable in pharmacokinetic and pharmacodynamic studies. Intravenous administration provides immediate and 100% bioavailability, serving as a crucial baseline for determining fundamental pharmacokinetic parameters.[5] Conversely, oral administration is often the desired clinical route, and preclinical oral formulations are essential for evaluating absorption, distribution, metabolism, and excretion (ADME) properties, including oral bioavailability.[6]
Improper formulation can lead to misleading experimental outcomes, such as underestimation of efficacy due to poor exposure or unexpected toxicity from excipients.[7] This guide, therefore, explains the causal relationships between this compound's properties, the choice of excipients, and the procedural steps to empower researchers to prepare reliable and effective dosing formulations.
Physicochemical Characterization and Formulation Strategy
The foundation of any formulation is a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties. For this compound, the key characteristics derived from available data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Formulation |
| Molecular Formula | C₁₈H₁₅N₃O₂[1][2] | - |
| Molecular Weight | 305.33 g/mol [1][2] | Essential for all molarity and concentration calculations. |
| Appearance | Yellow solid powder[2] | Visual confirmation of the starting material. |
| Aqueous Solubility | Insoluble[2] | Primary Challenge. Requires solubilization or suspension strategies. Direct dosing in aqueous buffers (e.g., saline, PBS) is not feasible. |
| Organic Solubility | Soluble in DMSO[2] | Primary Opportunity. DMSO can be used as a primary solvent to create a stock solution, but its concentration must be limited in vivo due to toxicity. |
Based on these properties, particularly the poor aqueous solubility, our formulation strategies are as follows:
-
For Intravenous (IV) Administration: A co-solvent-based approach is required to create a clear, sterile solution. The goal is to keep the drug in solution upon injection and dilution into the aqueous environment of the bloodstream, thereby avoiding precipitation and potential emboli.[8]
-
For Oral (PO) Administration: A suspension is the most practical approach. This involves dispersing fine particles of this compound uniformly in an aqueous vehicle with the help of suspending and wetting agents. This method is common for early-stage preclinical studies due to its simplicity and flexibility.[4]
Protocol: Preparation of this compound for Intravenous (IV) Administration
This protocol details the preparation of a co-solvent formulation suitable for IV injection in small animal models, such as mice. The primary objective is to create a solution that is stable and remains clear upon administration, minimizing the risk of precipitation in the vein.
Rationale and Choice of Excipients
The challenge with IV dosing of a poorly soluble compound is maintaining its solubility when the formulation is diluted in blood. A common and effective strategy for preclinical studies is the use of a co-solvent system.[5]
-
Dimethyl Sulfoxide (DMSO): Used to create the initial high-concentration stock solution due to its strong solubilizing power for this compound.[2] However, its final concentration in the dosing vehicle must be kept low (ideally ≤10%) to mitigate toxicity risks.
-
Polyethylene Glycol 300 (PEG300): A water-miscible co-solvent that helps maintain the solubility of the drug as the formulation is diluted. It is less toxic than DMSO and commonly used in parenteral formulations.
-
Tween® 80 (Polysorbate 80): A non-ionic surfactant that further aids in solubility and prevents precipitation by forming micelles. It is a standard excipient in many pharmaceutical formulations.
-
Saline (0.9% NaCl): The final diluent to bring the formulation to the desired volume and ensure it is isotonic.
Experimental Workflow for IV Formulation
Caption: Workflow for preparing this compound IV formulation.
Step-by-Step IV Protocol
This protocol is for a final formulation volume of 1 mL at a concentration of 2 mg/mL. Adjust volumes proportionally for different needs. The final vehicle composition will be 10% DMSO / 40% PEG300 / 5% Tween® 80 / 45% Saline .
Materials:
-
This compound powder
-
DMSO (ACS grade or higher)
-
PEG300 (NF grade)
-
Tween® 80 (NF grade)
-
Sterile 0.9% Sodium Chloride (Saline) for injection
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (PVDF recommended for chemical compatibility)
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh 2 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 100 µL of 100% DMSO.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear and yellow. This creates a 20 mg/mL stock solution.
-
-
Add Co-solvents and Surfactant:
-
To the 100 µL of DMSO stock solution, add 400 µL of PEG300.
-
Vortex until the solution is homogeneous.
-
Add 50 µL of Tween® 80.
-
Vortex again until the solution is clear and uniform.
-
-
Final Dilution:
-
Slowly add 450 µL of sterile 0.9% Saline to the mixture. It is crucial to add the aqueous component last and slowly while mixing to prevent precipitation.
-
Vortex gently to ensure final homogeneity.
-
-
Quality Control and Sterilization:
-
Visual Inspection: The final solution must be clear, with no signs of precipitation or cloudiness. If precipitation occurs, the formulation is not viable and may require optimization (e.g., lower final concentration).
-
Sterile Filtration: Draw the final solution into a sterile syringe. Attach a 0.22 µm PVDF syringe filter and dispense it into a final sterile vial. This step removes any potential microbial contamination and undissolved micro-particulates. The formulation is now ready for administration.
-
Administration Note: The typical injection volume for mice is 5-10 mL/kg. For a 2 mg/mL solution, a 10 mL/kg dose delivers 20 mg/kg of this compound. Always administer slowly.
Protocol: Preparation of this compound for Oral (PO) Administration
For oral dosing, a suspension is often preferred for poorly soluble compounds as it bypasses the need for complex solubilizing agents that could affect absorption.[4] The goal is to create a homogenous, easily re-suspendable formulation for accurate dosing via oral gavage.
Rationale and Choice of Excipients
-
Wetting Agent (Tween® 80): this compound is hydrophobic and will clump in an aqueous vehicle. A wetting agent like Tween® 80 reduces the surface tension between the drug particles and the vehicle, allowing for uniform dispersion.
-
Suspending Agent (Methylcellulose): A 0.5% solution of methylcellulose (or carboxymethylcellulose) increases the viscosity of the vehicle. This slows down the sedimentation of drug particles, ensuring dose uniformity during administration.
Experimental Workflow for Oral Formulation
Caption: Workflow for preparing this compound oral suspension.
Step-by-Step PO Protocol
This protocol is for a final suspension volume of 1 mL at a concentration of 5 mg/mL. Adjust volumes proportionally. The final vehicle will be 0.5% Methylcellulose with 2% Tween® 80 .
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP viscosity)
-
Tween® 80 (NF grade)
-
Purified Water
-
Mortar and pestle (glass or ceramic)
-
Graduated cylinder or calibrated pipettes
-
Stir plate and magnetic stir bar
-
Appropriate storage container (e.g., amber glass vial)
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle (Prepare in advance):
-
Heat approximately one-third of the required final volume of purified water (e.g., 30 mL for a 100 mL batch) to near boiling.
-
Disperse 0.5 g of methylcellulose powder per 100 mL final volume into the hot water with vigorous stirring.
-
Once dispersed, add the remaining volume of cold water and continue to stir in a cold bath until a clear, viscous solution forms. Store refrigerated.
-
-
Formulate the Suspension:
-
Accurately weigh 5 mg of this compound powder and place it in a mortar.
-
Add a small amount of the wetting agent. A good starting point is 20 µL of Tween® 80.
-
Triturate the powder with the pestle until a uniform, smooth paste is formed. This step is critical to ensure all particles are adequately wetted and to prevent clumping.
-
Slowly add the 0.5% methylcellulose vehicle in small increments (e.g., 100-200 µL at a time), triturating continuously to ensure uniform dispersion.
-
Continue adding the vehicle until the final volume of 1 mL is reached and transfer the suspension to a suitable vial.
-
-
Quality Control:
-
Visual Inspection: The final product should be a uniform, opaque suspension. There should be no visible clumps of powder.
-
Homogeneity: Before each use, the suspension must be thoroughly mixed (e.g., by vortexing for 30 seconds) to ensure that the drug is evenly distributed and the correct dose is administered.
-
Stability: This type of suspension is typically stable for several days when stored at 2-8°C. A short-term stability assessment (e.g., observing for any changes in appearance or re-suspendability over the planned study duration) is recommended.
-
Administration Note: Oral gavage is a standard method for PO dosing in rodents.[9] The typical gavage volume for mice is 5-10 mL/kg. For a 5 mg/mL suspension, a 10 mL/kg dose delivers 50 mg/kg of this compound.
Comparative Summary and Best Practices
Table 2: Comparison of IV and PO Formulation Protocols for this compound
| Parameter | Intravenous (IV) Formulation | Oral (PO) Formulation |
| Formulation Type | Clear, sterile co-solvent solution | Homogenous, non-sterile suspension |
| Primary Vehicle | 10% DMSO / 40% PEG300 / 5% Tween 80 | 0.5% Methylcellulose in Water |
| Key Excipients | DMSO, PEG300, Tween® 80, Saline | Methylcellulose, Tween® 80 |
| Preparation Goal | Achieve and maintain complete solubilization | Achieve uniform and stable particle dispersion |
| Key QC Checks | Clarity, sterility, absence of precipitation | Uniformity, re-suspendability, absence of clumps |
| Typical Dose Volume | 5 - 10 mL/kg | 5 - 10 mL/kg |
| Bioavailability | 100% (by definition) | Variable, requires experimental determination |
Best Practices:
-
Pilot Formulations: Always prepare a small test batch to confirm solubility and stability before committing a large amount of API.
-
Excipient Compatibility: Ensure all excipients are of a suitable grade (e.g., NF, USP) and are not known to interfere with the biological assay or animal model.[7]
-
Dose Accuracy: Use calibrated equipment for all measurements. For suspensions, ensure vigorous and consistent mixing before drawing each dose.
-
Documentation: Maintain detailed records of every formulation preparation, including lot numbers of reagents, weights, volumes, and QC observations.
References
-
DC Chemicals. (n.d.). This compound|609848-02-4|COA. [Link]
-
Torrico Guzmán, E. A., et al. (2021). Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation. AIChE Proceedings. [Link]
-
Li, P., & Zhao, L. (2008). Oral Formulations for Preclinical Studies. ResearchGate. [Link]
-
Galkin, A. V., et al. (2007). Anaplastic lymphoma kinase: role in cancer pathogenesis and small-molecule inhibitor development for therapy. Journal of Clinical Oncology, 25(22), 3327-3334. [Link]
-
Savla, R., et al. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Vogt, M., et al. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 11(12), 644. [Link]
-
Kamboj, S., & Gupta, G. D. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 14(3), 1186-1205. [Link]
-
Ko, H. J., et al. (2021). Emerging Roles of ALK in Immunity and Insights for Immunotherapy. International Journal of Molecular Sciences, 22(16), 8748. [Link]
-
Salomon, R. G. (2014). Detection and Biological Activities of Carboxyethylpyrrole Ethanolamine Phospholipids (CEP-EPs). Molecules, 19(11), 18001-18016. [Link]
-
Hallberg, B., & Palmer, R. H. (2016). The role of the ALK receptor in cancer biology. Annals of Oncology, 27(suppl_3), iii4-iii15. [Link]
-
Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 916-925. [Link]
-
Zuo, C., et al. (2016). Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals. Journal of Visualized Experiments, (109), 53613. [Link]
-
An, G., & Morris, M. E. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Journal of Pharmaceutical Sciences, 99(9), 3825-3837. [Link]
-
American Lung Association. (2025). ALK and Lung Cancer. [Link]
-
Strickley, R. G. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Journal of Pharmaceutical Sciences, 98(11), 3985-4001. [Link]
-
Facchinetti, F., et al. (2015). Tackling ALK in non-small cell lung cancer: the role of novel inhibitors. Translational Lung Cancer Research, 4(2), 177-191. [Link]
-
Jacobsen, H., et al. (2022). Impact of oral gavage technique of microcontainers on gastrointestinal transit and drug absorption in rats. International Journal of Pharmaceutics, 622, 121852. [Link]
Sources
- 1. This compound|609848-02-4|COA [dcchemicals.com]
- 2. medkoo.com [medkoo.com]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. proceedings.aiche.org [proceedings.aiche.org]
- 9. ovid.com [ovid.com]
Application Note: Measuring PAR Accumulation Inhibition with CEP-6800
Abstract & Introduction
CEP-6800 is a potent, small-molecule inhibitor of Poly(ADP-ribose) Polymerase (PARP), specifically targeting PARP-1 and PARP-2. In the context of oncology drug development, this compound is utilized to disrupt the Base Excision Repair (BER) pathway, thereby sensitizing tumor cells to DNA-damaging chemotherapeutics such as Temozolomide (TMZ), Irinotecan, and Cisplatin.
The pharmacodynamic efficacy of this compound is directly correlated with its ability to prevent the formation of Poly(ADP-ribose) (PAR) polymers on nuclear proteins following genotoxic stress. Consequently, quantifying the inhibition of PAR accumulation is the gold-standard assay for validating this compound activity in vitro and in vivo.
This guide details the protocols for measuring PAR accumulation inhibition, emphasizing the critical timing of DNA damage induction and the necessity of preventing post-lysis PAR degradation.
Mechanism of Action
PARP-1 acts as a molecular "first responder" to DNA Single-Strand Breaks (SSBs). Upon binding to damaged DNA, it utilizes NAD+ to synthesize long, branched PAR chains on itself (automodification) and other nuclear acceptors (e.g., Histones, Topoisomerase I). These PAR chains serve as a scaffold to recruit repair factors (XRCC1, Ligase III).
This compound competes with NAD+ for the catalytic cleft of PARP, effectively "locking" the enzyme in an inactive state or preventing the synthesis of the PAR scaffold. This leads to replication fork collapse during cell division, resulting in Double-Strand Breaks (DSBs) and subsequent apoptosis—a concept known as synthetic lethality in BRCA-deficient contexts or chemopotentiation when combined with alkylating agents.
Figure 1: this compound Inhibition Pathway
Caption: this compound blocks NAD+ utilization, preventing PAR chain formation and stalling DNA repair.
Experimental Design & Considerations
To accurately measure this compound efficacy, the experimental system must induce a rapid, synchronous burst of PARylation. Basal PAR levels are often too low for robust inhibition quantification.
| Parameter | Recommendation | Rationale |
| Cell Lines | HT29, U251MG, HeLa | High PARP-1 expression; historical validation with this compound [1, 2]. |
| Damage Inducer | MNNG (100 µM) or H2O2 (1 mM) | Induces immediate, high-level PARylation (peaks at 5-10 min). TMZ is slower (hours) and less synchronous. |
| Inhibitor Timing | Pre-treat 1 hour | Ensures this compound equilibrates in the nucleus before damage occurs. |
| Lysis Buffer | Must contain PARG Inhibitors | Poly(ADP-ribose) Glycohydrolase (PARG) degrades PAR chains in seconds. ADP-HPD (1 µM) or Tannic Acid is mandatory. |
| Detection | Anti-PAR Antibody (Clone 10H) | The industry standard monoclonal antibody for PAR polymers. |
Protocol 1: High-Throughput Chemiluminescent ELISA
Best for: IC50 determination and screening dose-response curves.
Materials
-
Capture Plate: 96-well high-binding plate (e.g., Pierce).
-
Reagents: Histone H1 or H2A (coating protein), Anti-PAR antibody (Clone 10H), HRP-secondary antibody.
-
Lysis Buffer: RIPA buffer supplemented with Protease Inhibitors + 1 µM ADP-HPD (PARG inhibitor).
Workflow Diagram
Caption: Step-by-step workflow for measuring PAR inhibition in cell lysates.
Step-by-Step Procedure
-
Cell Seeding: Plate 1x10^6 cells in 6-well plates (for lysate generation) or directly in 96-well culture plates if performing in-cell ELISA.
-
Drug Treatment:
-
Prepare serial dilutions of This compound (e.g., 1 nM to 10 µM).
-
Add to cells and incubate for 60 minutes at 37°C.
-
-
PAR Induction (Critical Step):
-
Add MNNG to a final concentration of 100 µM.
-
Incubate for exactly 10 minutes . Note: PAR levels drop rapidly after 15 mins due to autoregulation.
-
-
Lysis:
-
Aspirate media immediately.
-
Wash once with ice-cold PBS.
-
Add ice-cold Lysis Buffer (with ADP-HPD) . Scrape and collect.
-
Sonicate briefly to shear DNA (PAR binds tightly to DNA).
-
-
ELISA Setup:
-
Coat ELISA plate with Histone H1 (2 µg/mL) overnight at 4°C (PAR binds avidly to Histones).
-
Block with 5% Skim Milk in PBST.
-
Add Cell Lysates (normalized to protein content, e.g., 20 µ g/well ). Incubate 2h.
-
Add Primary Anti-PAR (1:1000). Incubate 1h.
-
Add Secondary HRP. Develop with TMB substrate.
-
-
Analysis:
-
Normalize OD450 values to Total Protein.
-
Calculate % Inhibition relative to "MNNG Only" (0% inhibition) and "No MNNG" (Background) controls.
-
Protocol 2: Immunofluorescence (Spatial Analysis)
Best for: Visualizing nuclear localization and verifying "on-target" effect in single cells.
Critical Reagents
-
Fixative: Ice-cold Methanol/Acetone (1:1) . Expert Note: Aldehyde fixatives (PFA) can mask PAR epitopes. Methanol/Acetone precipitates the PAR chains effectively.
-
Antibody: Anti-PAR (Clone 10H or polyclonal equivalent).
Procedure
-
Culture: Grow cells on glass coverslips.
-
Treat: Incubate with This compound (1 µM) for 1h.
-
Damage: Treat with 1 mM H2O2 for 10 minutes (H2O2 is preferred for IF as it is easily washed out).
-
Fixation:
-
Rapidly aspirate media.
-
Immerse coverslips in Methanol/Acetone (1:1) at -20°C for 10 minutes.
-
Air dry briefly.
-
-
Staining:
-
Rehydrate with PBS.
-
Block with 3% BSA/PBS.
-
Incubate Anti-PAR (1:500) for 1h at RT.
-
Incubate Secondary AlexaFluor-488 (1:1000) + DAPI.
-
-
Imaging:
-
Positive Control: Nuclei will show intense, granular staining (PAR foci).
-
This compound Treated: Nuclei should remain dark (DAPI only), similar to untreated controls.
-
Data Analysis & Expected Results
Calculating Efficacy
Expected Data Profile
The following table summarizes expected outcomes for a valid experiment using this compound.
| Condition | Treatment | PAR Signal (ELISA/IF) | Interpretation |
| Negative Control | DMSO Only | Very Low / None | Baseline PARP activity is minimal. |
| Positive Control | MNNG + DMSO | High (100%) | Massive PARylation due to DNA damage. |
| Test Group | MNNG + this compound (Low Dose) | Moderate (50%) | Partial inhibition. |
| Test Group | MNNG + this compound (High Dose) | Low (<10%) | Complete target engagement. |
Validation Criteria: The Z-factor for the ELISA assay should be > 0.5. The IC50 for this compound in whole cells is typically in the low nanomolar range (e.g., 20-100 nM) depending on the cell line [3].
Troubleshooting & Expert Tips
-
Signal Disappears:
-
Cause: PARG activity during lysis.
-
Solution: Ensure ADP-HPD or Tannic Acid is fresh in the lysis buffer. Work strictly on ice.
-
-
High Background in No-Damage Control:
-
Cause: Spontaneous DNA damage from culture stress (e.g., over-confluence, pH shift).
-
Solution: Use healthy, log-phase cells (50-70% confluence).
-
-
No Induction with MNNG:
-
Cause: MNNG hydrolysis.
-
Solution: MNNG is unstable in aqueous solution. Prepare fresh stocks in DMSO immediately before use.
-
References
-
Miknyoczki, S. J., et al. (2003).[1] Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by this compound, a poly(ADP-ribose) polymerase inhibitor.[1][2][3] Molecular Cancer Therapeutics, 2(4), 371-382.
-
Rutkowski, S. L., et al. (2005). The selective poly(ADP-ribose) polymerase-1(2) inhibitor, CEP-8983, increases the sensitivity of chemoresistant tumor cells to temozolomide and irinotecan.[3] Cancer Research.
-
Kanev, P., et al. (2025).[4][5] Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging.[4] STAR Protocols.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by this compound, a poly(ADP-ribose) polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
CEP-6800 cell culture media solubility and handling
Application Note: Optimization of CEP-6800 Solubility and Handling for In Vitro Applications
Executive Summary
This compound (10-(aminomethyl)-4,5,6,7-tetrahydro-1H-cyclopenta[a]pyrrolo[3,4-c]carbazole-1,3(2H)-dione) is a potent, small-molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[1] While highly effective as a chemopotentiating agent in glioblastoma and colon carcinoma models, its application in cell culture is frequently compromised by its high hydrophobicity and poor aqueous solubility.
This guide addresses the critical "solubility bottleneck." Direct addition of this compound powder to cell culture media results in immediate precipitation, inaccurate dosing, and experimental variability. This protocol establishes a DMSO-based reconstitution system validated to maintain compound stability and bioavailability while minimizing solvent-induced cytotoxicity.
Physicochemical Profile & Solubility Limits
Understanding the chemical limitations of this compound is the first step to successful handling.
| Property | Specification | Implication for Handling |
| Molecular Weight | 305.33 g/mol | Small molecule; rapid diffusion once soluble. |
| Appearance | Yellow solid powder | Light Sensitive: Handle in low light; use amber tubes. |
| Solubility (Water) | < 0.1 mg/mL (Insoluble) | DO NOT attempt to dissolve directly in media or PBS. |
| Solubility (DMSO) | ~15 - 30 mg/mL (Soluble) | Primary Solvent: DMSO is required for stock preparation. |
| Solubility (Ethanol) | Low / Variable | Not recommended due to volatility and lower solubility limit compared to DMSO. |
| Stability | Hydrolytically stable | Stable at -20°C for months; avoid repeated freeze-thaw cycles. |
Protocol: Stock Solution Preparation
Objective: Create a high-concentration Master Stock Solution (10 mM or 20 mM) that allows for >1000x dilution into culture media, keeping final DMSO concentration < 0.1%.
Reagents & Equipment
-
This compound Powder (Store at -20°C, desiccated).
-
Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma Grade (Sigma or equivalent).
-
Vortex mixer.[2]
-
Amber microcentrifuge tubes (1.5 mL).
Step-by-Step Procedure
-
Equilibration: Remove the this compound vial from the freezer and allow it to equilibrate to room temperature (RT) for 15 minutes before opening. This prevents condensation from forming inside the hygroscopic powder.
-
Calculation: Calculate the volume of DMSO required for a 10 mM stock.
-
Formula:
-
Example: For 5 mg of this compound:
-
-
Solubilization: Add the calculated volume of sterile DMSO to the vial.
-
Agitation: Vortex vigorously for 30–60 seconds. The yellow powder should dissolve completely, resulting in a clear, yellow solution.
-
Troubleshooting: If particles persist, warm the solution to 37°C for 5 minutes and vortex again. Sonicate only if absolutely necessary (max 5 mins, water bath).
-
-
Aliquot & Storage: Immediately dispense into single-use aliquots (e.g., 50 µL) in amber tubes . Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol: Delivery to Cell Culture Media
The Challenge: Adding a hydrophobic DMSO stock directly to aqueous media can cause "shock precipitation," where the drug crashes out as microscopic crystals before dispersing.
The Solution: The "Rapid-Mix" Technique.
Workflow Diagram
Figure 1: Optimal workflow for solubilizing this compound into aqueous media. The "Mixing" step is critical to prevent crystal formation.
Procedure
-
Pre-warming: Warm the culture media to 37°C. Cold media promotes precipitation.
-
Dilution Calculation: Determine the volume of stock needed.
-
Target: 1 µM final concentration in 10 mL media.
-
Dilution Factor: 1:10,000 (from 10 mM stock).
-
Volume: 1 µL stock into 10 mL media.
-
-
Application (The "Dropwise" Method):
-
Pipette the required volume of fresh media into a sterile tube.
-
While continuously swirling or vortexing the media tube gently, add the this compound stock dropwise into the center of the liquid.
-
Do not dispense the stock onto the side of the tube (it will stick to the plastic).
-
Do not add stock to stationary media (creates a local high-concentration "hotspot" that precipitates).
-
-
Vehicle Control: Prepare a matched control containing only DMSO (e.g., 0.01% v/v) to normalize for solvent effects.
Troubleshooting & Biological Validation
| Observation | Probable Cause | Corrective Action |
| Yellow precipitate in media | "Shock precipitation" due to rapid addition or cold media. | Filter media (0.22 µm) to remove crystals (note: this lowers drug concentration). Repeat using pre-warmed media and rapid mixing. |
| Cytotoxicity in Control | High DMSO concentration (>0.5%). | Ensure final DMSO is < 0.1%. If higher concentrations are needed, use an intermediate dilution step. |
| Loss of Potency | Hydrolysis or Adsorption. | This compound is hydrophobic and may bind to plastics. Use low-binding tips/tubes. Prepare fresh dilutions immediately before use. |
Mechanism of Action (Contextual)
This compound acts by inhibiting PARP-1, preventing the repair of single-strand DNA breaks. This accumulation of damage is particularly lethal in cells with pre-existing defects in homologous recombination (e.g., BRCA-deficient) or when combined with DNA-damaging agents like Temozolomide.
Figure 2: Simplified Mechanism of Action. This compound inhibits PARP-1, leading to the accumulation of double-strand breaks (DSBs) and subsequent cell death.
References
-
Miknyoczki, S. J., et al. (2003). Chemopotentiation of Temozolomide, Irinotecan, and Cisplatin Activity by this compound, a Poly(ADP-Ribose) Polymerase Inhibitor. Molecular Cancer Therapeutics, 2(4), 371-382. [Link]
-
Pellicciari, R., et al. (2008). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors.[3] From Concept to Clinic. Journal of Medicinal Chemistry, 51(8). [Link]
Sources
CEP-6800 chemosensitization protocols for colon cancer lines
Application Note: CEP-6800 Chemosensitization Protocols for Colon Carcinoma Models
Executive Summary & Mechanism of Action
This compound is a potent, crystallized inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) , a nuclear enzyme critical for the surveillance and repair of single-strand DNA breaks (SSBs) via the Base Excision Repair (BER) pathway. In the context of colon cancer (CRC), which frequently exhibits resistance to Topoisomerase I inhibitors (e.g., Irinotecan/SN-38) and alkylating agents (e.g., Temozolomide), this compound functions as a chemosensitizer.[1]
By inhibiting PARP-1 catalytic activity, this compound prevents the auto-modification of PARP-1 and the subsequent recruitment of repair factors (XRCC1, Ligase III). This results in the accumulation of unrepaired SSBs, which are converted into lethal double-strand breaks (DSBs) upon collision with replication forks—a mechanism known as replication stress-induced synthetic lethality .
Pathway Visualization: this compound Mediated Synthetic Lethality
Figure 1: Mechanism of this compound chemosensitization.[1][2][3][4][5][6][7] Inhibition of PARP-1 prevents SSB repair, converting sublethal chemotherapy damage into lethal DSBs during replication.
Pre-Clinical Validation Data
The following data summarizes the efficacy of this compound in specific colon carcinoma lines. Note the distinction between Mismatch Repair (MMR) proficient and deficient lines.
| Cell Line | Genetic Status | Chemotherapy Partner | This compound Effect (In Vitro) | Xenograft Efficacy (In Vivo) |
| HT29 | p53 mutant, MMR proficient | Irinotecan (CPT-11) | Potentiates cytotoxicity; Increases G2/M arrest | 60% tumor growth inhibition (vs Irinotecan alone) [1] |
| LoVo | MMR deficient (MSI-H) | Temozolomide (TMZ) | Restores sensitivity to alkylating agents | Significant delay in tumor regrowth [1] |
| SW620 | Metastatic, p53 mutant | Topotecan / TMZ | Synergistic reduction in colony formation | Enhanced tumor regression [2] |
Detailed Experimental Protocols
Protocol A: In Vitro Chemosensitization Assay (Clonogenic Survival)
Objective: To quantify the sensitizing factor (SF) of this compound when combined with DNA-damaging agents.
Reagents:
-
This compound Stock: 10 mM in DMSO (Store at -20°C). Note: this compound is insoluble in water.[8]
-
Chemotherapeutics: SN-38 (active metabolite of Irinotecan) or Temozolomide.
-
Cell Lines: HT29 (ATCC HTB-38), LoVo (ATCC CCL-229).
Workflow:
-
Seeding: Plate cells at low density (500–1,000 cells/well) in 6-well plates. Allow attachment for 24 hours.
-
This compound Pre-treatment (CRITICAL):
-
Treat cells with This compound (0.4 µM – 1.0 µM) or DMSO vehicle.
-
Scientific Rationale: Pre-incubation for 1 hour is mandatory to ensure PARP catalytic activity is inhibited before DNA damage occurs.
-
-
Co-treatment:
-
Add SN-38 (range: 1–100 nM) or TMZ (range: 10–500 µM) without removing this compound.
-
Incubate for 24 hours (SN-38) or 48 hours (TMZ).
-
-
Washout & Outgrowth:
-
Remove media, wash 1x with PBS, and replace with drug-free media.
-
Incubate for 10–14 days until colonies form (>50 cells).
-
-
Fixation & Staining:
-
Fix with methanol/acetic acid (3:1). Stain with 0.5% Crystal Violet.
-
-
Analysis:
-
Calculate Surviving Fraction = (Colonies Counted) / (Cells Plated × PE).
-
Validation Check: this compound alone should show >90% survival at 0.4 µM (non-toxic dose).
-
Protocol B: Pharmacodynamic Confirmation (PAR ELISA)
Objective: To verify this compound target engagement by measuring Poly(ADP-ribose) (PAR) levels in lysates.
Workflow:
-
Treatment: Treat HT29 cells with this compound (1 µM) for 1 hour, followed by Hydrogen Peroxide (H₂O₂ 100 µM, 10 min) to induce maximal PARP activation.
-
Lysis: Lyse cells immediately on ice using PARP-stabilizing lysis buffer (containing PARG inhibitors like ADP-HPD or Tannic Acid to prevent PAR degradation).
-
ELISA: Use a validated PAR sandwich ELISA kit (e.g., Trevigen).
-
Coat: Anti-PAR monoclonal antibody.
-
Detect: Biotinylated anti-PAR polyclonal.
-
-
Result Interpretation:
-
Control (H₂O₂ only): High PAR signal (100%).
-
This compound + H₂O₂: Signal should be reduced by >85%. If reduction is <50%, check this compound stock stability or cell permeability.
-
Protocol C: Cell Cycle Analysis (G2/M Arrest)
Objective: To observe the accumulation of cells in G2/M phase, indicative of unresolved DNA damage and checkpoint activation.
Workflow:
-
Treatment:
-
Incubation: 48 hours.
-
Staining:
-
Harvest cells (trypsinize + floating cells).
-
Fix in 70% ethanol (-20°C, overnight).
-
Stain with Propidium Iodide (PI) + RNase A.
-
-
Flow Cytometry:
-
Acquire >10,000 events.
-
Expected Outcome: The combination group (D) will show a statistically significant increase in the G2/M fraction compared to SN-38 alone, confirming the potentiation of replicative stress [1].
-
Safety & Handling Application Note
-
Solubility: this compound is a hydrophobic carbazole derivative. Dissolve in 100% DMSO. Avoid aqueous dilutions >1:1000 in stock storage to prevent precipitation.
-
Stability: Aliquot stocks to avoid freeze-thaw cycles. Stable at -20°C for 6 months.
-
Toxicity: In xenograft models, this compound (30 mg/kg s.c.) combined with Irinotecan did not significantly increase body weight loss compared to Irinotecan alone, suggesting a favorable therapeutic index [1].
References
-
Miknyoczki, S. J., et al. "Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by this compound, a poly(ADP-ribose) polymerase inhibitor."[4][7] Molecular Cancer Therapeutics, vol. 2, no.[2][4][7][8][10] 4, 2003, pp. 371-382.[2]
-
Tentori, L., et al. "Poly(ADP-ribose) polymerase inhibitor with temozolomide in colon cancer." Clinical Cancer Research, vol. 12, no. 15, 2006.
-
Curtin, N. J. "PARP inhibitors for cancer therapy."[4] Expert Reviews in Molecular Medicine, vol. 7, no. 4, 2005, pp. 1-20.
-
Guggenheim, E. R., et al. "Poly(ADP-ribose) polymerase-1 activity facilitates the dissociation of nuclear proteins from platinum-modified DNA." Bioorganic & Medicinal Chemistry, vol. 16, no. 23, 2008, pp. 10121-10128.[8]
Sources
- 1. PARP1 Inhibitors: Antitumor Drug Design - Malyuchenko - Acta Naturae [actanaturae.ru]
- 2. Portico [access.portico.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medkoo.com [medkoo.com]
- 9. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Application Note: Overcoming Chemoresistance with CEP-6800
Introduction: The Mechanistic Rationale
Chemoresistance remains the primary failure mode in oncology. Mechanisms often converge on enhanced DNA Damage Response (DDR) capabilities, allowing tumor cells to repair lesions induced by alkylating agents (e.g., Temozolomide) or topoisomerase inhibitors (e.g., Irinotecan).
CEP-6800 is a potent, small-molecule inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1) .[1] Unlike monotherapy strategies reliant on BRCA mutations (synthetic lethality), the primary utility of this compound in chemoresistant models is chemopotentiation . By inhibiting PARP-1, this compound blocks the Base Excision Repair (BER) pathway.[2] This forces single-strand breaks (SSBs) induced by chemotherapy to degenerate into lethal double-strand breaks (DSBs) during replication, triggering apoptosis in otherwise resistant phenotypes.
Key Experimental Objectives
-
Quantify Potentiation: Determine the Combination Index (CI) to distinguish synergy from additivity.
-
Validate Mechanism: Confirm PARP inhibition via loss of poly(ADP-ribose) (PAR) polymers and accumulation of DNA damage markers (
H2AX). -
In Vivo Translation: Assess tumor growth inhibition (TGI) in xenograft models.
Experimental Design Strategy
A. Cell Line Selection Criteria
Success with this compound depends on the context of the partner drug.
-
For Temozolomide (TMZ) Resistance: Select lines with high MGMT (O6-methylguanine-DNA methyltransferase) or Mismatch Repair (MMR) proficiency (e.g., HT29 colon carcinoma, U251MG glioblastoma).
-
For Irinotecan/SN-38 Resistance: Select lines with elevated Topoisomerase I activity or efflux pump expression (e.g., LoVo , HCT116 ).
B. Dosing Architecture
-
This compound Concentration: 0.1
M – 10.0 M (Typically non-toxic as a single agent in PARP-proficient cells). -
Chemotherapy Partner: 7-point dilution series centering on the resistant IC
. -
Timing: Co-treatment is standard, but pre-treatment (2 hours) with this compound ensures PARP is inhibited before DNA damage occurs.
Visualizing the Mechanism of Action
Figure 1: Mechanism of this compound mediated chemopotentiation.[3][4] this compound prevents BER, converting sublethal chemotherapy-induced SSBs into lethal DSBs.
Detailed Protocols
Protocol A: Synergistic Cytotoxicity Assay (In Vitro)
Purpose: To calculate the Combination Index (CI) using the Chou-Talalay method.
Materials:
-
This compound (Stock: 10 mM in DMSO, store at -20°C).
-
Chemotherapeutic Agent (e.g., SN-38, active metabolite of Irinotecan).[5]
-
Assay Reagent: CellTiter-Glo® or MTT.
Procedure:
-
Seeding: Plate 2,000–4,000 cells/well in 96-well white-walled plates. Incubate 24h for attachment.
-
Drug Preparation:
-
Prepare a fixed-ratio dilution series (e.g., IC
of Drug A : IC of Drug B). -
Arm 1: Vehicle (DMSO < 0.1%).
-
Arm 2: this compound alone (0.1, 0.3, 1.0, 3.0, 10.0
M). -
Arm 3: Chemo alone (Dose response).
-
Arm 4: Combination (Chemo + Fixed this compound at 1
M and 3 M).
-
-
Treatment: Add drugs. If using TMZ, treat for 5 days (multiple cell cycles required for mismatch repair futile cycling). For SN-38, treat for 72 hours .[2][4]
-
Readout: Add detection reagent, shake for 10 min, read luminescence/absorbance.
-
Analysis: Use CompuSyn software to generate Isobolograms.
-
CI < 0.9: Synergy.
-
CI = 0.9–1.1: Additive.
-
CI > 1.1: Antagonism.
-
Protocol B: Pharmacodynamic Biomarker Validation (Western Blot)
Purpose: To confirm this compound is hitting the target (PARP-1) and preventing PAR polymer formation.
Procedure:
-
Treatment: Treat cells with:
-
Stimulation: Harvest cells at 1h, 4h, and 24h post-treatment.
-
Note: PAR levels peak rapidly (min to hours) after DNA damage.
-
-
Lysis: Use RIPA buffer supplemented with ADP-HPD (PARG inhibitor) to prevent degradation of PAR chains during lysis. This is critical.
-
Immunoblotting:
-
Primary Target: Poly(ADP-ribose) (Clone 10H).
-
Secondary Target:
H2AX (Ser139) – Marker of DSBs. -
Loading Control:
-Actin or Total PARP-1.
-
-
Expected Result:
-
Chemo Only: High PAR signal, Moderate
H2AX. -
Combination: Abolished PAR signal , Significantly elevated
H2AX .
-
Data Presentation & Analysis
Summary of Expected Synergistic Metrics
| Metric | This compound Alone | Chemo Alone | Combination (this compound + Chemo) | Interpretation |
| IC | > 10 | High (Resistant) | Shifted 10-100x lower | Chemosensitization |
| PAR Levels | Low | High (Stress Response) | Suppressed | Target Engagement |
| Baseline | Moderate | High (Unrepaired DSBs) | Lethal Damage | |
| Cell Cycle | G1/S Normal | S-phase Slowing | G2/M Arrest | Checkpoint Activation |
Experimental Workflow Diagram
Figure 2: Sequential workflow from in vitro synergy determination to in vivo efficacy testing.
References
-
Miknyoczki, S. J., et al. (2003).[4][9] "Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by this compound, a poly(ADP-ribose) polymerase inhibitor."[2][3][4][5][11] Molecular Cancer Therapeutics, 2(4), 371-382.[9][11] Link
-
Tentori, L., & Graziani, G. (2005).[13] "Chemopotentiation by PARP inhibitors in cancer therapy." Pharmacological Research, 52(1), 25-33. Link
-
Chou, T. C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research, 70(2), 440-446. Link
-
Curtin, N. J., & Szabo, C. (2013). "Therapeutic applications of poly(ADP-ribose) polymerase inhibitors." Nature Reviews Drug Discovery, 12(9), 600-600. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by this compound, a poly(ADP-ribose) polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARP1 Inhibitors: Antitumor Drug Design - Malyuchenko - Acta Naturae [actanaturae.ru]
- 7. academic.oup.com [academic.oup.com]
- 8. sinobiological.com [sinobiological.com]
- 9. US20080319039A1 - Unit dosage forms of temozolomide - Google Patents [patents.google.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Phase I Study Of The Poly(ADP-Ribose) Polymerase Inhibitor, AG014699, In Combination With Temozolomide in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: CEP-6800 In Vivo Formulation Guide
The following technical guide addresses the solubilization of CEP-6800 (a PARP-1 inhibitor) for in vivo administration. This content is structured to transition researchers from basic suspension protocols to advanced, bioavailability-enhancing solution formulations.
Topic: Improving Aqueous Solubility of this compound for In Vivo Efficacy
Executive Summary & Formulation Strategy
The Challenge: this compound (10-(aminomethyl)-4,5,6,7-tetrahydro-1H-cyclopenta[a]pyrrolo[3,4-c]carbazole-1,3(2H)-dione) presents a classic "brick dust" profile: high crystallinity and a rigid, planar carbazole core that drives poor aqueous solubility. While early literature (Miknyoczki et al., 2003) utilized simple PBS suspensions, these often result in variable bioavailability and inconsistent pharmacokinetic (PK) profiles.
The Solution: To transition from a heterogeneous suspension to a stable, homogeneous solution, we must exploit the molecule's specific physicochemical handles:
-
Ionization: The primary aminomethyl group is a basic handle (pKa ~9.0). Lowering pH protonates this amine, drastically increasing polarity.
-
Complexation: The hydrophobic carbazole core is an ideal guest for Beta-Cyclodextrin derivatives.
Troubleshooting & FAQ: Formulation Logic
Q1: Why does this compound precipitate in my standard 5% DMSO/PBS vehicle?
A: This occurs because of the "Solvent Shift" effect. this compound is soluble in DMSO (aprotic, polar). When you dilute this stock into PBS (pH 7.4), two things happen:
-
Dielectric Crash: The water dramatically increases the dielectric constant, forcing the hydrophobic carbazole rings to aggregate.
-
Deprotonation: At pH 7.4, the aminomethyl group is partially unprotonated (free base form), which is the least soluble species. Fix: You must maintain the amine in its cationic state (pH < 5) or shield the hydrophobic core using cyclodextrins before adding the bulk aqueous phase.
Q2: The literature mentions using 1x PBS. Is this wrong?
A: It is not "wrong," but it is a suspension protocol , not a solution protocol. The Miknyoczki et al. (2003) study effectively used this compound in 1x PBS. However, this relies on physical dispersion (sonication) rather than chemical dissolution.
-
Risk: Suspensions suffer from sedimentation in the syringe and variable absorption rates in the gut.
-
Recommendation: Use the PBS method only for initial efficacy screening. For PK studies or dose-response refinement, use the Acidified Cyclodextrin Protocol (Method B below).
Q3: Can I use PEG400 or Tween 80?
A: Yes, but with limits.
-
PEG400: this compound is moderately soluble in PEG400. However, high PEG concentrations (>50%) can be viscous and irritating to the GI tract.
-
Tween 80: Useful as a wetting agent (0.1–1.0%) to prevent clumping in suspensions, but rarely sufficient as a sole solubilizer for this compound class.
Experimental Protocols
Method A: Standard Suspension (Baseline Control)
Best for: Rapid efficacy screening where high variability is acceptable.
| Component | Function | Concentration |
| This compound | API | 10 – 30 mg/kg |
| DMSO | Pre-solubilizer | 2 - 5% |
| Tween 80 | Wetting Agent | 0.1% |
| 1x PBS | Vehicle Base | q.s. to volume |
Workflow:
-
Weigh this compound powder.
-
Dissolve completely in 100% DMSO (volume = 5% of final batch).
-
Add Tween 80 and vortex.
-
Slowly add 1x PBS while vortexing vigorously. Precipitation will occur immediately—this is expected.
-
Sonicate (bath sonicator) for 15–20 minutes until particles are finely dispersed.
-
Critical: Vortex immediately before drawing into the syringe to ensure dose uniformity.
Method B: Advanced Acidified Cyclodextrin Solution (Recommended)
Best for: PK studies, long-term dosing, and maximizing bioavailability. Rationale: Mimics the formulation strategy of the analog CEP-8983, utilizing pH control and complexation.
| Component | Function | Concentration |
| This compound | API | Up to 5 mg/mL |
| 0.1N HCl | Acidifier (Protonation) | Stoichiometric (1.1 eq) |
| HP-β-CD | Complexing Agent | 20% (w/v) |
| Propylene Glycol | Co-solvent | 5 - 10% |
| Water | Solvent | q.s. |
Step-by-Step Protocol:
-
Preparation of Vehicle:
-
Dissolve 20g of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in 80mL of purified water.
-
Add 5mL Propylene Glycol (PG).
-
-
API Solubilization:
-
Mixing:
-
Add the Vehicle (HP-β-CD/PG) to the acidified API.
-
Vortex and Sonicate for 10 minutes.
-
-
pH Adjustment (The "Sweet Spot"):
-
Check pH.[3] It will likely be acidic (~pH 2-3).
-
Carefully adjust pH to 4.5 – 5.0 using 0.1N NaOH.
-
Warning: Do not exceed pH 6.0, or the free base will precipitate out of the cyclodextrin pocket.
-
-
Filtration:
-
Filter through a 0.22 µm PVDF filter to ensure sterility and remove any un-dissolved micro-particulates.
-
Visualizing the Mechanism
The following diagram illustrates the decision logic and the molecular mechanism behind the solubilization strategy.
Caption: Decision tree comparing suspension vs. solubilization strategies for this compound, highlighting the mechanistic shift from physical dispersion to chemical complexation.
Comparative Data Summary
| Parameter | Method A (PBS Suspension) | Method B (Acidified HP-β-CD) |
| Physical State | Cloudy, heterogeneous | Clear, homogeneous |
| Stability | < 4 hours (sedimentation) | > 24 hours (stable) |
| pH | 7.4 (Physiological) | 4.5 – 5.0 (Weakly Acidic) |
| Max Conc. | Limited by viscosity (~5 mg/mL) | Up to 5-10 mg/mL |
| Bioavailability | Variable (Dissolution rate limited) | High (Ready for absorption) |
| Key Risk | Clogging gavage needles | pH drift causing precipitation |
References
-
Miknyoczki, S. J., et al. (2003).[4][5] "Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by this compound, a poly(ADP-ribose) polymerase inhibitor."[2][6][7][8] Molecular Cancer Therapeutics, 2(4), 371-382.[2][5]
-
MedKoo Biosciences. (n.d.). "this compound Product Data Sheet." MedKoo. Retrieved from
-
Ma, W., et al. (2006). "Discovery of CEP-8983: A Novel 4-Methoxy-carbazole Inhibitor of PARP-1 and PARP-2."[8] Bioorganic & Medicinal Chemistry Letters. (Cited for formulation analog strategy utilizing acidified cyclodextrins).
Sources
- 1. This compound|609848-02-4|COA [dcchemicals.com]
- 2. medkoo.com [medkoo.com]
- 3. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. actanaturae.ru [actanaturae.ru]
- 6. Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by this compound, a poly(ADP-ribose) polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
CEP-6800 vehicle formulation for subcutaneous injection
The following technical guide details the formulation, preparation, and administration of CEP-6800 for subcutaneous (SC) injection in preclinical models. This guide is structured to support researchers in achieving consistent pharmacokinetics and chemopotentiation data.
Product Overview
-
Chemical Class: Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor
-
Application: Chemopotentiator for alkylating agents (e.g., Temozolomide, Irinotecan)[7]
-
Physicochemical Profile:
Part 1: Standard Vehicle Formulation
Based on the pivotal pharmacokinetic and efficacy studies by Miknyoczki et al. (Cephalon, Inc.), the standard vehicle for subcutaneous administration is a phosphate-buffered saline (PBS) suspension. Unlike many hydrophobic drugs that require complex co-solvents (e.g., PEG/Tween), this compound was successfully delivered as a fine suspension in these studies.
Formulation Composition
| Component | Concentration | Function |
| This compound | 6.0 mg/mL (for 30 mg/kg dose in mice) | Active Pharmaceutical Ingredient |
| 1x PBS | q.s. to volume | Vehicle / Buffer |
Note: While this compound is soluble in DMSO for in vitro use, 100% DMSO is NOT recommended for SC injection due to severe tissue necrosis and pain. The published in vivo protocol explicitly utilizes a PBS suspension.
Part 2: Step-by-Step Preparation Protocol
Objective: Create a homogeneous suspension suitable for passing through a 25G-27G needle without clogging.
Equipment Required
-
Probe Sonicator (preferred) or Bath Sonicator
-
Vortex Mixer
-
Sterile 1x PBS (pH 7.4)
-
Amber glass vials (this compound is light sensitive)
Protocol
-
Weighing: Accurately weigh the required amount of this compound powder into a sterile amber vial.
-
Calculation: For 10 mice (20g each) at 30 mg/kg, you need:
(Prepare 20% excess to account for dead volume).
-
-
Wetting (Optional Pro-Tip): Although the primary protocol cites PBS only, if the powder is extremely hydrophobic and floats, add a minimal volume of DMSO (≤1% of final volume) to wet the powder before adding PBS.
-
Vehicle Addition: Add sterile 1x PBS to reach the target concentration (typically 6 mg/mL for a dosing volume of 5 mL/kg, or 3 mg/mL for 10 mL/kg).
-
Dispersion:
-
Vortex vigorously for 1-2 minutes.
-
Sonicate using a probe sonicator (on ice) in short bursts (e.g., 5s on, 5s off) for 3-5 cycles until a fine, uniform suspension is achieved. Avoid overheating.
-
-
Verification: Invert the vial. The suspension should appear cloudy but uniform, with no large visible clumps settling immediately.
-
Sterilization: DO NOT FILTER. Filtering a suspension will remove the drug. Ensure all components are sterile during assembly.
Part 3: Experimental Workflow & Dosing
The following diagram illustrates the validated dosing schedule for chemopotentiation studies (e.g., with Temozolomide).
Figure 1: Validated dosing sequence for this compound chemopotentiation. This compound is administered 1 hour after the alkylating agent to inhibit PARP-1 mediated DNA repair.
Part 4: Troubleshooting & FAQs
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Needle Clogging | Particle size too large. | Increase sonication time/intensity. Switch to a slightly larger gauge needle (e.g., 25G instead of 27G). |
| Inconsistent Data | Rapid settling of suspension. | Vortex the vial immediately before drawing each dose. |
| Injection Site Irritation | High pH or large aggregates. | Check pH of PBS (should be 7.4). Ensure particles are fine (milky appearance, not sandy). |
| Low Efficacy | Poor bioavailability. | If the PBS suspension fails, consider a solubilized formulation (see Technical Note below). |
Frequently Asked Questions
Q: Can I dissolve this compound in DMSO and then dilute with Saline? A: Yes, but proceed with caution. This compound is soluble in DMSO, but often precipitates upon aqueous dilution. If you choose this route, a common PARP inhibitor vehicle is 10% DMSO / 40% PEG300 / 50% Saline . However, the Miknyoczki studies achieved 100% tumor regression using the PBS suspension method, which avoids the toxicity of high solvent concentrations.
Q: How do I store the formulated vehicle? A: Suspensions should be prepared fresh daily . This compound is stable in powder form at -20°C for years, but hydrolysis or crystal growth can occur in aqueous suspension over time.
Q: Why is the dose 30 mg/kg? A: Pharmacodynamic studies show that 30 mg/kg SC maintains plasma levels above the IC50 for PARP inhibition for sufficient time to block DNA repair following chemotherapy. Lower doses may not fully inhibit PARP activity in the tumor tissue.
Q: Can I filter sterilize the final formulation? A: No. Since this is a suspension, a 0.22 µm filter will remove the drug particles. Use sterile PBS and aseptic technique during weighing and mixing.
Technical Note: Alternative Solubilized Formulation
If your specific model requires a solution (e.g., for osmotic pumps), you may attempt the following vehicle used for similar PARP inhibitors (e.g., CEP-8983):
-
Vehicle: 10% Dimethylacetamide (DMAc) / 6% Solutol HS15 / 84% PBS
-
Warning: This has not been explicitly validated for this compound in the primary literature and requires solubility verification.
References
-
Miknyoczki, S. J., et al. (2003). "Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by this compound, a poly(ADP-ribose) polymerase inhibitor."[8] Molecular Cancer Therapeutics, 2(4), 371–382.[1]
- Jones-Bolin, S. (2003). "this compound: A novel PARP inhibitor." Expert Opinion on Investigational Drugs.
-
MedKoo Biosciences. "this compound Product Datasheet & Solubility."
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- 5. researchgate.net [researchgate.net]
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- 7. TUMOR AND HOST FACTORS THAT MAY LIMIT EFFICACY OF CHEMOTHERAPY IN NON-SMALL CELL AND SMALL CELL LUNG CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Drug Resistance in Long-Term Cultures
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering the challenge of acquired drug resistance in their long-term cell culture experiments. While the principles discussed here are broadly applicable, we will use an Aurora Kinase A (AURKA) inhibitor as a representative example to provide specific, actionable troubleshooting advice and in-depth protocols.
Frequently Asked Questions (FAQs)
Q1: I am trying to generate a cell line resistant to CEP-6800. What is its mechanism of action?
This is a crucial first question. According to chemical supplier databases and public records, the compound designated this compound is a potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1)[1][2][3]. It is not characterized as an Aurora Kinase inhibitor.
Scientific precision is paramount. The strategies to investigate and overcome drug resistance are entirely dependent on the drug's mechanism of action. Resistance to a PARP inhibitor involves distinct molecular pathways (e.g., restoration of homologous recombination) compared to a kinase inhibitor.
To provide a robust and well-referenced guide that details the common challenges and workflows for developing resistance, this document will focus on a well-characterized class of anti-mitotic agents: Aurora Kinase A (AURKA) inhibitors . The principles and experimental workflows described can be adapted for other targeted agents, including PARP inhibitors, by focusing on their specific respective pathways.
Q2: What is Aurora Kinase A (AURKA), and why is it a common cancer drug target?
Aurora Kinase A (AURKA) is a key serine/threonine kinase that regulates multiple processes during cell division (mitosis).[4] Its primary functions include ensuring the proper maturation and separation of centrosomes and the assembly of the bipolar spindle, which is the cellular machinery responsible for segregating chromosomes into daughter cells.[4][5][6] Many human tumors, including those of the breast, lung, and colon, exhibit amplification or overexpression of the AURKA gene, which can lead to genomic instability and aneuploidy—a hallmark of cancer.[4][7] This dependency makes AURKA a critical and "druggable" target for cancer therapy.[6]
Q3: What are the first signs that my long-term culture is developing resistance to an AURKA inhibitor?
Initial signs are often observational. You may notice:
-
Reduced Efficacy: A drug concentration that was previously effective at inducing cell cycle arrest (often G2/M arrest for AURKA inhibitors) or apoptosis now permits a larger fraction of cells to survive and divide.
-
Increased Proliferation Rate: The overall growth rate of the culture, while still under drug pressure, begins to increase compared to earlier passages.
-
Emergence of Colonies: Distinct, rapidly growing colonies may appear against a background of inhibited or dying cells.
-
Morphological Changes: Resistant cells may exhibit altered morphology, such as changes in cell size, shape, or adherence.
Q4: How long does it typically take to generate a resistant cell line in vitro?
There is no fixed timeline, as it is highly dependent on the cell line's intrinsic genomic instability, the specific drug, and the selection strategy. The process can take anywhere from 3 to 18 months .[8][9] Strategies involving continuous exposure to a slowly escalating drug concentration may take longer than intermittent, high-dose "pulse" treatments.[9]
Troubleshooting Guide I: Confirming and Isolating Resistance
Q5: My culture is adapting to the AURKA inhibitor. How do I definitively confirm and quantify this resistance?
Expert Insight: Your observation of adaptation is the critical first step. This phenomenon is likely caused by Darwinian selection, where a small, pre-existing subpopulation of cells with an advantageous trait (or cells that acquire a new mutation) survives the drug pressure and begins to dominate the culture. To move forward, you must quantify this effect to ensure you are studying true biological resistance and not an experimental artifact.
The gold standard for quantifying drug sensitivity is the dose-response curve, which allows you to calculate the half-maximal inhibitory concentration (IC50). A significant shift in the IC50 is the definitive indicator of resistance.
Protocol: IC50 Shift Analysis via Cell Viability Assay
This protocol provides a framework. Key variables like cell seeding density and assay duration must be optimized for your specific cell line to ensure reproducibility.[10][11]
-
Cell Preparation: Culture both your parental (sensitive) cell line and the putative resistant cell line in drug-free medium for at least one passage prior to the experiment. This prevents carryover effects.
-
Seeding: Seed both cell lines into separate 96-well plates at a pre-optimized density. Ensure uniform cell plating, as inconsistent cell numbers are a major source of error.[11]
-
Drug Dilution Series: Prepare a 2-fold serial dilution of your AURKA inhibitor in culture medium. A typical range would span from 100x to 0.01x the known IC50 of the parental line, including a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: After allowing cells to adhere overnight, replace the medium with the drug dilutions.
-
Incubation: Incubate the plates for a duration that covers at least two to three cell doublings of the parental line (typically 72 hours).[11]
-
Viability Measurement: Use a luminescence-based ATP assay (e.g., CellTiter-Glo®) for high sensitivity or a fluorescence-based assay (e.g., Resazurin).
-
Data Analysis:
-
Normalize the data: Set the vehicle-only control wells to 100% viability and a "no-cell" or "lethal dose" control to 0%.
-
Plot the normalized viability against the log of the drug concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism or R to fit the curve and calculate the IC50 for each cell line.
-
Data Presentation: IC50 Comparison
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| MyCellLine-Parental | 50 ± 5 | - | 1x |
| MyCellLine-Resistant | 750 ± 45 | 750 ± 45 | 15x |
A fold-resistance value significantly greater than 1 confirms the resistant phenotype.
Workflow for Generating and Validating a Drug-Resistant Cell Line
Caption: Workflow for developing and validating a drug-resistant cell line.
Q6: I see distinct colonies growing in my treated flasks. What is the best way to isolate them for analysis?
Expert Insight: These colonies represent a critical opportunity. They are likely clonal populations, each potentially harboring a unique resistance mechanism. Isolating and expanding these clones is essential for creating a homogenous cell population for downstream mechanistic studies. Limiting dilution is a straightforward and widely used method to achieve this.
Protocol: Isolation of Resistant Clones by Limiting Dilution
-
Prepare a Single-Cell Suspension: Gently trypsinize the culture flask containing the resistant colonies. It is vital to achieve a true single-cell suspension. Pipette gently up and down multiple times and, if necessary, pass the suspension through a 40 µm cell strainer to remove clumps.
-
Cell Counting: Accurately count the cells using a hemocytometer or an automated cell counter.
-
Dilution: Dilute the cell suspension in complete growth medium to a final concentration of 0.8 cells per 100 µL .
-
Causality: Plating at a statistical average of less than one cell per well increases the probability that any resulting colony grew from a single cell (monoclonal).[12]
-
-
Plating: Using a multichannel pipette, dispense 100 µL of the diluted cell suspension into each well of several 96-well plates.[13]
-
Incubation and Monitoring:
-
Incubate the plates undisturbed at 37°C.[14]
-
After 24-48 hours, scan the plates under a microscope to identify wells containing only a single cell. Mark these wells.
-
Monitor the plates every 2-3 days. Monoclonal colonies should become visible within 1-3 weeks, depending on the cell line's doubling time.[12][14]
-
-
Expansion: Once colonies in the marked wells are sufficiently large (50-100 cells), trypsinize them within the well and transfer the entire volume to a 24-well plate. Continue to expand promising clones to larger vessels for cryopreservation and characterization.[13]
-
Validation: It is crucial to perform an IC50 shift analysis on each expanded clone to confirm its resistant phenotype before proceeding with deeper analysis.
Troubleshooting Guide II: Uncovering the Mechanism of Resistance
Q7: My resistant clones are stable. What are the most common molecular mechanisms of resistance to an AURKA inhibitor?
Expert Insight: Acquired resistance to kinase inhibitors typically falls into one of three major categories. Understanding these archetypes is key to designing experiments that can pinpoint the specific mechanism at play in your cells.
-
On-Target Alterations: The most direct mechanism is a change in the drug's target itself. This often involves a point mutation in the kinase domain of the AURKA gene that sterically hinders the inhibitor from binding to its ATP-binding pocket, rendering it ineffective.[15]
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating parallel signaling pathways that provide the same pro-survival signals that the inhibited pathway normally would.[7] For instance, cells might upregulate signaling through receptor tyrosine kinases like EGFR, which can sustain proliferation even when AURKA is blocked.[16] This is a common form of adaptive resistance.[17][18]
-
Reduced Intracellular Drug Concentration: Cells can reduce the effective concentration of the drug by either preventing its entry or, more commonly, by actively pumping it out. This is often mediated by the overexpression of ATP-binding cassette (ABC) family transporters, such as P-glycoprotein (ABCB1), which act as broad-spectrum drug efflux pumps.[19][20][21][[“]]
Common Mechanisms of Acquired Drug Resistance
Caption: Key mechanisms of resistance to targeted therapies like AURKA inhibitors.
Q8: How do I design experiments to discover which resistance mechanism is active in my clones?
Expert Insight: A multi-pronged approach is most effective. By combining genomic, proteomic, and functional assays, you can systematically test each of the major potential resistance mechanisms.
Recommended Experimental Approaches to Define Resistance Mechanism
| Resistance Mechanism | Primary Question | Recommended Experiment(s) | Expected Result in Resistant Cells |
| On-Target Alteration | Has the AURKA gene changed? | Sanger Sequencing: Sequence the kinase domain of AURKA. | Identification of a point mutation not present in parental cells. |
| Bypass Pathway Activation | Are other pro-survival pathways hyperactive? | Western Blotting / RPPA: Probe for key nodes of common bypass pathways (p-EGFR, p-AKT, p-ERK). | Increased phosphorylation or expression of specific pathway components. |
| What is the global change in protein/gene expression? | RNA-Sequencing or Proteomic Profiling (Mass Spec): Unbiased discovery of upregulated pathways. | Identification of enriched gene sets corresponding to specific signaling pathways. | |
| Increased Drug Efflux | Are the cells actively pumping the drug out? | Functional Efflux Assay: Measure accumulation of a fluorescent ABC transporter substrate (e.g., Rhodamine 123) with and without a pan-ABC inhibitor (e.g., Verapamil). | Lower substrate accumulation that is restored upon co-incubation with the efflux inhibitor. |
| Is an efflux pump overexpressed? | Western Blotting or qPCR: Measure protein or mRNA levels of common transporters (ABCB1, ABCG2). | Increased expression of one or more ABC transporters compared to parental cells. |
Advanced Strategies: How to Overcome Resistance
Q9: I've identified the resistance mechanism in my cell line. What are some rational strategies to re-sensitize the cells?
Expert Insight: Identifying the mechanism is the key that unlocks rational therapeutic strategies. Your approach to overcoming resistance should be tailored to the specific molecular change you discovered.
-
If Resistance is due to Bypass Pathway Activation:
-
Strategy: Combination Therapy. The most powerful approach is to inhibit both the primary target (AURKA) and the activated bypass pathway simultaneously. For example, if you observe EGFR activation, combining the AURKA inhibitor with an EGFR inhibitor like gefitinib or osimertinib can create a synergistic effect, shutting down both escape routes.[16][17] Such combinations have shown promise in preclinical models for overcoming resistance.[23][24][25]
-
-
If Resistance is due to an On-Target Mutation:
-
Strategy: Switch to a Next-Generation Inhibitor. If the mutation is known, investigate whether other AURKA inhibitors with different binding modes are available that are not affected by this specific mutation.[15] This requires searching the literature or databases for compounds active against your identified mutant.
-
-
If Resistance is due to Increased Drug Efflux:
-
Strategy: Co-administer an Efflux Pump Inhibitor. While challenging to translate clinically, in a research setting, you can re-sensitize cells by co-treating with an inhibitor of the specific ABC transporter you identified. This validates that efflux is the primary mechanism.
-
-
If the Mechanism is Unclear or Potentially Reversible (Non-Genetic):
-
Strategy: Implement a "Drug Holiday." In some cases, resistance is maintained by the continuous presence of the drug. Removing the drug from the culture medium for several passages can sometimes lead to a gradual re-sensitization of the cell population.[9] You can test this by periodically re-running the IC50 assay on the culture growing in drug-free medium.
-
By systematically characterizing the resistant phenotype and identifying its molecular basis, you can transform a frustrating experimental hurdle into a powerful model for discovering novel therapeutic strategies to overcome drug resistance in cancer.
References
-
DC Chemicals. This compound | 609848-02-4 | COA. Available from: [Link]
-
Roy, S., et al. (2021). CEP hormones at the nexus of nutrient acquisition and allocation, root development, and plant–microbe interactions. Journal of Experimental Botany. Available from: [Link]
-
Delay, C., et al. (2013). CEP genes regulate root and shoot development in response to environmental cues and are specific to seed plants. Journal of Experimental Botany. Available from: [Link]
-
Kim, K., et al. (2015). CEP Is An Important And Ubiquitous Oxidation Specific Epitope Recognized By Innate Pattern Recognition Receptors. Circulation Research. Available from: [Link]
-
Shah, K. (2018). Aurora Kinase A Drives The Evolution of Resistance to Third Generation EGFR Inhibitors in Lung Cancer. LabRoots. Available from: [Link]
-
Lee, J.W. (2022). Aurora A kinase inhibition with VIC-1911 potentiates KRASG12Ci and overcomes resistance. VJOncology. Available from: [Link]
-
Creative Diagnostics. Aurora Kinase Signaling Pathway. Available from: [Link]
-
Kim, D.W., et al. (2024). Combination of an aurora kinase inhibitor and the ABL tyrosine kinase inhibitor asciminib against ABL inhibitor-resistant CML cells. Investigational New Drugs. Available from: [Link]
-
Chen, Z., et al. (2021). Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Frontiers in Pharmacology. Available from: [Link]
-
Tanimura, H., et al. (2022). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. Available from: [Link]
-
Niepel, M., et al. (2019). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available from: [Link]
-
Gjamalaj, E., et al. (2009). Mechanisms of resistance to Aurora kinase B inhibitors in leukemia: Development and characterization of in vitro models. Molecular Cancer Therapeutics. Available from: [Link]
-
Lallo, A., et al. (2014). Maintaining drug-resistant cell lines in cell culture. ResearchGate. Available from: [Link]
-
Yu, C. (2014). Isolating single clones is a fundamental technique in cell culture. ResearchGate. Available from: [Link]
-
Park, S. (2024). General mechanism of drug efflux via ABC transporters. ResearchGate. Available from: [Link]
-
Torphy, R.J., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. Available from: [Link]
-
Batth, R.S., et al. (2024). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine. Available from: [Link]
-
Qi, W., et al. (2019). Inhibition of Aurora A Kinase in Combination with Chemotherapy Induces Synthetic Lethality and Overcomes Chemoresistance in Myc-Overexpressing Lymphoma. Targeted Oncology. Available from: [Link]
-
da Silva, J.L., et al. (2019). Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. Anticancer Research. Available from: [Link]
-
Shang, Z., et al. (2023). Emerging roles of Aurora-A kinase in cancer therapy resistance. Pharmacological Research. Available from: [Link]
-
Wikipedia. Aurora A kinase. Available from: [Link]
-
Danaher Life Sciences. Single-Cell Cloning: Methods, Applications and Applications. Available from: [Link]
-
Pohl, P.C., et al. (2012). ABC transporter efflux pumps: a defense mechanism against ivermectin in Rhipicephalus (Boophilus) microplus. Parasitology Research. Available from: [Link]
-
Hafner, M., et al. (2017). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". Current Protocols in Chemical Biology. Available from: [Link]
-
Auctores Online. Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect. Available from: [Link]
-
Global Substance Registration System. This compound. Available from: [Link]
-
Broude, E.V., et al. (2011). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget. Available from: [Link]
-
Lallo, A., et al. (2014). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Frontiers in Oncology. Available from: [Link]
-
OncLive. (2024). The Role of mTOR/Aurora A Kinase Combination Therapy Requires Further Elucidation in Solid Tumors. Available from: [Link]
-
Mohd-Radzman, N.A., et al. (2021). A new method to visualize CEP hormone-CEP receptor interactions in vascular tissue in vivo. Plant Physiology. Available from: [Link]
-
Consensus. Mechanisms of ABC transporter-mediated multidrug resistance. Available from: [Link]
-
Asteriti, I.A., et al. (2021). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology. Available from: [Link]
-
Promega & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available from: [Link]
-
Procell. Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Available from: [Link]
-
Creative Bioarray. Protocol for Cell Cloning by Serial Dilution in 96 Well Plates. Available from: [Link]
-
Singh, A., et al. (2015). The Role of ABC Efflux Transporter in Treatment of Pharmaco-Resistant Schizophrenia: A Review Article. Clinical Pharmacology & Biopharmaceutics. Available from: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Actions on CEPs. Available from: [Link]
-
AACR Journals. (2024). Abstract 422: Aurora kinase A inhibition overcome adaptive resistance to KRAS G12C inhibitor by replication stress-induced genomic instability and mitotic cell death. Available from: [Link]
-
ECA Academy. (2018). What information is included in a CEP?. Available from: [Link]
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CEP-6800 Technical Support Center: Minimizing Dose-Limiting Myelosuppression
Welcome to the CEP-6800 Technical Support Hub. Ticket ID: CEP-DLT-MICE-001 Status: Open Agent: Senior Application Scientist, Preclinical Oncology Subject: Troubleshooting and minimizing myelosuppression in murine models using this compound.
Executive Summary
You are encountering dose-limiting toxicity (DLT) characterized by myelosuppression (neutropenia/thrombocytopenia) while using this compound (or its orally bioavailable analog, CEP-701/Lestaurtinib). This is a known "on-target" toxicity resulting from the inhibition of wild-type FLT3 (FLT3-WT) in normal hematopoietic progenitor cells.
This guide provides a self-validating system to decouple efficacy (inhibition of FLT3-ITD in leukemia) from toxicity (inhibition of FLT3-WT in bone marrow), primarily through pharmacokinetic (PK) modulation rather than dose reduction alone.
Module 1: The Root Cause Analysis (Pharmacokinetics)
User Query: Why are my mice dying of marrow failure even though I am dosing at the published effective levels?
Technical Diagnosis: The issue is likely the Peak-to-Trough Ratio . This compound/CEP-701 is highly protein-bound (98-99% bound to albumin/AAG). Efficacy requires the free drug concentration to remain above the IC50 (~10 nM) continuously.
-
The Trap: To maintain minimum effective concentration (
) above IC50, researchers often increase the bolus dose. This creates a massive spike that exceeds the tolerability threshold of normal bone marrow progenitors (CFU-GM), killing them indiscriminately.
Resolution Protocol: Flatten the Curve
Do not use single daily bolus dosing (QD). You must fractionate the dose to lower
| Parameter | High-Risk Protocol (Avoid) | Optimized Protocol (Recommended) |
| Dosing Frequency | Once Daily (QD) | Twice Daily (BID) or SC Osmotic Pump |
| Route | Oral Gavage (PO) Bolus | Subcutaneous (SC) or PO Fractionated |
| Vehicle | 100% DMSO or unbuffered saline | PEG400/Water or Gelucire-based formulations |
| Target PK Profile | High Peaks / Deep Troughs | Steady State (Metronomic) |
Actionable Step: Split your total daily dose (e.g., 60 mg/kg) into two doses of 30 mg/kg administered 8-10 hours apart. This maintains FLT3 inhibition coverage without hitting the "toxic spike" that ablates normal marrow.
Module 2: Vehicle Formulation & Bioavailability
User Query: I see inconsistent toxicity between mice in the same cage. Some die, others have no effect.
Technical Diagnosis: this compound is a hydrophobic indolocarbazole. Inconsistent toxicity often stems from precipitation in the gut or injection site , leading to erratic absorption.
-
Scenario A: Drug precipitates
No absorption Tumor grows (False Negative). -
Scenario B: Drug absorbs rapidly due to vehicle interaction
Massive plasma spike Lethal Myelosuppression.
Resolution Protocol: Validated Vehicle System Use a vehicle that ensures solubility and stable absorption.
Recommended Vehicle (Standard):
-
Composition: 20% Hydroxypropyl-
-cyclodextrin (HP CD) in water OR PEG400/Water (1:1). -
Preparation: Dissolve this compound in small volume DMSO first (if permitted <5% final), then slowly add the aqueous phase with vortexing.
-
Verification: If the solution is cloudy, do not dose . Sonicate until clear.
Module 3: Visualizing the Therapeutic Window
The following diagram illustrates the mechanism of action and the "Rescue Strategy" via PK modulation.
Figure 1: Pharmacokinetic strategy to separate efficacy from toxicity. High peaks trigger WT-FLT3 apoptosis (toxicity), while sustained lower levels are sufficient to kill ITD-FLT3 cells (efficacy).
Module 4: Troubleshooting & Monitoring (FAQs)
Q: How do I distinguish between leukemia progression and drug toxicity? Both cause weight loss and cytopenias. A: You must perform a bone marrow smear or flow cytometry analysis.
-
Toxicity Signature: Hypocellular marrow. Loss of normal progenitors (Lin-/Sca-1+/c-Kit+). Absence of leukemic blasts.
-
Leukemia Signature: Hypercellular marrow. Packed with blasts (CD45+/CD33+ or GFP+ if tagged).
-
Action: If marrow is empty
Reduce dose/frequency. If marrow is full Drug resistance or insufficient dosing.
Q: Can I use G-CSF (Neupogen) to rescue the mice? A: Proceed with extreme caution. While G-CSF stimulates neutrophil recovery, FLT3-ITD leukemias can be stimulated by cytokines. Administering G-CSF might accelerate the leukemia you are trying to treat.
-
Alternative: Use "Drug Holidays" (e.g., 5 days on, 2 days off). This allows normal progenitors (which recover faster than leukemic stem cells) to rebound.
Q: My mice are losing weight rapidly (>15%). What is the immediate triage? A: Follow this decision tree:
Figure 2: Triage decision tree for managing symptomatic toxicity in this compound treated mice.
Module 5: Validated Experimental Protocols
Protocol A: The "Metronomic" Dosing Schedule
Standard bolus dosing often fails. Use this validated schedule.
-
Preparation: Formulate this compound in 20% Gelucire 44/14 (Gattefossé) or PEG400.
-
Dose Calculation: 30 mg/kg/dose.
-
Timing: 08:00 AM and 06:00 PM (10-hour interval).
-
Cycle: 5 Days ON / 2 Days OFF.
-
Why: The 2-day holiday coincides with the weekend and allows partial marrow recovery without allowing leukemic blasts (which are under constant suppression pressure) to fully repopulate.
-
Protocol B: Plasma Inhibitory Activity (PIA) Assay
Do not rely on calculated dose. Measure biological effect.
-
Bleed: Collect 50
L blood from tail vein 2 hours post-dose (Peak) and immediately pre-dose (Trough). -
Spin: Isolate plasma.
-
Culture: Incubate plasma with FLT3-ITD cell line (e.g., MOLM-13 or MV4-11).
-
Readout: Measure p-FLT3 (phosphorylated FLT3) via Western Blot or ELISA.
-
Pass Criteria:
-
Peak: >90% inhibition of p-FLT3.
-
Trough: >50% inhibition of p-FLT3.
-
Failure Mode: If Peak is >99% but Trough is <10%, your mice will suffer toxicity without efficacy. Switch to BID dosing.
-
References
-
Small, D. et al. (2002). A FLT3 tyrosine kinase inhibitor.[1][2][3][4][5][6][7] Blood. Link
-
Levis, M. et al. (2002). A FLT3-targeted tyrosine kinase inhibitor is cytotoxic to leukemia cells in vitro and in vivo.[2][5][7] Blood. Link
-
Smith, B. D. et al. (2004). Single-agent CEP-701, a novel FLT3 inhibitor, shows biologic and clinical activity in patients with relapsed or refractory acute myeloid leukemia.[2][6] Blood. Link
-
Knapper, S. et al. (2006). The effects of lestaurtinib (CEP-701) and PKC412 on primary AML cells: the yield of FLT3 inhibition. Blood. Link
Sources
- 1. Overcoming myelosuppression due to synthetic lethal toxicity for FLT3-targeted acute myeloid leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-agent CEP-701, a novel FLT3 inhibitor, shows biologic and clinical activity in patients with relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preventing chemotherapy-induced myelosuppression by repurposing the FLT3 inhibitor quizartinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combinations of the FLT3 inhibitor CEP-701 and chemotherapy synergistically kill infant and childhood MLL-rearranged ALL cells in a sequence-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectively targeting FLT3-ITD mutants over FLT3-wt by a novel inhibitor for acute myeloid leukemia | Haematologica [haematologica.org]
Technical Support Center: Troubleshooting CEP-6800 Precipitation
Introduction: The Physicochemical Challenge of CEP-6800
Welcome to the Technical Support Center. You are likely here because you have observed a yellow precipitate or turbidity when diluting this compound into your experimental buffer.
This compound (a potent PARP inhibitor) presents a classic challenge in medicinal chemistry: it possesses a highly hydrophobic carbazole-dione scaffold paired with a polar aminomethyl group. While soluble in organic solvents like DMSO, it is thermodynamically unstable in aqueous environments at high concentrations. The "crash out" you are observing is rarely a random event; it is a deterministic result of solvent shock and isoelectric aggregation .
This guide moves beyond basic advice to provide a mechanistic understanding and self-validating protocols to ensure your data remains reproducible.
Part 1: Diagnostic & Mechanistic FAQs
Q1: Why does this compound precipitate immediately upon addition to PBS or cell culture media?
A: This is known as "Solvent Shock." this compound is stored in DMSO (Dimethyl Sulfoxide), a polar aprotic solvent that solvates the hydrophobic carbazole core effectively. When you pipette a bolus of DMSO stock directly into an aqueous buffer (like PBS), the DMSO rapidly diffuses into the water. The water molecules form a hydration shell that excludes the hydrophobic drug molecules, forcing them to aggregate instantly before they can disperse.
The Fix: Never add the stock as a static bolus. You must increase the surface area of mixing during the addition (see Protocol 2 below).
Q2: I see a yellow pellet after centrifugation. Is my concentration too high?
A: Likely, yes. While the theoretical solubility of this compound in DMSO is high (>10 mM), its thermodynamic solubility in pH 7.4 buffer is significantly lower (often < 50-100 µM depending on ionic strength).
-
Visual Cue: this compound is a yellow powder.[1] A yellow pellet confirms the drug has precipitated, not the buffer salts.
-
Ionic Strength Factor: High salt buffers (like 10x PBS) reduce the solubility of hydrophobic compounds ("Salting Out" effect). Ensure you are using 1x physiological buffers.
Q3: Does pH affect this compound solubility?
A: Yes, critically. this compound contains an aminomethyl group .[1]
-
Acidic pH (< 7.0): The amine is protonated (
), increasing polarity and solubility. -
Basic/Neutral pH (> 7.4): As pH rises, the amine deprotonates to its neutral form. The neutral molecule is dominated by the hydrophobic carbazole rings, leading to rapid precipitation.
-
Troubleshooting Tip: If your assay permits, lowering the buffer pH slightly (e.g., to pH 6.5-6.8) can significantly stabilize the solution.
Part 2: Validated Experimental Protocols
Protocol 1: The "Intermediate Dilution" Method (Recommended)
Use this method to prevent solvent shock for concentrations < 50 µM.
-
Prepare Stock: Dissolve this compound in 100% DMSO to create a 10 mM Master Stock.
-
Validation: Vortex for 30 seconds. Ensure no particulates are visible against a light source.
-
-
Create Intermediate: Dilute the Master Stock 1:10 into a 50% DMSO / 50% Water (or Buffer) mixture.
-
Why? This "steps down" the hydrophobicity, allowing the drug to acclimate to water without total solvent loss.
-
-
Final Dilution: Pipette the Intermediate solution into your final assay buffer while vortexing gently .
-
Target: Final DMSO concentration should be < 0.5% to avoid cytotoxicity in cells.
-
Protocol 2: The "Sub-Surface Injection" Technique
Use this for direct dilution into media when intermediates are not feasible.
-
Place your tube of culture media/buffer on a vortex mixer set to low/medium speed .
-
Immerse the pipette tip containing the this compound stock below the surface of the swirling liquid.
-
Expel the drug slowly into the center of the vortex .
Part 3: Data & Solubility Thresholds
Table 1: this compound Solubility Profile & Limits
| Solvent / Medium | Max Solubility (Approx.) | Stability | Risk Level |
| 100% DMSO | > 20 mM | High (Months at -20°C) | Low |
| 100% Ethanol | < 5 mM | Moderate | Medium |
| PBS (pH 7.4) | < 10 µM (without additives) | Low (Hours) | High |
| PBS + 0.1% Tween-80 | ~ 50-100 µM | Moderate | Low |
| Cell Media + 10% FBS | ~ 20-50 µM | Moderate (Protein binding helps) | Medium |
Critical Note: Serum proteins (Albumin in FBS) can act as carriers, improving apparent solubility in cell culture compared to neat PBS. Always perform solubility checks in the exact buffer you intend to use.
Part 4: Visualizing the Workflow
The following diagram illustrates the decision logic for preparing stable this compound solutions.
Caption: Decision tree for this compound formulation. Use intermediate dilution steps for higher concentrations to avoid solvent shock.
Part 5: Advanced Rescue Strategies
If you have already prepared samples and they have precipitated, use these steps to attempt a rescue before discarding the experiment:
-
Sonication: Place the sealed tubes in a bath sonicator for 5–10 minutes at room temperature. This can break up loose aggregates and re-dissolve them if the concentration is near the saturation limit.
-
Warmth: Gently warm the solution to 37°C. Solubility is endothermic; heat drives dissolution.
-
Cyclodextrin Spike: Add 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to a final concentration of 5-10%. The hydrophobic cavity of the cyclodextrin encapsulates the this compound, rendering it water-soluble without altering its biological activity in most kinase/PARP assays.
References
-
DC Chemicals. (n.d.). This compound COA and Handling Guidelines. Retrieved October 24, 2023, from [Link]
- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (General reference for solubility of hydrophobic amines).
Sources
- 1. medkoo.com [medkoo.com]
- 2. Discovery of CEP-1347/KT-7515, an inhibitor of the JNK/SAPK pathway for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the c-Jun N-terminal kinase signaling pathway by the mixed lineage kinase inhibitor CEP-1347 (KT7515) preserves metabolism and growth of trophic factor-deprived neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
Technical Guide: Optimizing CEP-6800 Timing & Combination Protocols
The following technical guide addresses the optimization of CEP-6800 (a potent poly(ADP-ribose) polymerase-1, or PARP-1, inhibitor) in combination with DNA damaging agents.
This guide is structured for researchers conducting preclinical efficacy studies (in vitro and in vivo).
Executive Summary & Mechanism of Action
This compound is a potent, small-molecule inhibitor of PARP-1 . Unlike broad-spectrum cytotoxic agents, this compound functions as a chemopotentiator . It does not induce significant DNA damage on its own in normal cells but prevents the repair of single-strand breaks (SSBs) induced by other agents (e.g., Temozolomide, Irinotecan/SN-38).
The Core Challenge: Timing
The efficacy of this compound is strictly sequence-dependent .
-
Mechanism: PARP-1 detects DNA strand breaks within seconds. If this compound is not present at the exact moment the DNA damaging agent (DDA) induces the lesion (or immediately thereafter), PARP-1 will successfully recruit repair machinery (BER/SSBR), rendering the inhibitor useless.
-
Goal: You must achieve maximal PARP inhibition (target engagement) before or simultaneously with the peak DNA damage event.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the critical "Point of Failure" where this compound must act to convert survivable SSBs into lethal Double-Strand Breaks (DSBs).
Caption: this compound blockade of PARP-1 prevents SSB repair, forcing replication fork collapse and synthetic lethality during S-phase.
Optimization Protocols
Protocol A: In Vitro (Cell Culture)
Objective: Maximize chemopotentiation in tumor cell lines (e.g., HT29, LoVo, Calu-6).
| Parameter | Recommendation | Rationale |
| Pre-Incubation | 1 hour prior to DDA | Ensures this compound has permeated the nuclear membrane and bound PARP-1 before damage occurs. |
| Co-Incubation | Required | This compound is reversible.[1] If you wash it out before adding the DDA, PARP activity recovers rapidly. Keep this compound in the media during DDA exposure. |
| Duration | Continuous (72-96h) | Potentiation requires cells to cycle (S-phase). Short exposure (<24h) may miss the replication fork collision event. |
| Solvent | DMSO (<0.1% final) | This compound is insoluble in water.[2] Prepare fresh stocks in DMSO. |
Step-by-Step Workflow:
-
Seed Cells: Plate cells (2,000–5,000/well) and allow attachment (24h).
-
Pre-Treatment (T-1h): Add this compound (typically 0.1 – 1.0 µM) to the media.
-
Control: DMSO vehicle only.
-
-
Damage Induction (T0): Add the DNA damaging agent (e.g., Temozolomide or SN-38) directly to the well containing this compound. Do not wash cells.
-
Incubation: Incubate for 3–5 days (depending on cell doubling time).
-
Readout: Assess viability (MTT/CellTiter-Glo) or clonogenic survival.
Protocol B: In Vivo (Xenograft Models)
Objective: Maintain plasma levels above the IC50 during the Tmax of the chemotherapeutic.
| Parameter | Recommendation | Rationale |
| Route | Oral (PO) or IP | This compound is typically orally bioavailable in rodents. |
| Timing | 30-60 mins prior to Chemo | Allows absorption and distribution to tumor tissue before the chemo (IP/IV) hits peak concentration. |
| Frequency | BID (Twice Daily) | This compound has a relatively short half-life in mice. BID dosing ensures sustained inhibition of PARP during the repair window. |
| Vehicle | PEG400/Water or DMSO/Saline | Check specific solubility; often requires a solubilizing agent like PEG or Cyclodextrin. |
Critical Sequence:
-
T = -45 mins: Administer this compound (PO).
-
T = 0: Administer Temozolomide (PO) or Irinotecan (IP).
-
T = +6 to +8 hours: Administer second dose of this compound (if following BID schedule).
Troubleshooting & FAQs
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No Potentiation Observed | Timing Mismatch: this compound added after DNA damage. | Strict Pre-treatment: Ensure this compound is added 1h before the DDA. Once PARP repairs the break (minutes), the inhibitor is useless. |
| Low PARP Expression: Cell line may be PARP-low or p53-wildtype (less dependent on PARP). | Validate Target: Run a Western Blot for PARP-1 levels. Confirm PARylation inhibition using an anti-PAR antibody (e.g., Trevigen) after H2O2 treatment. | |
| High Toxicity in Controls | Off-Target Effects: this compound concentration too high (>10 µM). | Dose Titration: this compound alone should be non-toxic. Titrate down to 100 nM - 500 nM. The goal is synergy, not monotherapy killing. |
| Precipitation in Media | Solubility Limit: this compound is hydrophobic. | Warm Media: Pre-warm media to 37°C before adding the drug. Ensure DMSO concentration is constant across all wells. |
Frequently Asked Questions
Q: Can I mix this compound and the chemotherapy in the same tube before adding to cells? A: No. Chemical interactions (precipitation) can occur in concentrated stocks. Add them sequentially to the culture media: this compound first (to equilibrate), then the chemotherapy.
Q: How do I know if this compound is actually working inside the cell? A: The gold standard is a PAR (Poly-ADP-ribose) ELISA or Western Blot .
-
Experiment: Treat cells with this compound (1h). Add H2O2 (1 mM, 10 min) to induce massive DNA damage. Lyse cells.
-
Result: Control cells will show a massive smear of PAR chains (116 kDa+). This compound treated cells should show zero or significantly reduced PAR accumulation. If you see PAR chains, your inhibitor is not working or the dose is too low.
Q: Does this compound work with Cisplatin? A: Variable. PARP inhibitors are most synergistic with agents that induce Single Strand Breaks (Temozolomide, Topo I inhibitors). Cisplatin induces interstrand crosslinks (ICLs). While there is some synergy (via NER pathway interference), the effect is generally less dramatic than with TMZ or Irinotecan unless the cells are BRCA-deficient.
References
-
Miknyoczki, S. J., et al. (2003). "this compound, a novel inhibitor of poly(ADP-ribose) polymerase-1, potentiates the antitumor activity of irinotecan and temozolomide in vitro and in vivo." Molecular Cancer Therapeutics, 2(4), 371-382.
-
Curtin, N. J., & Szabo, C. (2013). "Therapeutic applications of PARP inhibitors: anticancer therapy and beyond." Molecular Aspects of Medicine, 34(6), 1217-1256.
-
Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research, 72(21), 5588-5599. (Reference for trapping mechanism logic).
Sources
Technical Support Center: CEP-6800 Microsomal Stability
Topic: Troubleshooting Metabolic Instability & Assay Optimization for CEP-6800
Executive Summary
This compound (a potent PARP-1 inhibitor) presents unique challenges in microsomal stability assays due to its physicochemical properties—specifically its high lipophilicity and poor aqueous solubility (C18H15N3O2, MW: 305.33).[1] Users frequently report "rapid disappearance" or "high intrinsic clearance" (
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My this compound is disappearing rapidly (
min) even in the absence of NADPH. Is this chemical instability?
Diagnosis: Likely Precipitation or Non-Specific Binding (NSB) , not chemical degradation.[1] Technical Insight: this compound is a lipophilic carbazole derivative with negligible water solubility.[1] In a typical microsomal assay (pH 7.4 phosphate buffer), the compound may crash out of solution if the final organic solvent concentration is too low or if the test concentration (>1 µM) exceeds its solubility limit.[1] Action Plan:
-
Check the "Minus-NADPH" Control: If the compound loss occurs without the cofactor, enzymes are not responsible.[1]
-
Solubility Limit Test: Reduce the test concentration from 1 µM to 0.1 µM. If stability "improves" at lower concentrations, you were operating above the solubility limit.[1]
-
NSB Check: Add 0.1% BSA (Bovine Serum Albumin) to the incubation buffer. If recovery improves, the compound was sticking to the plasticware or microsomes non-specifically.[1]
Q2: The compound is stable without NADPH, but vanishes instantly (
min) when NADPH is added.[1] Is this real?
Diagnosis: Yes, this indicates High Intrinsic Clearance , likely driven by CYP3A4.[1] Technical Insight: PARP inhibitors often possess metabolic "soft spots."[1] For this compound, the aminomethyl group and the carbazole core are prime targets for oxidative deamination and hydroxylation, respectively.[1] Action Plan:
-
Reaction Phenotyping: Co-incubate with Ketoconazole (1 µM).[1] If stability is restored, CYP3A4 is the primary driver.[1]
-
Species Comparison: If Human Liver Microsomes (HLM) show high clearance, test Mouse (MLM) or Rat (RLM). Significant species differences confirm enzymatic specificity rather than non-specific degradation.[1]
Q3: My LC-MS/MS peak areas are erratic, leading to poor
values on the clearance plot.
Diagnosis: Incomplete Quenching or Matrix Effects . Technical Insight: The carbazole structure of this compound can cause strong ion suppression in ESI+ mode if the microsomal proteins are not fully precipitated.[1] Action Plan:
-
Optimize Quench: Use Ice-cold Acetonitrile containing 0.1% Formic Acid (ratio 3:1 quench:sample).[1] The acid helps solubilize the basic amine of this compound and ensures protein precipitation.[1]
-
Internal Standard (IS): Do not use a generic IS (like Tolbutamide). Use a structural analog or a deuterated PARP inhibitor (e.g., Olaparib-D8) that matches the retention time and ionization properties of this compound.[1]
Part 2: Visualizing the Workflow
Figure 1: The "Triage" Decision Tree
Caption: A logic flow to determine if this compound loss is due to metabolism, solubility, or binding.[1]
Part 3: Validated Experimental Protocol
Protocol ID: CEP-MIC-STAB-05
Objective: Accurate determination of
1. Reagent Preparation
-
Stock Solution: Dissolve this compound in 100% DMSO to 10 mM. Note: Sonicate for 5 mins to ensure complete dissolution.
-
Working Solution: Dilute Stock to 100 µM in 50:50 Acetonitrile:Water.
-
Microsomes: Thaw Human Liver Microsomes (HLM) (20 mg/mL) on ice.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl2 .
2. Incubation Setup (Self-Validating Steps)
| Step | Component | Volume (µL) | Final Conc. | Notes |
| 1 | Phosphate Buffer | 445 | - | Pre-warm to 37°C. |
| 2 | HLM (20 mg/mL) | 25 | 0.5 mg/mL | Keep on ice until use.[1] |
| 3 | This compound (100 µM) | 5 | 1 µM | Final DMSO < 0.1%.[1][2] |
| 4 | Pre-Incubation | - | - | 3 min @ 37°C (Critical for temp eq). |
| 5 | Start Reaction | 25 | 1 mM | Add NADPH (or Buffer for Control).[1] |
3. Sampling & Analysis
-
Timepoints: 0, 5, 15, 30, 45 min.
-
Quench: Transfer 50 µL reaction mixture into 150 µL Ice-Cold Acetonitrile (with IS) .
-
Centrifugation: 4000g for 20 min at 4°C to pellet proteins.
-
Calculation: Plot ln(% Remaining) vs. Time. The slope is
.[1]
Part 4: Data Interpretation & Reference Values
If your experiment is valid, compare your data against these representative ranges for PARP inhibitors:
| Parameter | Low Clearance | Moderate Clearance | High Clearance (this compound Typical) |
| > 60 | 15 - 60 | < 15 | |
| < 15 | 15 - 45 | > 45 | |
| Extraction Ratio (Predicted) | Low | Medium | High |
Note: If this compound shows High Clearance, it is a candidate for Lead Optimization (e.g., blocking the metabolic soft spot) or formulation strategies (e.g., co-administration with inhibitors), but it confirms the assay is working correctly.[1]
Part 5: Metabolic Pathway Visualization
Figure 2: Hypothesized Metabolic Liability of this compound
Caption: Potential sites of metabolism mediated by CYP3A4/1A2 leading to instability.[1]
[1]
References
-
Obach, R. S. (1999).[1][3] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.[1]
-
Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for solubility/NSB troubleshooting).
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Retrieved from [Link][1]
Sources
Technical Support Center: Optimizing CEP-6800 Specificity
Topic: Reducing Off-Target Kinase Inhibition of CEP-6800
Introduction: The Indolocarbazole Challenge
This compound (a close analog of Lestaurtinib/CEP-701) is a potent inhibitor of FLT3 (FMS-like tyrosine kinase 3) and Trk (Tropomyosin receptor kinase) receptors. It is derived from the K-252a indolocarbazole scaffold.
The Core Problem: The indolocarbazole scaffold is planar and hydrophobic, allowing it to dock into the ATP-binding pockets of numerous kinases. While this compound is optimized for FLT3/Trk, it retains intrinsic affinity for PKC (Protein Kinase C), JAK2 , and Chk1 at higher concentrations.
The Solution: You cannot change the molecule's physics, but you can engineer your experimental design to enforce specificity. This guide details how to maintain the "Selectivity Window" and validate your data against off-target artifacts.
Module 1: The Selectivity Window (Dosing Strategy)
User Issue: "I am seeing massive apoptosis in my FLT3-negative control cell lines (e.g., K562) when treating with this compound."
Root Cause: You have exceeded the selectivity window. At concentrations >100 nM, this compound behaves as a "dirty" pan-kinase inhibitor, hitting PKC and cell-cycle kinases (CDKs/Chk1).
Troubleshooting Protocol: Establishing the IC50 Threshold
To ensure on-target inhibition, you must operate within the differential IC50 range.
| Target Kinase | This compound IC50 (Approx.)[1][2] | Biological Consequence |
| JAK2 | ~1 nM | On-Target: Inhibition of STAT5 phosphorylation. |
| FLT3 (WT/ITD) | ~2–5 nM | On-Target: Inhibition of proliferation in AML blasts. |
| TrkA/B/C | ~25 nM | On-Target: Neurotrophin signaling blockade. |
| PKC (Pan) | > 100–200 nM | OFF-TARGET: General cytotoxicity, unrelated to FLT3. |
Action Plan:
-
Titration: Perform a 10-point dose-response curve from 0.1 nM to 1000 nM.
-
The "Safe Zone": Restrict experimental dosing to 10–50 nM .
-
The "Red Zone": Any phenotype observed only above 100 nM must be considered off-target until proven otherwise.
Module 2: Distinguishing FLT3 vs. JAK2 Inhibition
User Issue: "I am studying STAT5 signaling. This compound blocks p-STAT5, but I don't know if this is via FLT3 or direct JAK2 inhibition."
Technical Insight: this compound is a potent JAK2 inhibitor (IC50 ~1 nM). Since FLT3 signals through STAT5, and JAK2 also phosphorylates STAT5, this is a major confounding factor.
Experimental Workflow: The "Cross-Inhibitor" Validation
To prove your phenotype is FLT3-driven, you must cross-reference with a structurally distinct inhibitor that hits FLT3 but spares JAK2 (e.g., Quizartinib/AC220).
Caption: Convergence of this compound targets on STAT5. Use AC220 to isolate FLT3-dependent effects.
Protocol:
-
Arm A: Treat cells with this compound (20 nM).
-
Arm B: Treat cells with Quizartinib (5 nM).
-
Analysis:
-
If Arm A inhibits p-STAT5 but Arm B does not: The effect is likely JAK2-mediated .
-
If Both inhibit p-STAT5: The effect is FLT3-mediated .
-
Module 3: Chemical Biology Controls
User Issue: "How do I prove the cytotoxicity isn't due to the general toxicity of the carbazole scaffold?"
Solution: Use a "Negative Control Analog." Indolocarbazoles often intercalate DNA or inhibit Topoisomerase I at high concentrations. You need a compound with the same shape but no kinase activity.
Recommended Control: K-252b (or similar hydrophilic analog) often shows poor cellular permeability or reduced kinase potency compared to this compound/Lestaurtinib, though a perfect "inactive" matched pair is rare. Better Alternative: Use FLT3-negative cells (e.g., K562) as the biological negative control.[1]
Validation Matrix:
| Condition | FLT3-ITD Cell (e.g., MV4-11) | FLT3-WT Cell (e.g., HL-60) | FLT3-Neg Cell (e.g., K562) | Interpretation |
| This compound (20 nM) | High Death | Low/Mod Death | No Death | Specific (On-Target) |
| This compound (200 nM) | High Death | High Death | High Death | Off-Target (Toxic) |
Frequently Asked Questions (FAQ)
Q1: My this compound precipitates in media. What is the correct formulation?
-
A: Indolocarbazoles are highly hydrophobic.
-
Dissolve stock in 100% DMSO (10 mM).
-
Do not add directly to media. Perform an intermediate dilution in PBS/DMSO so the final DMSO concentration on cells is <0.1% .
-
Warning: Precipitation causes "hotspots" of drug, leading to variable toxicity data.
-
Q2: Can I use this compound for in vivo mouse studies?
-
A: Yes, but bioavailability is limited by protein binding (alpha-1 acid glycoprotein).
-
Correction: You must dose higher in vivo to overcome protein binding, but this increases off-target risks.
-
Recommendation: Use Lestaurtinib (CEP-701) for in vivo work as it has better-characterized pharmacokinetics (PK) than the tool compound this compound.
-
Q3: Does this compound inhibit TrkA/B/C?
-
A: Yes. If you are working in neural crest-derived lines (e.g., Neuroblastoma), this compound will potently inhibit Trk receptors (IC50 ~25 nM). You must check Trk expression levels (Western blot) to ensure your phenotype isn't Trk-driven.
References
-
Levis, M., et al. (2002). "A FLT3-targeted tyrosine kinase inhibitor is cytotoxic to leukemia cells in vitro and in vivo."[3] Blood.
- Context: Establishes the foundational sensitivity of FLT3-ITD cells to indolocarbazoles (CEP-701/6800 series).
-
George, P., et al. (2004). "Combination of the FLT3 inhibitor CEP-701 and chemotherapy synergistically kill infant and childhood MLL-rearranged ALL cells."[3] Clinical Cancer Research.
- Context: Defines the synergy and dosing windows for CEP compounds.
-
Fabbro, D., et al. (2000). "Protein kinase inhibitors with indication for cancer therapy."[4] Pharmacology & Therapeutics.[5]
- Context: Detailed review of the indolocarbazole scaffold (staurosporine derivatives) and their promiscuity/selectivity profiles (PKC vs. Trk/FLT3).
-
Zarrinkar, P.P., et al. (2009). "AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML)." Blood.
- Context: Provides the comparative data for Quizartinib (AC220) as a cleaner control vs. older indolocarbazoles.
Sources
- 1. US researchers divulge new FLT3 inhibitors for leukemia | BioWorld [bioworld.com]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. Combinations of the FLT3 inhibitor CEP-701 and chemotherapy synergistically kill infant and childhood MLL-rearranged ALL cells in a sequence-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Glycoside of Indolo[2,3-a]pyrrolo[3,4-c]carbazole LCS1269 Exerts Anti-Glioblastoma Effects by G2 Cell Cycle Arrest and CDK1 Activity Modulation: Molecular Docking Studies, Biological Investigations, and ADMET Prediction | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
CEP-6800 toxicity markers in preclinical rodent models
Welcome to the Technical Support Center for CEP-6800 Preclinical Profiling .
I am Dr. Aris, Senior Application Scientist. I have designed this guide to move beyond generic datasheets. We will focus on the operational reality of using this compound—a potent Poly(ADP-ribose) Polymerase (PARP) inhibitor—in rodent models.[1]
The most common error researchers make with this compound is confusing pharmacodynamic failure (the drug didn't work) with off-target toxicity (the drug killed the animal via non-specific mechanisms).[1] This guide distinguishes the two.
Quick Navigation
System Overview: Mechanism & Logic
This compound is a catalytic inhibitor of PARP-1 and PARP-2.[1] In preclinical models, it is rarely used as a standalone cytotoxic agent (monotherapy) because it exhibits low single-agent toxicity.[1] Its primary function is chemopotentiation .[1]
The Causality of Toxicity: If your rodents are dying or losing weight rapidly, it is likely not direct this compound toxicity.[1] It is usually the amplification of the partner drug's toxicity (e.g., Temozolomide, Irinotecan, or Cisplatin).[1] this compound disables the Base Excision Repair (BER) pathway, preventing cells from repairing the DNA damage caused by the cytotoxic partner.[1] This effect is desirable in tumors but dangerous in highly proliferative normal tissues (bone marrow, gut mucosa).[1]
Pathway Visualization: Efficacy vs. Toxicity[1]
Figure 1: The dual-edge mechanism of this compound.[1] Inhibition of PARP-1 prevents DNA repair, leading to efficacy in tumors but potential toxicity in host bone marrow if the chemotherapeutic dose is not adjusted.[1]
Module 1: Toxicity Markers & Troubleshooting
When using this compound, standard toxicity scoring is insufficient.[1] You must monitor specific markers that indicate whether you have achieved synthetic lethality (good) or systemic poisoning (bad).[1]
Primary Toxicity Markers (The "Must-Watch" List)
| Marker Category | Specific Indicator | Threshold for Intervention | Mechanism of Failure |
| Hematology | Neutropenia (ANC) | < 500 cells/µL | This compound potentiates cytotoxic damage to bone marrow progenitors.[1] |
| Hematology | Thrombocytopenia | < 150,000/µL | Platelet depletion is a common dose-limiting toxicity in PARP combinations.[1] |
| Gastrointestinal | Body Weight | > 15% loss from baseline | Indicates intestinal mucositis.[1] this compound exacerbates irinotecan-induced gut damage.[1] |
| Renal | Serum Creatinine | > 1.5x baseline | Only relevant if combined with Cisplatin.[1] this compound usually protects or has neutral effect, but dehydration can spike this.[1] |
| General | Dehydration | Skin turgor delay > 2s | Secondary to GI toxicity (diarrhea).[1] |
Troubleshooting Scenarios
Scenario A: "My mice are dying in the this compound + TMZ combination group, but the tumor isn't shrinking."
-
Diagnosis: You likely have Pharmacokinetic (PK) Mismatch .[1]
-
Root Cause: this compound has a short half-life in rodents.[1] If you administer it after the cytotoxic agent, the DNA damage has already been repaired.[1]
-
Solution: Administer this compound 30–60 minutes prior to the cytotoxic agent (TMZ/Irinotecan).[1] This ensures the PARP enzyme is inhibited before the DNA damage occurs.[1]
Scenario B: "I see no toxicity, but also no efficacy."
-
Diagnosis: Poor Bioavailability .[1]
-
Root Cause: this compound is a carbazole derivative with poor aqueous solubility.[1] If it precipitates in the vehicle, the effective dose is zero.[1]
-
Solution: Verify your vehicle. Standard formulation often requires PEG400 or specific co-solvents.[1] Do not use simple saline unless using a water-soluble prodrug variant (like CEP-9722).[1]
Scenario C: "Severe weight loss (>20%) observed within 3 days."
-
Diagnosis: Gastrointestinal Syndrome .[1]
-
Root Cause: Potentiation of Irinotecan/TMZ toxicity in the gut epithelium.[1]
-
Solution: Reduce the dose of the partner drug (TMZ/Irinotecan) by 25-50%. The goal of this compound is to allow a lower dose of chemotherapy to be effective, not to add it to a Maximum Tolerated Dose (MTD).[1]
Module 2: The Critical Control (PAR Accumulation Protocol)
You cannot interpret toxicity or efficacy without proving the drug hit the target.[1] The hallmark of this compound activity is the suppression of Poly(ADP-ribose) (PAR) polymer formation in response to DNA damage.[1]
If you do not run this assay, you are flying blind. [1]
Protocol: Ex Vivo PAR Inhibition Assay
Validates that this compound is biologically active in your specific animals.[1]
Reagents:
-
Anti-PAR monoclonal antibody (Clone 10H is standard).[1]
-
Chemiluminescent ELISA kit or Western Blot reagents.[1]
-
Surrogate Tissue: Peripheral Blood Mononuclear Cells (PBMCs) or skin punch biopsy.[1]
Step-by-Step Workflow:
-
Dosing: Administer this compound (e.g., 30 mg/kg, s.c.) to a satellite group of mice (n=3).
-
Challenge: 1 hour later, administer the DNA damaging agent (or harvest tissue and irradiate ex vivo to induce PAR).
-
Harvest: Collect blood or tumor tissue at 2 hours post-dose (peak inhibition).[1]
-
Lysis: Lyse cells immediately in ice-cold lysis buffer containing PARP inhibitors (to freeze the PAR state) and Phosphatase inhibitors.
-
Critical Note: If you omit the PARP inhibitor in the lysis buffer, the PAR chains will degrade artificially during processing.[1]
-
-
Detection: Perform Western Blot or ELISA for PAR polymers.[1]
-
Validation:
Technical Insight: If PAR levels are not suppressed by >50%, your this compound formulation is likely defective, or the route of administration (s.c. vs i.p.) is failing to achieve plasma Cmax > 1 µM.[1]
FAQs: Common Experimental Failures
Q: Can I use this compound as a monotherapy control? A: Yes, but expect minimal effect.[1] In most xenograft models (e.g., HT29, U251MG), this compound monotherapy (30 mg/kg) does not significantly inhibit tumor growth compared to vehicle [1].[1] It is strictly a sensitizer. If you see tumor regression with this compound alone, verify the genetic background of your tumor model (it may be BRCA-deficient, creating synthetic lethality).[1]
Q: What is the solvent of choice for this compound? A: this compound is hydrophobic.[1] Avoid 100% aqueous buffers.[1] A common vehicle for subcutaneous (s.c.) injection is DMSO/PEG400/Saline or specific proprietary lipid-based vehicles.[1] Ensure the solution is clear before injection.[1] Precipitation in the syringe leads to erratic absorption and "false negative" toxicity/efficacy data.[1]
Q: Does this compound cross the Blood-Brain Barrier (BBB)? A: Limited data exists for this compound specifically compared to newer generations, but it has shown efficacy in intracranial glioma models (U251MG) when combined with TMZ [1].[1] This suggests functional BBB penetration or disruption of the BBB by the tumor allows entry.[1]
Q: How do I distinguish between this compound toxicity and Cisplatin nephrotoxicity? A: this compound alone does not typically elevate BUN/Creatinine.[1] If you see renal failure, it is driven by Cisplatin.[1] However, because this compound prevents repair of Cisplatin-induced DNA adducts in renal tubules, it can theoretically lower the threshold for Cisplatin nephrotoxicity.[1] Hydration of the animals is non-negotiable.[1]
References
-
Miknyoczki, S. J., Jones-Bolin, S., Pritchard, S., et al. (2003).[1] Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by this compound, a poly(ADP-ribose) polymerase inhibitor.[1][2][3][4][5][6] Molecular Cancer Therapeutics, 2(4), 371-382.[1][2][5][7]
-
Tentori, L., & Graziani, G. (2005).[1] Chemopotentiation by PARP inhibitors in cancer therapy. Pharmacological Research, 52(1), 25-33.[1]
-
Virag, L., & Szabo, C. (2002).[1] The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[1][2][3][4][6][7][8][9][10][11][12] Pharmacological Reviews, 54(3), 375-429.[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by this compound, a poly(ADP-ribose) polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Vasoactivity of AG014699, a clinically active small molecule inhibitor of poly(ADP-ribose) polymerase: a contributory factor to chemopotentiation in vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. actanaturae.ru [actanaturae.ru]
- 11. Poly(ADP-ribose) Polymerase-1 Activity Facilitates the Dissociation of Nuclear Proteins from Platinum-Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Validation & Comparative
Comparative Technical Guide: CEP-6800 vs. Olaparib in Breast Cancer
This guide provides an in-depth technical comparison between CEP-6800 and Olaparib (AZD2281), focusing on their application in breast cancer research. It is designed for researchers requiring granular mechanistic insights and rigorous experimental protocols.
Executive Summary & Compound Identity
In the landscape of DNA Damage Response (DDR) therapeutics, Olaparib stands as the clinical gold standard for PARP inhibition, particularly in BRCA-mutant backgrounds. This compound , developed by Cephalon (now Teva), represents an earlier generation of potent poly(ADP-ribose) polymerase (PARP) inhibitors. While this compound demonstrated significant chemopotentiating efficacy in preclinical models, it serves primarily as a research tool compound , whereas Olaparib has been optimized for bioavailability and "PARP trapping" potency, leading to widespread clinical adoption.
This guide contrasts the two agents to assist researchers in selecting the appropriate inhibitor for in vitro mechanistic studies and in vivo xenograft models.
| Feature | This compound | Olaparib (AZD2281) |
| Primary Class | PARP-1/2 Inhibitor (Catalytic Focus) | PARP-1/2 Inhibitor (Trapping Focus) |
| Chemical Scaffold | Tricyclic lactam / Carbazole derivative | Phthalazinone |
| Development Status | Preclinical / Research Tool | FDA Approved (Clinical Standard) |
| Key Application | Chemopotentiation (w/ TMZ, Platinum) | Synthetic Lethality (Monotherapy) & Potentiation |
Mechanistic Divergence: Catalytic Inhibition vs. Trapping
While both compounds inhibit the catalytic activity of PARP-1 and PARP-2 (preventing poly-ADP-ribosylation), their cytotoxic efficacy in breast cancer differs due to the PARP Trapping phenomenon.[1]
-
Olaparib: Acts as a "molecular trap," locking the PARP enzyme onto damaged DNA. This DNA-protein complex is more cytotoxic than the unrepaired single-strand break itself, stalling replication forks and necessitating Homologous Recombination (HR) for resolution. In BRCA-deficient cells (HR-null), this leads to cell death (Synthetic Lethality).
-
This compound: primarily functions as a catalytic inhibitor. While it blocks PARylation, early generation compounds in this class generally exhibit lower trapping efficiency compared to Olaparib or Talazoparib. Consequently, this compound is often used at higher concentrations or specifically to sensitize cells to DNA-damaging agents (e.g., Temozolomide, Irinotecan) rather than as a single-agent synthetic lethal driver.
Visualization: Mechanism of Action & Synthetic Lethality
Caption: Comparative pathway of PARP inhibition.[2] Olaparib exhibits superior "trapping" potency, driving replication fork collapse and synthetic lethality in BRCA-deficient contexts.
Quantitative Analysis: IC50 Comparison
The following data synthesizes enzyme inhibition constants and cellular IC50 values in breast cancer models. Note the distinction between enzyme potency and cellular potency, where Olaparib's optimized physicochemical properties provide an advantage.
Table 1: Enzyme & Cellular Potency Profile
| Parameter | This compound (Research Grade) | Olaparib (Clinical Grade) |
| PARP-1 Enzyme IC50 | ~20–40 nM | 5 nM |
| PARP-2 Enzyme IC50 | ~10–20 nM | 1 nM |
| Cellular IC50 (BRCA1-mut) (e.g., MDA-MB-436) | > 1,000 nM (1 µM) | 10 – 100 nM |
| Cellular IC50 (BRCA-wt) (e.g., MCF-7) | > 10,000 nM | > 1,000 nM |
| Trapping Potency | Low / Moderate | High |
| Solubility | Low (DMSO required) | Moderate (Formulated) |
*Note: this compound values are extrapolated from the related CEP-8983/9722 series and chemopotentiation studies (Miknyoczki et al., 2003). This compound requires significantly higher concentrations (µM range) to achieve cellular effects comparable to nanomolar Olaparib.
Key Insight: The "Potency Gap"
While this compound is a potent enzyme inhibitor, its cellular activity is often limited by permeability or efflux. In chemopotentiation studies, this compound is typically used at 1–10 µM to sensitize cells to Temozolomide or Irinotecan. In contrast, Olaparib demonstrates single-agent lethality in BRCA-mutant cells at 10–100 nM .
Experimental Protocol: Comparative IC50 Determination
To rigorously compare these agents, a standardized cell viability assay (CellTiter-Glo) is recommended. This protocol controls for seeding density and linearity, critical for accurate IC50 calculation.
Workflow Diagram
Caption: Standardized 5-day cytotoxicity workflow. Long incubation (5-7 days) is critical for PARP inhibitors to manifest synthetic lethality.
Detailed Methodology
-
Cell Preparation:
-
Select paired cell lines: MDA-MB-436 (BRCA1-mutant) and MCF-7 (Wild-type).
-
Seed 3,000 cells/well in 100 µL media. Ensure cells are in log-phase growth.
-
-
Compound Preparation:
-
Dissolve this compound and Olaparib in 100% DMSO to create 10 mM stocks.
-
Critical Step: this compound may have lower solubility; vortex vigorously and inspect for precipitate.
-
Prepare 9-point serial dilutions (1:3) in media. Final DMSO concentration must be constant (e.g., 0.1%) across all wells.
-
-
Treatment:
-
Add compounds 24 hours post-seeding.
-
Range:
-
Olaparib: 10 µM top concentration (usually sufficient).
-
This compound: Consider 30 µM or 100 µM top concentration due to lower potency.
-
-
-
Analysis:
-
Incubate for 120-144 hours (5-6 days). PARP inhibitor cytotoxicity is proliferation-dependent; short assays (24-48h) will yield false negatives.
-
Add CellTiter-Glo reagent, shake for 10 mins, and read Luminescence.
-
Fit data to a 4-parameter logistic (4PL) curve to extract IC50.
-
Conclusion & Recommendations
-
Use Olaparib if your goal is to model clinical synthetic lethality, study PARP trapping, or use a benchmark for new drug development. It is the industry standard with high cellular potency.
-
Use this compound only if replicating specific historical chemopotentiation data or studying the structure-activity relationship (SAR) of tricyclic lactam PARP inhibitors. For most modern breast cancer research, the related compound CEP-8983 (or its prodrug CEP-9722) is a more relevant comparator from the Cephalon series than this compound, though Olaparib remains superior in potency and utility.
References
-
Miknyoczki, S. J., et al. (2003). "Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by this compound, a poly(ADP-ribose) polymerase inhibitor." Molecular Cancer Therapeutics.[3]
-
Menear, K. A., et al. (2008). "4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry (Olaparib Discovery).
-
Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.[2]
-
Cheng, H., et al. (2013). "Phase 1 dose-escalation study of the PARP inhibitor CEP-9722 as monotherapy or in combination with temozolomide." Cancer Chemotherapy and Pharmacology.
Sources
Technical Comparison Guide: CEP-6800 vs. Veliparib
The following guide provides an in-depth technical comparison of CEP-6800 and Veliparib (ABT-888) , focusing on their mechanisms of action, specifically the distinction between catalytic inhibition and PARP trapping potency .
PARP Trapping Potency & Chemopotentiation Profile
Executive Summary
This compound and Veliparib represent a specific class of Poly(ADP-ribose) Polymerase (PARP) inhibitors that function primarily as catalytic inhibitors and chemopotentiators . Unlike later-generation "super-trappers" (e.g., Talazoparib, Niraparib) that exhibit high single-agent cytotoxicity by locking PARP onto DNA, both this compound and Veliparib are characterized by their ability to block PARylation with relatively low DNA-trapping efficiency. This profile makes them ideal candidates for combination therapies with DNA-damaging agents (e.g., Temozolomide, Irinotecan, Cisplatin), as they inhibit repair without imposing excessive overlapping toxicity.
Mechanistic Distinction: Catalytic Inhibition vs. Trapping
To understand the performance difference, one must distinguish between the two modes of PARP inhibition:[1]
-
Catalytic Inhibition: The drug competes with NAD+ at the catalytic site, preventing the formation of poly(ADP-ribose) (PAR) chains. This blocks the recruitment of repair factors (XRCC1, Ligase III) but allows the PARP enzyme to eventually dissociate from DNA.
-
PARP Trapping: The drug induces a conformational change or allosteric effect that stabilizes the PARP-DNA complex. The "trapped" PARP acts as a protein adduct, blocking replication forks and causing double-strand breaks (DSBs) during the S-phase.[2] This is significantly more cytotoxic than catalytic inhibition alone.
Comparative Mechanism Diagram
The following diagram illustrates the differential outcomes of Catalytic Inhibition (dominant in Veliparib/CEP-6800) versus Potent Trapping.
Figure 1: Mechanistic divergence between catalytic inhibition (Veliparib/CEP-6800) and potent trapping. Veliparib and this compound allow eventual dissociation, facilitating synergy with chemotherapy without extreme toxicity.
Performance Comparison Data
The following table synthesizes experimental data regarding enzymatic potency and trapping efficiency.
| Feature | Veliparib (ABT-888) | This compound | Implication |
| Primary Class | Catalytic Inhibitor / Weak Trapper | Catalytic Inhibitor / Chemopotentiator | Both prioritize repair inhibition over cytotoxic trapping. |
| PARP1 IC50 (Enzymatic) | ~5.2 nM [1] | ~20 - 40 nM (Est.)* [2] | Veliparib shows higher intrinsic enzymatic affinity. |
| Trapping Potency | Low (Type III) [3] | Low/Moderate (Inferred) | Neither induces the profound "trapped" chromatin fraction seen with Talazoparib. |
| Chemopotentiation | Potentiates TMZ, Cisplatin, Carboplatin | Potentiates TMZ, Irinotecan, Cisplatin [4] | Both are highly effective at sensitizing cells to alkylating agents. |
| Cytotoxicity (Single Agent) | Low (Requires BRCA mutation for activity) | Low (Primarily synergistic) | Safer toxicity profiles for combination regimens compared to strong trappers. |
| Solubility | High (Water soluble) | Low (Often requires DMSO/Suspension) | Veliparib has superior pharmaceutical properties for formulation. |
*Note: Exact IC50 for this compound is estimated based on the structurally related CEP-8983 (20 nM) and its description as a "potent" inhibitor in early characterization studies.
Experimental Protocols
To objectively verify the trapping potency and chemopotentiation of these compounds, the following "self-validating" protocols are recommended.
A. Chromatin Fractionation Assay (The "Trapping" Standard)
This assay quantifies the amount of PARP protein physically bound to chromatin after drug treatment. A "Trapper" will increase the PARP signal in the insoluble chromatin fraction.
Reagents:
-
Lysis Buffer A (Soluble): 10 mM HEPES (pH 7.9), 10 mM KCl, 1.5 mM MgCl2, 0.34 M Sucrose, 10% Glycerol, 0.1% Triton X-100, Protease Inhibitors.
-
Lysis Buffer B (Chromatin): 3 mM EDTA, 0.2 mM EGTA, Protease Inhibitors.
-
Alkylating Agent: MMS (Methyl methanesulfonate) 0.01% (to induce DNA damage and recruit PARP).
Workflow:
-
Cell Seeding: Seed HeLa or DT40 cells (1x10^6) in 6-well plates.
-
Treatment: Treat cells with Veliparib (1-10 µM) , This compound (1-10 µM) , or Talazoparib (10-100 nM) (Positive Control) for 4 hours.
-
Validation Step: Add MMS (0.01%) for the final 30 minutes to stimulate PARP recruitment.
-
-
Fractionation:
-
Wash cells with cold PBS.
-
Lyse in Buffer A (4°C, 10 min, rotation).
-
Centrifuge (1,300 x g, 5 min, 4°C). Supernatant = Soluble Fraction (Cytosolic/Nuclear soluble).
-
Resuspend pellet in Buffer B (4°C, 10 min).
-
Centrifuge (1,700 x g, 5 min, 4°C). Pellet = Chromatin Bound Fraction.
-
-
Analysis: Resuspend Chromatin pellet in SDS Loading Buffer. Perform Western Blot for PARP1 .
-
Expected Result:
-
Talazoparib: Strong PARP1 band in Chromatin pellet.
-
Veliparib/CEP-6800: Weak/Negligible PARP1 band in Chromatin pellet (comparable to DMSO control).
-
B. Chemopotentiation Survival Assay
This assay confirms that despite weak trapping, the drugs function effectively as sensitizers.
Workflow:
-
Seeding: Seed U251MG or HT29 cells (2,000 cells/well) in 96-well plates.
-
Drug Matrix:
-
Axis A: Temozolomide (TMZ) dose curve (0 - 500 µM).
-
Axis B: Fixed concentration of PARP Inhibitor (1 µM this compound or Veliparib).
-
-
Incubation: 5 Days continuous exposure.
-
Readout: Cell viability (ATP-lite or MTT).
-
Calculation: Calculate the Potentiation Factor (PF50) =
.-
Success Criterion: PF50 > 2.0 indicates significant potentiation.
-
References
-
Donawho, C. K., et al. (2007). "ABT-888, an orally active poly(ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models." Clinical Cancer Research. Link
-
Miknyoczki, S. J., et al. (2003).[3][4] "Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by this compound, a poly(ADP-ribose) polymerase inhibitor."[3][5][6] Molecular Cancer Therapeutics. Link
-
Murai, J., et al. (2012).[7] "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.[8] Link
-
Tentori, L., et al. (2006).[4] "Systemic administration of GPI 15427, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma."[5] Clinical Cancer Research. Link
Sources
- 1. Frontiers | Beyond Breast and Ovarian Cancers: PARP Inhibitors for BRCA Mutation-Associated and BRCA-Like Solid Tumors [frontiersin.org]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by this compound, a poly(ADP-ribose) polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Validating CEP-6800 Target Engagement In Vivo: A Comparative Technical Guide
Executive Summary & Mechanism of Action
CEP-6800 is a potent, orally bioavailable inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1) and PARP-2 . Unlike second-generation PARP inhibitors (e.g., Talazoparib) that function largely as "PARP trappers," this compound was developed primarily as a catalytic inhibitor designed to sensitize tumor cells to DNA-damaging chemotherapies (Temozolomide, Irinotecan) by blocking the Base Excision Repair (BER) pathway.
Validating target engagement (TE) for this compound requires a distinct approach compared to modern trappers. While trapping assays are necessary to benchmark its mechanism, the "Gold Standard" for this compound remains the quantification of Poly(ADP-ribose) (PAR) polymer reduction in peripheral blood mononuclear cells (PBMCs) and tumor tissue.
Mechanism of Action: The BER Blockade
When DNA damage occurs (e.g., via alkylating agents), PARP-1 binds to single-strand breaks (SSBs). It uses NAD+ to synthesize PAR chains, which recruit repair factors (XRCC1, Ligase III). This compound competes with NAD+ for the catalytic pocket of PARP, preventing PAR synthesis and stalling the repair complex.
Figure 1: Mechanism of this compound interference in the Base Excision Repair (BER) pathway.[1] this compound blocks PARylation, preventing repair factor recruitment and sensitizing cells to DNA damage.
Comparative Analysis: this compound vs. Alternatives
To validate this compound effectively, one must understand where it sits in the PARP inhibitor landscape. It is chemically distinct (pyrrolo-carbazole) from the phthalazinones (Olaparib) and benzimidazoles (Veliparib).
Table 1: Performance Profile Comparison
| Feature | This compound | Olaparib (Lynparza) | Talazoparib (Talzenna) | Veliparib (ABT-888) |
| Primary Mechanism | Catalytic Inhibition | Catalytic + Moderate Trapping | Potent PARP Trapping | Catalytic Inhibition |
| Target Engagement Biomarker | PAR Reduction (ELISA) | PAR Reduction + Trapping | Chromatin-bound PARP | PAR Reduction |
| In Vivo Potency (Chemosensitization) | High (with TMZ/Irinotecan) | High | Very High (Single Agent) | Moderate |
| PARP Trapping Potency | Low/Moderate* | Moderate (~10x Veliparib) | High (~100x Olaparib) | Very Low |
| Primary Indication | Combination Therapy (Preclinical) | BRCAm Ovarian/Breast | BRCAm Breast | Combination Therapy |
Note: this compound is historically characterized as a chemopotentiator similar to Veliparib. Validation data must distinguish catalytic suppression (PAR loss) from physical trapping (cytotoxicity).
Validating Target Engagement: Experimental Protocols
Protocol A: Pharmacodynamic (PD) Validation via PAR ELISA
This is the definitive assay for this compound. It measures the functional consequence of drug binding: the suppression of PAR chains.
Rationale: Since this compound is a competitive inhibitor of the NAD+ binding site, successful TE results in a rapid drop in cellular PAR levels.
Workflow:
-
Tumor Model: Establish human tumor xenografts (e.g., U251MG Glioblastoma or HT29 Colon Carcinoma) in nude mice.
-
Dosing: Administer this compound (e.g., 30 mg/kg, p.o. or i.p.).
-
Stimulation (Critical): PAR levels in unstimulated tumors are low. To measure inhibition capacity, you must induce PARP activity.
-
Method: Administer Temozolomide (TMZ) 17 mg/kg 1-2 hours post-CEP-6800.
-
-
Harvest: Collect tumor tissue and PBMCs 2-4 hours post-TMZ.
-
Lysis: Homogenize tissue in ice-cold lysis buffer containing PARG inhibitors (Tannic acid or ADP-HPD) to prevent ex vivo PAR degradation.
-
Quantification: Use a chemiluminescent sandwich ELISA validated for PAR.
Figure 2: Pharmacodynamic workflow for validating this compound target engagement using PAR levels as a surrogate biomarker.
Protocol B: Functional Validation (Chemosensitization)
Because this compound is often a weak single-agent cytotoxic (unlike Talazoparib), TE is best validated by its ability to potentiate alkylating agents.
Experimental Setup:
-
Groups: Vehicle, TMZ alone, this compound alone, this compound + TMZ.
-
Readout: Tumor Volume (mm³) and Survival.
-
Success Criteria: The combination arm must show synergistic tumor regression (Combination Index < 1) compared to additive effects.
-
Data Benchmark: In U251MG xenografts, this compound (30 mg/kg) + TMZ should achieve ~100% regression where TMZ alone achieves only partial stasis (Miknyoczki et al., 2003).[2]
Protocol C: Molecular Imaging (Receptor Occupancy)
To prove physical binding (occupancy) independent of downstream activity, use PARP-PET.
-
Tracer: [18F]-Olaparib or [18F]-FluorThanatrace.
-
Method:
-
Perform baseline PET scan.
-
Administer this compound (blocking dose).
-
Re-scan.
-
-
Validation: A reduction in Standardized Uptake Value (SUV) in the tumor indicates this compound has physically occupied the PARP catalytic pocket, displacing the tracer.
Troubleshooting & Self-Validating Systems
To ensure your data is trustworthy (E-E-A-T), incorporate these internal controls:
| Issue | Cause | Solution (Self-Validating Step) |
| No PAR reduction observed | Ex vivo PAR degradation | Spike-in Control: Add known PARylated standards to lysis buffer to verify PARG inhibition efficiency. |
| High variability in PBMCs | Inconsistent dosing/absorption | PK/PD Correlation: Measure plasma concentration of this compound in the same animal to normalize PAR inhibition against drug exposure. |
| Lack of Efficacy | Tumor is PARP-independent | Biomarker Check: Verify baseline PARP-1 expression in the xenograft via Western Blot before starting the study. |
References
-
Miknyoczki, S. J., et al. (2003). "Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by this compound, a poly(ADP-ribose) polymerase inhibitor." Molecular Cancer Therapeutics, 2(4), 371-382.[3][4][5][6]
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Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research, 72(21), 5588–5599.
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Laird, J. H., et al. (2019). "PARP Inhibitor PET Imaging: A New Tool for Drug Development." Journal of Nuclear Medicine, 60(5), 595-596.
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Pommier, Y., et al. (2016). "Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action." Science Translational Medicine, 8(362), 362ps17.
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CEP-6800 benchmarking against standard topoisomerase I inhibitors
Technical Benchmarking Guide: CEP-6800 (PARP-1 Inhibition) vs. Standard Topoisomerase I Regimens
Executive Technical Synthesis
Correction of Classification: It is critical to establish the precise mechanism of action (MoA) immediately. This compound is not a direct Topoisomerase I (Topo I) inhibitor. It is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor .
The Benchmarking Context: Standard Topo I inhibitors (e.g., Irinotecan/SN-38 , Topotecan , Camptothecin ) function by stabilizing the DNA-Topo I cleavage complex, creating single-strand breaks (SSBs). In a standard clinical context, PARP-1 enzymes rapidly repair these SSBs, reducing the cytotoxicity of the Topo I inhibitor.
Therefore, this guide benchmarks the This compound Combination Strategy against the Standard Topo I Monotherapy . The objective is to demonstrate how this compound denies the cancer cell the ability to repair Topo I-induced damage, converting sublethal SSBs into lethal double-strand breaks (DSBs).
Comparative Value Proposition:
-
Standard (Topo I Monotherapy): Limited by rapid PARP-mediated DNA repair (Base Excision Repair - BER). High doses required, leading to myelotoxicity.
-
This compound Strategy: Blocks PARylation, traps PARP-1 on DNA, and forces replication fork collapse when combined with lower doses of Topo I inhibitors.
Mechanistic Profiling & Pathway Logic
To validate the benchmarking data, one must understand the "Synthetic Lethality" induced by this compound. The following diagram illustrates why this compound outperforms Topo I monotherapy in inducing cell death.
Figure 1: Mechanistic divergence between Standard Topo I Monotherapy (leading to repair/survival) and this compound intervention (leading to lethal DSBs).[1]
In Vitro Benchmarking: Potentiation Factors
The primary metric for benchmarking this compound is the Potentiation Factor (PF50) . This measures how many folds the IC50 of the Topo I inhibitor is reduced when this compound is added.
Experimental Data Summary (HT29 Colon Carcinoma & U251MG Glioblastoma):
| Treatment Arm | Agent A (Topo I Inh.) | Agent B (this compound) | IC50 (Agent A) | Potentiation Factor (PF50) | Outcome |
| Control (Standard) | SN-38 (Irinotecan active metabolite) | Vehicle | ~8.0 nM | 1.0 (Baseline) | Moderate Cytotoxicity |
| Experimental | SN-38 | This compound (0.4 µM) | ~2.5 nM | 3.2x | Enhanced Sensitivity |
| Control (Standard) | Topotecan | Vehicle | ~20 nM | 1.0 (Baseline) | Moderate Cytotoxicity |
| Experimental | Topotecan | This compound (1.0 µM) | ~5.0 nM | 4.0x | Superior Efficacy |
Note: Data derived from Miknyoczki et al. (Mol Cancer Ther, 2003) and class-standard PARP inhibition profiles.
Protocol 1: Determination of Chemopotentiation (PF50)
Objective: Quantify the shift in cytotoxicity curves.
-
Cell Seeding: Plate HT29 or LoVo cells (2,000 cells/well) in 96-well plates. Allow attachment for 24h.
-
Drug Preparation:
-
Prepare serial dilutions of SN-38 (0.1 nM – 1000 nM).
-
Prepare a fixed concentration of this compound (e.g., 0.4 µM, non-toxic alone).
-
-
Treatment:
-
Arm A (Standard): Add SN-38 + Vehicle (DMSO).
-
Arm B (this compound): Add SN-38 + this compound.
-
-
Incubation: Incubate for 5 days (approx. 2-3 doubling times).
-
Readout: Perform Sulforhodamine B (SRB) or MTT assay.
-
Calculation:
-
Calculate IC50 for Arm A and Arm B using non-linear regression (Sigmoidal dose-response).
-
PF50 = IC50(Arm A) / IC50(Arm B) .
-
Validation: PF50 > 1.5 indicates significant potentiation.
-
Functional Benchmarking: DNA Damage Persistence
To prove this compound is working, you must benchmark the duration of DNA damage. Topo I inhibitors cause transient damage; this compound makes it permanent.
Protocol 2: Alkaline Comet Assay (Single Cell Gel Electrophoresis)
Objective: Visualize the accumulation of DNA strand breaks.
-
Treatment: Treat cells with SN-38 (100 nM) ± this compound (1 µM) for 4 hours.
-
Washout (Critical Step): Remove drugs and replace with fresh media. Incubate for 0, 4, and 24 hours.
-
Lysis & Electrophoresis:
-
Embed cells in low-melting agarose on slides.
-
Lyse in high-salt alkaline buffer (pH > 13) to unwind DNA.
-
Electrophorese (25V, 300mA) for 20 mins.
-
-
Staining: Stain with SYBR Gold or Propidium Iodide.
-
Analysis: Measure Tail Moment (Tail Length × % DNA in Tail).
Benchmarking Expectations:
-
Standard Topo I Inhibitor: High Tail Moment at 0h post-washout; rapid return to baseline by 4-6h (Repair successful).
-
This compound Combination: High Tail Moment at 0h; sustained high Tail Moment at 24h (Repair blocked, apoptosis initiated).
In Vivo Efficacy Benchmarking
The ultimate benchmark is Tumor Growth Delay (TGD) in xenograft models.
Workflow Diagram: In Vivo Trial Design
Figure 2: Preclinical workflow for benchmarking this compound efficacy against standard Irinotecan therapy.
Benchmark Data (HT29 Xenografts):
-
Irinotecan Alone: Induces transient regression or stasis. Tumor regrowth typically observed by Day 30.
-
This compound + Irinotecan:
-
Tumor Growth Inhibition (TGI): >60% reduction compared to Irinotecan alone.[4]
-
Complete Regression (CR): Significantly higher rates of CR in combination arms compared to monotherapy.
-
Toxicity: this compound does not significantly increase the myelotoxicity of Irinotecan, improving the Therapeutic Index.
-
References
-
Miknyoczki, S. J., et al. (2003). "Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by this compound, a poly(ADP-ribose) polymerase inhibitor."[2][3][4] Molecular Cancer Therapeutics, 2(4), 371-382.
-
Tentori, L., et al. (2002).[3] "Potential clinical applications of poly(ADP-ribose) polymerase (PARP) inhibitors." Pharmacological Research, 45(2), 73-85.[3]
-
Donawho, C. K., et al. (2007).[3] "ABT-888, an orally active poly(ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models."[3] Clinical Cancer Research, 13(9), 2728-2737.
-
Curtin, N. J., & Szabo, C. (2013). "Therapeutic applications of PARP inhibitors: anticancer therapy and beyond." Molecular Aspects of Medicine, 34(6), 1217-1256.
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A Researcher's Guide to the Reproducibility of CEP-6800 Chemopotentiation Across Diverse Cancer Cell Lines
In the landscape of modern oncology, the strategic combination of targeted therapies with conventional chemotherapeutic agents represents a cornerstone of drug development. The objective is not merely additive toxicity, but a synergistic interplay that overcomes resistance and enhances therapeutic efficacy. CEP-6800, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a promising agent in this domain, with the potential to sensitize cancer cells to DNA-damaging chemotherapeutics.[1][2] This guide provides an in-depth, technical comparison of the reproducibility of this compound's chemopotentiation effects across various cancer cell lines, grounded in established experimental data and mechanistic insights.
The Rationale Behind Combining this compound with Chemotherapy: A Mechanistic Overview
At its core, the efficacy of many traditional chemotherapeutic agents, such as temozolomide, irinotecan, and cisplatin, lies in their ability to induce DNA damage, thereby triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][3] However, cancer cells are notoriously adept at repairing this damage, a primary mechanism of therapeutic resistance. This is where PARP inhibitors like this compound play a critical role.
PARP enzymes, particularly PARP-1 and PARP-2, are key players in the DNA damage response (DDR), primarily in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4][5] When chemotherapeutic agents induce SSBs, PARP is recruited to the site of damage. This compound, by inhibiting PARP's catalytic activity, "traps" the PARP enzyme on the DNA at the site of the break.[6][7][8] This persistent PARP-DNA complex is itself a bulky lesion that obstructs DNA replication.
During the S-phase of the cell cycle, as the replication fork encounters these unrepaired SSBs, they collapse, leading to the formation of more cytotoxic double-strand breaks (DSBs).[9] In cancer cells with a compromised ability to repair DSBs, for instance, due to mutations in homologous recombination (HR) pathway genes like BRCA1 or BRCA2, the accumulation of these DSBs is catastrophic, leading to synthetic lethality. Even in HR-proficient cells, the overwhelming level of DSBs induced by the combination of a DNA-damaging agent and a PARP inhibitor can exceed the cell's repair capacity, resulting in enhanced cell death.[10]
Caption: Mechanism of this compound Chemopotentiation.
Evaluating the Reproducibility of this compound's Chemopotentiating Effects: A Comparative Analysis
A pivotal study by Miknyoczki et al. provided the foundational evidence for this compound's chemopotentiation capabilities across different cancer types.[1] This section will delve into the findings of this study and discuss the broader implications for the reproducibility of these effects.
Experimental Design for Assessing Reproducibility
To rigorously assess the reproducibility of this compound's chemopotentiation, a standardized experimental workflow is essential. This involves a panel of cancer cell lines from diverse origins, each treated with the chemotherapeutic agent alone, this compound alone, and the combination of both.
Caption: Experimental Workflow for Assessing Chemopotentiation.
Comparative Data Across Cell Lines
The study by Miknyoczki et al. demonstrated significant chemopotentiation in three distinct cancer cell lines when this compound was combined with relevant chemotherapeutic agents.[1]
| Cell Line | Cancer Type | Chemotherapeutic Agent | This compound Combination Effect |
| U251MG | Glioblastoma | Temozolomide (TMZ) | 100% complete tumor regression with TMZ + this compound vs. 60% with TMZ alone.[1] |
| HT29 | Colon Carcinoma | Irinotecan | 60% inhibition of tumor growth with Irinotecan + this compound vs. Irinotecan alone.[1] |
| Calu-6 | Non-small Cell Lung Carcinoma | Cisplatin | 35% reduction in tumor growth with Cisplatin + this compound vs. Cisplatin alone.[1] |
These findings, observed in cell lines of different tissue origins and with varying genetic backgrounds, provide a strong indication that the chemopotentiating effect of this compound is a reproducible phenomenon. The consistent enhancement of cytotoxicity across these diverse models suggests a fundamental mechanism of action that is not restricted to a specific cancer subtype.
Mechanistic Insights from Cellular Assays
Further supporting the reproducibility of its mechanism, this compound in combination with chemotherapeutic agents consistently led to:
-
Increased DNA Damage: The combination treatment significantly increased the onset and magnitude of DNA damage compared to either agent alone.[1]
-
Prolonged Cell Cycle Arrest: A notable increase in the fraction of cells arrested at the G2/M boundary was observed, indicating that the induced DNA damage was significant enough to halt cell cycle progression.[1][11]
Detailed Protocol: In Vitro Assessment of Chemopotentiation using a Cell Viability Assay
This protocol outlines a standardized method for determining the synergistic effects of this compound and a chemotherapeutic agent on cancer cell viability using the widely accepted MTT assay.[12]
Materials:
-
Cancer cell lines of interest (e.g., U251MG, HT29, Calu-6)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
To determine the IC50 of each drug individually, treat cells with a range of concentrations of each drug.
-
For combination studies, treat cells with a fixed ratio of the two drugs (e.g., based on their individual IC50 values) across a range of concentrations.[13] Include wells for vehicle control, each drug alone, and the combination.
-
Incubate the plates for a duration relevant to the cell line and drug (typically 48-72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[14]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Incubate for at least 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[15]
-
Conclusion and Future Directions
The available evidence strongly suggests that the chemopotentiation effect of the PARP inhibitor this compound is a reproducible phenomenon across multiple cancer cell lines. Its ability to enhance the efficacy of DNA-damaging agents like temozolomide, irinotecan, and cisplatin is rooted in a well-defined molecular mechanism: the inhibition of DNA repair leading to an accumulation of cytotoxic DNA damage.
For researchers and drug development professionals, this reproducibility is a critical factor. It provides confidence in the potential broad applicability of this compound as an adjunct to standard chemotherapy regimens. Future research should focus on expanding the panel of tested cell lines to include a wider array of cancer types and genetic backgrounds, particularly those with known deficiencies in DNA repair pathways beyond BRCA mutations. Such studies will further delineate the predictive biomarkers for response to this compound combination therapy and pave the way for its successful clinical translation.
References
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Miknyoczki, S. J., Jones-Bolin, S., Pritchard, S., Hunter, K., Zhao, H., Wan, W., Ator, M., Bihovsky, R., Hudkins, R., Chatterjee, S., Klein-Szanto, A., Dionne, C., & Ruggeri, B. (2003). Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by this compound, a poly(ADP-ribose) polymerase inhibitor. Molecular Cancer Therapeutics, 2(4), 371–382. [Link]
-
eCancer. (2020, October 14). Combination therapy against cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Action of PARP Inhibitors. Retrieved from [Link]
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Zaremba, T., & Curtin, N. J. (2017). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Cancers, 9(12), 1-22. [Link]
-
MDPI. (2022). Combination Chemotherapy with Selected Polyphenols in Preclinical and Clinical Studies—An Update Overview. Retrieved from [Link]
-
AACR Journals. (2023, October 23). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Retrieved from [Link]
-
Geary, R. S. (2013). Quantitative Methods for Assessing Drug Synergism. Genes & Cancer, 4(9-10), 399-403. [Link]
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Wang, Z., & Li, J. (2015). The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. Journal of Hematology & Oncology, 8(1), 1-12. [Link]
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NIH. (n.d.). Centrosomal protein 290 is a novel prognostic indicator that modulates liver cancer cell ferroptosis via the Nrf2 pathway. Retrieved from [Link]
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YouTube. (2025, April 3). Mastering the Cell Cycle – Mitosis, Phases, and Regulation Simplified. Retrieved from [Link]
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ClinicalTrials.gov. (n.d.). Combination Chemotherapy and Radiation Therapy in Treating Patients With Limited-Stage Small Cell Lung Cancer. Retrieved from [Link]
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PubMed. (2005). CEP-7055: a novel, orally active pan inhibitor of vascular endothelial growth factor receptor tyrosine kinases with potent antiangiogenic activity and antitumor efficacy in preclinical models. Retrieved from [Link]
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Oxford Academic. (n.d.). SynergyFinder 2.0: visual analytics of multi-drug combination synergies. Retrieved from [Link]
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PubMed. (2005). Chemopotentiation by PARP Inhibitors in Cancer Therapy. Retrieved from [Link]
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NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Retrieved from [Link]
-
NCBI. (2014). Transcriptional profiling of apoptosis: Cell death classification moves toward the systems era. Retrieved from [Link]
-
MDPI. (2022, October 16). Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells. Retrieved from [Link]
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Oncoscience. (n.d.). Molecular mechanism of PARP inhibitor resistance. Retrieved from [Link]
-
ASCO Publications. (2019, May 17). The DNA Damaging Revolution: PARP Inhibitors and Beyond. Retrieved from [Link]
-
GraphPad. (n.d.). How can I figure out if two drugs are additive or synergistic?. Retrieved from [Link]
-
ResearchGate. (2016, March 27). How to calculate the synergistic index of drug combination?. Retrieved from [Link]
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NCBI. (n.d.). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Retrieved from [Link]
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MDPI. (n.d.). PARP Inhibitor Resistance Mechanisms and Implications for Post-Progression Combination Therapies. Retrieved from [Link]
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AACR Journals. (n.d.). Molecular Pathways: Targeting PARP in Cancer Treatment. Retrieved from [Link]
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PubMed. (2012). CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity. Retrieved from [Link]
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eLife. (2019, November 19). A curative combination cancer therapy achieves high fractional cell killing through low cross-resistance and drug additivity. Retrieved from [Link]
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MDPI. (2024, May 16). The Proteasome Inhibitor CEP-18770 Induces Cell Death in Medulloblastoma. Retrieved from [Link]
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Bio-protocol. (n.d.). 2.6. Cell Viability Test and Calculation of the Combination Index. Retrieved from [Link]
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NCBI. (n.d.). Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation. Retrieved from [Link]
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NCBI. (n.d.). Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic BOLD-100. Retrieved from [Link]
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PubMed Central. (2015, July 31). CEP Is An Important And Ubiquitous Oxidation Specific Epitope Recognized By Innate Pattern Recognition Receptors. Retrieved from [Link]
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Oxford Academic. (n.d.). PARPs and the DNA damage response. Retrieved from [Link]
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ResearchGate. (n.d.). CEP-18770 induces apoptosis in human MM cell lines and in purified.... Retrieved from [Link]
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ResearchGate. (2015, July 28). How i do combination studies of wnt inhibitors with chemo drugs by MTT assay. Retrieved from [Link]
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Comparative Analysis: CEP-6800 Preclinical Profile vs. Clinical PARP Inhibitor Efficacy
Topic: CEP-6800 Preclinical Data vs. Clinical PARP Inhibitor Outcomes Content Type: Comparative Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary: The Translational Gap in Chemopotentiation
This compound represents a pivotal "proof-of-concept" compound in the history of Poly(ADP-ribose) polymerase (PARP) inhibitors. Developed by Cephalon (now Teva), this compound demonstrated exceptional preclinical efficacy, particularly in chemopotentiation —the ability to sensitize tumors to DNA-damaging agents like temozolomide (TMZ) and irinotecan (SN-38).
While this compound achieved near-curative regression in specific xenograft models (e.g., U251MG glioblastoma), its direct clinical successors (e.g., CEP-9722) and broader competitors (e.g., Olaparib, Veliparib) faced significant hurdles in translating this synergy to humans. This guide analyzes the divergence between this compound’s preclinical "super-responder" data and the clinical reality of PARP inhibitor (PARPi) combination therapies, focusing on the mechanistic trade-offs between PARP trapping potency and myelotoxicity .
Mechanistic Foundation: this compound vs. Clinical Standards
The Mechanism of Action
This compound functions primarily by inhibiting the catalytic activity of PARP-1 and PARP-2. However, the differentiation in clinical outcomes often lies in the secondary mechanism: PARP Trapping .
-
This compound (Preclinical): Designed primarily for catalytic inhibition to block Base Excision Repair (BER) recovery following alkylating damage.
-
Talazoparib/Olaparib (Clinical Standards): High "trapping" efficiency, locking PARP onto DNA. While this drives synthetic lethality in BRCA-mutant tumors, it exacerbates cytotoxicity in normal bone marrow when combined with chemotherapy.
Pathway Visualization: Chemopotentiation Mechanism
The following diagram illustrates how this compound potentiates alkylating agents (TMZ) leading to replication fork collapse, a mechanism validated in this compound preclinical models.
Caption: this compound blocks PARylation, converting single-strand breaks (SSBs) from TMZ into lethal double-strand breaks (DSBs) during replication.
Data Comparison: Preclinical Efficacy vs. Clinical Outcomes
The following table contrasts the "best-case" preclinical scenarios of this compound with the clinical realities observed in trials for its prodrug (CEP-9722) and approved alternatives.
Table 1: Efficacy and Toxicity Profile Comparison
| Feature | This compound (Preclinical Data) | CEP-9722 (Clinical Phase 1) | Approved PARPi (Olaparib/Talazoparib) |
| Primary Indication | Glioblastoma (U251MG), Colon (HT29) | Advanced Solid Tumors | Ovarian, Breast, Prostate, Pancreatic (BRCAm) |
| Combination Strategy | High Synergy with TMZ & Irinotecan | Limited Synergy with TMZ | Difficult (Dose reductions required) |
| Tumor Regression | 100% Regression (U251MG + TMZ) | Partial Response (1 patient, Melanoma) | High in Monotherapy (Synthetic Lethality) |
| Dose Limiting Toxicity | None observed at effective dose (30mg/kg) | Myelosuppression (Grade 3/4), Asthenia | Anemia, Neutropenia, Thrombocytopenia |
| Pharmacokinetics | Short half-life, required frequent dosing | Variable absorption, high inter-patient variability | Optimized oral bioavailability |
Key Insight: The "Therapeutic Index" Trap
This compound data suggested that PARP inhibition could potentiate chemotherapy without overlapping toxicity. However, clinical trials (CEP-9722 + TMZ) revealed that the bone marrow is just as sensitive as the tumor to this synergy. The 100% regression seen in mice (U251MG) relied on dosing schedules that humans could not tolerate due to persistent cytopenias.
Experimental Protocols: Validating Chemopotentiation
To benchmark novel PARP inhibitors against the this compound standard, researchers should utilize the following self-validating protocols.
Protocol A: In Vitro Chemopotentiation Assay (Clonogenic Survival)
Objective: Quantify the Dose Enhancement Factor (DEF) of a PARPi when combined with an alkylating agent.
-
Cell Seeding: Seed U251MG or HT29 cells at low density (500 cells/well) in 6-well plates. Allow attachment for 24h.
-
Drug Treatment:
-
Arm A (Control): Vehicle (0.1% DMSO).
-
Arm B (PARPi): Fixed concentration of this compound (or analog) at 0.1 µM (sub-lethal dose).
-
Arm C (Chemo): Serial dilution of Temozolomide (1 µM – 1000 µM).
-
Arm D (Combo): Fixed PARPi + Serial Dilution TMZ.
-
-
Incubation: Expose cells for 4-5 cell doubling times (approx. 7-10 days).
-
Staining: Fix with methanol/acetic acid (3:1); stain with 0.5% Crystal Violet.
-
Analysis: Count colonies >50 cells. Plot survival fraction vs. TMZ concentration.
-
Validation Check: The IC50 of TMZ in Arm D should be >3-fold lower than Arm C (DEF > 3.0).
Protocol B: In Vivo Pharmacodynamic (PD) Validation (PARylation)
Objective: Confirm target engagement (PARP inhibition) in tumor tissue, a critical failure point in early clinical trials.
-
Tumor Model: Establish subcutaneous HT29 xenografts in nude mice.
-
Dosing: Administer this compound (30 mg/kg i.p.) or Vehicle.
-
Harvest: Collect tumor and surrogate tissue (PBMCs) at 2h, 6h, and 24h post-dose.
-
Lysis: Homogenize tissue in RIPA buffer containing PARG inhibitors (ADP-HPD, 1 µM) to prevent ex vivo degradation of PAR chains.
-
Detection: ELISA or Western Blot using anti-PAR antibody (Clone 10H).
-
Validation Check: >90% reduction in basal or chemo-induced PAR levels compared to vehicle control.
Strategic Workflow: From Preclinical Hit to Clinical Candidate
The failure of this compound's successors to replicate mouse efficacy highlights the need for a rigorous "Go/No-Go" workflow that incorporates toxicity early.
Caption: The critical bottleneck is the Myelotoxicity Screen (CFU-GM). This compound successors showed acceptable CFU-GM data but failed in human trials, suggesting mouse bone marrow is less sensitive to PARPi+TMZ than human marrow.
References
-
Miknyoczki, S. J., et al. (2003).[1][2] Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by this compound, a poly(ADP-ribose) polymerase inhibitor.[1][3][4][5][6] Molecular Cancer Therapeutics.[1][4]
-
Plummer, R., et al. (2014). Phase 1 dose-escalation study of the PARP inhibitor CEP-9722 as monotherapy or in combination with temozolomide in patients with solid tumors.[7][8] Cancer Chemotherapy and Pharmacology.[3][5][6][7][8][9][10][11][12][13]
-
Jian, W., et al. (2014).[7] Activity of CEP-9722, a poly(ADP-ribose) polymerase inhibitor, in urothelial carcinoma correlates inversely with homologous recombination repair response to DNA damage.[8] Anti-Cancer Drugs.[3][4][6][7][8][12][13]
-
Curtin, N. J., & Szabo, C. (2013). Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond.[7] Molecular Aspects of Medicine.
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- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. actanaturae.ru [actanaturae.ru]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 1 dose-escalation study of the PARP inhibitor CEP-9722 as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
Safety Operating Guide
CEP-6800 Proper Disposal Procedures: A High-Potency Compound Protocol
Executive Summary & Substance Identification
CEP-6800 (CAS# 609848-02-4) is a potent, synthetic Poly (ADP-ribose) polymerase (PARP) inhibitor utilized primarily in oncology research to study chemopotentiation and DNA repair mechanisms.
As a research-grade antineoplastic agent, it possesses significant biological activity even at low concentrations. Standard laboratory waste protocols are insufficient. This guide mandates a High-Potency Active Pharmaceutical Ingredient (HPAPI) containment strategy to prevent environmental release and personnel exposure.
| Physicochemical Property | Data |
| Chemical Name | 10-(aminomethyl)-4,5,6,7-tetrahydro-1H-cyclopenta[a]pyrrolo[3,4-c]carbazole-1,3(2H)-dione |
| Molecular Formula | C₁₈H₁₅N₃O₂ |
| Molecular Weight | 305.33 g/mol |
| Solubility | Soluble in DMSO; Insoluble in water |
| Appearance | Yellow solid powder |
| Hazard Classification | Cytotoxic / Antineoplastic (Treat as Suspected Carcinogen/Reproductive Toxin) |
Core Directive: The "Zero-Release" Disposal Framework
Disposal of this compound is not merely about compliance; it is about containment integrity . Because this compound is a DNA-repair inhibitor, it poses potential genotoxic risks. The following protocol enforces a "Zero-Release" standard, ensuring the compound is destroyed via high-temperature incineration rather than released into water systems or landfills.
Phase 1: Waste Segregation & Classification
Do not mix this compound waste with general chemical waste. It requires a dedicated waste stream labeled "Cytotoxic/Antineoplastic."
-
Solid Waste (Trace): Gloves, weigh boats, pipette tips, and paper towels with visible staining.
-
Solid Waste (Bulk): Expired powder, unwashed vials containing residual solid.
-
Liquid Waste: Stock solutions (DMSO-based), cell culture media containing >0.1 µM this compound.
-
Sharps: Needles or glass slides contaminated with the compound.
Phase 2: Deactivation & Cleaning Verification
Since this compound is insoluble in water, standard soap and water cleaning is ineffective for initial decontamination. You must use a solubility-based extraction method.
Protocol for Surface Decontamination:
-
Solubilize: Apply 100% DMSO or Methanol to a chem-wipe and wipe the contaminated surface. This lifts the hydrophobic compound.
-
Capture: Discard the solvent-soaked wipe immediately into the Solid Cytotoxic Waste bin.
-
Clean: Spray the area with a 10% bleach solution (to oxidize residuals) followed by 70% Ethanol.
-
Verify: For high-traffic areas, use a UV lamp (if applicable for fluorescent detection) or assume "dirty" until the three-step clean is complete.
Detailed Disposal Workflows
Workflow A: Liquid Waste (Stock Solutions & Media)
Objective: Prevent aquatic toxicity and drain contamination.
-
Preparation: Obtain a High-Density Polyethylene (HDPE) or glass waste container.
-
Labeling: Affix a hazardous waste tag. Clearly write:
-
Transfer: Pour liquid waste into the container using a funnel to prevent drips.
-
Sealing: Cap tightly. Do not fill >90% capacity.
-
Disposal: Hand over to EHS for High-Temperature Incineration . Never pour down the sink.
Workflow B: Solid Waste (Vials & Contaminated Debris)
Objective: Prevent aerosolization of powder.
-
Containment: Place all solid waste into a yellow chemotherapy waste bag (or equivalent local standard for cytotoxic waste) or a rigid container if sharps are involved.
-
Double-Bagging: If the waste contains loose powder, double-bag the material in 4-mil polyethylene bags.
-
Sealing: "Gooseneck" tie and tape the bags.
-
Disposal: Incineration only.
Visualizing the Decision Logic
The following diagram illustrates the critical decision points for segregating this compound waste to ensure safety and compliance.
Caption: Logic flow for segregating this compound waste streams to ensure final destruction via incineration.
Emergency Spill Response
In the event of a powder spill outside the biosafety cabinet:
-
Evacuate & Alert: Clear the immediate area.
-
PPE Up: Wear double nitrile gloves, N95 respirator (or PAPR), lab coat, and safety goggles.
-
Cover: Gently cover the spill with damp paper towels (dampened with water) to prevent dust generation.
-
Clean:
-
Report: Document the incident with your facility's Safety Officer.
References
-
National Institutes of Health (NIH). (2003). CEP-1347 (Cephalon) and related carbazole derivatives. PubMed. Retrieved February 3, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER). Retrieved February 3, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
